molecular formula CCrO3+ B3342692 Chromium carbonate CAS No. 29689-14-3

Chromium carbonate

Cat. No.: B3342692
CAS No.: 29689-14-3
M. Wt: 112 g/mol
InChI Key: NFTADESQVWCREX-UHFFFAOYSA-L
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Description

Chromium carbonate is a useful research compound. Its molecular formula is CCrO3+ and its molecular weight is 112 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

chromium(3+);carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/CH2O3.Cr/c2-1(3)4;/h(H2,2,3,4);/q;+3/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
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InChI Key

NFTADESQVWCREX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].[Cr+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCrO3+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.005 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29689-14-3
Record name Chromic carbonate
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Record name Carbonic acid, chromium salt (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromium carbonate
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Foundational & Exploratory

Synthesis and Characterization of Chromium(III) Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium(III) carbonate (Cr₂(CO₃)₃) is an inorganic compound of interest in various industrial applications, including the preparation of chromium-containing catalysts, pigments, and as a precursor in the synthesis of other chromium compounds.[1] This technical guide provides an in-depth overview of the synthesis and characterization of chromium(III) carbonate, tailored for researchers, scientists, and professionals in drug development who may utilize chromium compounds in their work. Due to the limited availability of comprehensive characterization data for pure chromium(III) carbonate in published literature, this guide combines established synthesis protocols with expected characterization profiles based on analogous compounds.

Synthesis of Chromium(III) Carbonate

The synthesis of chromium(III) carbonate can be achieved through several methods, with precipitation being the most commonly documented. Hydrothermal and solvothermal methods also present viable, albeit less specifically documented, routes for the synthesis of this compound.

Precipitation Method

The precipitation method is a widely used technique for the synthesis of insoluble metal carbonates. It involves the reaction of a soluble chromium(III) salt with a soluble carbonate salt in an aqueous solution, leading to the formation of a chromium(III) carbonate precipitate.

Experimental Protocol:

A detailed experimental protocol for the precipitation of chromium(III) carbonate is outlined in patent literature.[2][3]

  • Materials:

    • Chromium(III) chloride (CrCl₃) solution (e.g., 35% aqueous solution)

    • Sodium carbonate (Na₂CO₃) solution (e.g., 10% aqueous solution)

    • Deionized water

  • Procedure:

    • Prepare a 35% aqueous solution of chromium(III) chloride and a 10% aqueous solution of sodium carbonate.

    • Adjust the temperature of both solutions to 20°C.

    • Simultaneously and continuously add the chromium(III) chloride solution (at a rate of 1.7 g/min ) and the sodium carbonate solution (at a rate of 10 g/min ) to a reaction vessel containing pure water also maintained at 20°C.[3]

    • Maintain the pH of the reaction mixture between 6 and 12, with a more preferable range of 7 to 8.[2]

    • The reaction temperature should be kept above 0°C and below 50°C.[2]

    • Continuously stir the reaction mixture (e.g., at 300 rpm) during the addition of reactants to ensure homogeneity.[3]

    • Upon formation, the chromium(III) carbonate will precipitate out of the solution.

    • Filter the precipitate and wash with water until the conductivity of the filtrate is below a certain threshold (e.g., 5 mS/cm) to remove residual soluble salts.[2]

    • Dry the resulting filter cake under vacuum at a low temperature (e.g., 40°C) for an extended period (e.g., 48 hours) to obtain the final chromium(III) carbonate powder.[3]

Table 1: Summary of Reaction Parameters for Precipitation Synthesis

ParameterValue/RangeReference
Chromium PrecursorChromium(III) chloride[3]
Carbonate PrecursorSodium carbonate[3]
Reaction Temperature>0°C and <50°C[2]
pH6 - 12 (preferably 7 - 8)[2]
Stirring Speed~300 rpm[3]
Drying Conditions40°C under vacuum for 48h[3]
Hydrothermal Synthesis (Proposed)

Hypothetical Experimental Protocol:

  • Materials:

    • Chromium(III) salt (e.g., chromium(III) nitrate, Cr(NO₃)₃·9H₂O)

    • Urea (B33335) (CO(NH₂)₂) as a carbonate source (decomposes to form carbonate ions in situ)

    • Deionized water

  • Procedure:

    • Dissolve a stoichiometric amount of a chromium(III) salt and an excess of urea in deionized water.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a temperature in the range of 120-180°C for a period of 12-24 hours.

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by filtration or centrifugation.

    • Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

Solvothermal Synthesis (Proposed)

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent. This can influence the morphology and properties of the resulting material. A protocol can be adapted from the solvothermal synthesis of other nanomaterials.[5]

Hypothetical Experimental Protocol:

  • Materials:

    • Chromium(III) salt (e.g., chromium(III) acetylacetonate)

    • An organic solvent (e.g., ethanol, ethylene (B1197577) glycol)

    • A carbonate source (e.g., urea, or direct bubbling of CO₂)

  • Procedure:

    • Dissolve the chromium(III) precursor and the carbonate source in the chosen organic solvent within a Teflon-lined autoclave.

    • Heat the sealed autoclave to a temperature between 150°C and 200°C for several hours.

    • After the reaction, cool the autoclave to room temperature.

    • Collect the product by centrifugation.

    • Wash the precipitate with the solvent used for the reaction and then with ethanol.

    • Dry the product in a vacuum oven.

Characterization of Chromium(III) Carbonate

A comprehensive characterization of the synthesized chromium(III) carbonate is essential to confirm its identity, purity, and physical properties. The following techniques are typically employed. Due to the scarcity of published data for pure chromium(III) carbonate, the expected results are described based on the known behavior of other inorganic carbonates.

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystal structure and phase purity of a material. An XRD pattern of a crystalline material will show a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal lattice. For amorphous materials, a broad hump is observed instead of sharp peaks.

Expected Results:

Table 2: Expected XRD Data for a Crystalline Carbonate (Illustrative)

2θ (degrees)d-spacing (Å)Miller Indices (hkl)
Peak 1Value 1(h₁k₁l₁)
Peak 2Value 2(h₂k₂l₂)
Peak 3Value 3(h₃k₃l₃)
.........

Note: This table is a template. Actual peak positions for chromium(III) carbonate would need to be determined experimentally.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For chromium(III) carbonate, the characteristic vibrations of the carbonate ion (CO₃²⁻) are of primary interest.

Expected Results:

The FTIR spectrum of chromium(III) carbonate is expected to show strong absorption bands characteristic of the carbonate group. The main vibrational modes for the carbonate ion are the symmetric stretching (ν₁), out-of-plane bending (ν₂), asymmetric stretching (ν₃), and in-plane bending (ν₄). The positions of these bands can be influenced by the coordination of the carbonate ion to the metal center. Additionally, a broad band in the region of 3000-3600 cm⁻¹ would indicate the presence of water (O-H stretching), either as lattice water or adsorbed moisture. A band corresponding to the Cr-O bond vibration is also expected at lower wavenumbers.

Table 3: Expected FTIR Absorption Bands for a Metal Carbonate

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of adsorbed water
~1410-1450Asymmetric stretching of C-O (ν₃)
~1060-1090Symmetric stretching of C-O (ν₁)
~850-880Out-of-plane bending of C-O (ν₂)
~680-720In-plane bending of C-O (ν₄)
< 600Cr-O stretching

Note: The exact positions of the carbonate peaks can vary. This table is based on typical values for inorganic carbonates.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is useful for determining the thermal stability and decomposition pathway of a compound.

Expected Results:

The TGA curve of chromium(III) carbonate is expected to show a multi-step decomposition. The first weight loss, typically occurring at temperatures below 200°C, would correspond to the loss of adsorbed or hydrated water. The major weight loss at higher temperatures would be due to the decomposition of the carbonate into chromium(III) oxide (Cr₂O₃) and carbon dioxide (CO₂). The theoretical weight loss for the decomposition of anhydrous Cr₂(CO₃)₃ to Cr₂O₃ is approximately 46.5%.

2 Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3 CO₂(g)

The decomposition temperature can provide information about the thermal stability of the material. For comparison, calcium carbonate decomposes in the range of 600-850°C.[10]

Table 4: Expected TGA Data for Chromium(III) Carbonate Decomposition

Temperature Range (°C)Weight Loss (%)Assignment
50 - 200VariableLoss of adsorbed/hydrated water
> 300~46.5 (theoretical)Decomposition of Cr₂(CO₃)₃ to Cr₂O₃

Note: The decomposition temperature for chromium(III) carbonate needs to be determined experimentally.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle size of the synthesized material. It provides high-resolution images of the sample's topography.

Expected Results:

SEM analysis of the synthesized chromium(III) carbonate powder would reveal the morphology of the particles, which can be influenced by the synthesis method. For instance, precipitation may result in agglomerated nanoparticles or larger, irregular particles. Hydrothermal or solvothermal methods might produce more well-defined crystal habits. The patent describing the precipitation method suggests the formation of fine particles with an average primary particle diameter of 1000 nm or less, and more preferably between 50 and 500 nm.[2]

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and characterization of chromium(III) carbonate.

SynthesisWorkflow cluster_precipitation Precipitation Synthesis cluster_hydrothermal Hydrothermal Synthesis (Proposed) p_start Start p_prepare Prepare CrCl₃ and Na₂CO₃ solutions p_start->p_prepare p_react Simultaneously add to water at 20°C, pH 7-8 p_prepare->p_react p_precipitate Precipitation of Cr₂(CO₃)₃ p_react->p_precipitate p_filter Filter and Wash p_precipitate->p_filter p_dry Dry under vacuum at 40°C p_filter->p_dry p_product Chromium(III) Carbonate Powder p_dry->p_product h_start Start h_dissolve Dissolve Cr(III) salt and urea in water h_start->h_dissolve h_autoclave Heat in autoclave (120-180°C) h_dissolve->h_autoclave h_cool Cool to room temperature h_autoclave->h_cool h_collect Filter and Wash h_cool->h_collect h_dry Dry in oven h_collect->h_dry h_product Chromium(III) Carbonate Powder h_dry->h_product

Figure 1: Workflow for Precipitation and Proposed Hydrothermal Synthesis of Chromium(III) Carbonate.

CharacterizationWorkflow cluster_analysis Characterization Techniques cluster_properties Determined Properties product Synthesized Chromium(III) Carbonate xrd XRD Analysis product->xrd ftir FTIR Spectroscopy product->ftir tga TGA Analysis product->tga sem SEM Imaging product->sem crystal_structure Crystal Structure & Purity xrd->crystal_structure functional_groups Functional Groups (Carbonate, Hydroxyl) ftir->functional_groups thermal_stability Thermal Stability & Decomposition tga->thermal_stability morphology Particle Morphology & Size sem->morphology

Figure 2: Workflow for the Characterization of Synthesized Chromium(III) Carbonate.

Conclusion

This technical guide has outlined the primary methods for the synthesis of chromium(III) carbonate and the key techniques for its characterization. While a detailed precipitation protocol is available, further research is needed to establish optimized procedures for hydrothermal and solvothermal routes and to provide a comprehensive set of characterization data for the pure compound. The information and proposed protocols herein serve as a valuable resource for researchers and scientists working with chromium compounds, providing a solid foundation for the synthesis and analysis of chromium(III) carbonate. It is recommended that any synthesis be accompanied by thorough characterization to confirm the identity and purity of the final product.

References

Unraveling the Structure of Chromium(III) Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chromium(III) carbonate (Cr₂(CO₃)₃) is an inorganic compound with applications in pigments, catalysis, and as a precursor for other chromium salts. Despite its utility, a definitive crystal structure analysis remains elusive in publicly accessible literature, suggesting that the compound may often be prepared in an amorphous or poorly crystalline state. This technical guide provides a comprehensive overview of the known properties of chromium(III) carbonate, detailed experimental protocols for its synthesis, and a roadmap for its structural characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and detailed analysis of chromium(III) carbonate and related compounds.

Introduction

Chromium(III) carbonate is a water-insoluble chromium source that readily converts to other chromium compounds, such as chromium oxide, upon heating. It is known to exist in various forms, with colors ranging from a green powder to a more soluble light blue solid. The synthesis conditions, particularly pH and temperature, appear to play a crucial role in determining the physical and chemical properties of the resulting material. The lack of readily available crystallographic data presents a significant gap in the full understanding of this compound's structure-property relationships. This guide outlines the necessary steps to bridge this gap, from synthesis to comprehensive structural analysis.

Physicochemical Properties of Chromium(III) Carbonate

While detailed crystallographic data is not available, several key physical and chemical properties of chromium(III) carbonate have been documented. These properties are summarized in the table below.

PropertyDescription
Chemical Formula Cr₂(CO₃)₃
Appearance Typically a green powder. A light blue, solid form has also been synthesized and is reported to have higher solubility in acidic solutions.
Solubility Insoluble in water. Soluble in acids, leading to the formation of corresponding chromium(III) salts and the evolution of carbon dioxide gas. The light blue form is reported to dissolve completely in a pH 0.2 hydrochloric acid solution within 30 minutes at 25°C.
Thermal Decomposition Upon heating, chromium(III) carbonate decomposes to form solid chromium(III) oxide (Cr₂O₃) and carbon dioxide gas (CO₂). The balanced chemical equation for this decomposition is: Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g).
Molar Mass 284.0189 g/mol .

Experimental Protocols

Synthesis of Chromium(III) Carbonate

The synthesis of chromium(III) carbonate with controlled properties is critical for obtaining samples suitable for structural analysis. The following protocol is adapted from patent literature describing the synthesis of a highly soluble, light blue form of Cr₂(CO₃)₃.

Objective: To synthesize fine particles of chromium(III) carbonate.

Materials:

  • Aqueous solution of a trivalent chromium salt (e.g., chromium(III) chloride, CrCl₃, or chromium(III) sulfate, Cr₂(SO₄)₃).

  • Aqueous solution of a carbonate salt (e.g., sodium carbonate, Na₂CO₃).

  • Aqueous medium (e.g., deionized water).

  • Acidic aqueous solution (for solubility testing, e.g., hydrochloric acid, HCl).

  • Reaction vessel with a stirrer.

  • pH meter.

  • Temperature control system (e.g., water bath).

  • Filtration apparatus.

  • Conductivity meter.

Procedure:

  • Prepare an aqueous solution of a trivalent chromium salt and a separate aqueous solution of a carbonate salt.

  • Maintain the temperature of an aqueous medium in the reaction vessel between 0°C and 50°C. A temperature above 50°C may lead to the formation of aggregates.

  • Simultaneously add the aqueous solution of the trivalent chromium salt and the aqueous solution of the carbonate salt to the stirred aqueous medium.

  • Continuously monitor and maintain the pH of the reaction mixture between 6 and 12, with a more preferred range of 6 to 10, and an even more preferred range of 7 to 8.

  • Allow the reaction to proceed to form a precipitate of chromium(III) carbonate.

  • Filter the resulting precipitate from the reaction mixture.

  • Wash the filtered chromium(III) carbonate with water until the conductivity of the filtrate is 5 mS/cm or less.

  • Dry the washed precipitate. The resulting product is expected to be a light blue solid.

Characterization of Chromium(III) Carbonate

A multi-technique approach is necessary to fully characterize the structure of the synthesized chromium(III) carbonate.

Objective: To determine the crystallinity and identify the crystal structure of the synthesized material.

Protocol for Powder X-ray Diffraction (PXRD):

  • Grind a small sample of the dried chromium(III) carbonate to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Mount the powdered sample onto a sample holder.

  • Place the sample holder in the diffractometer.

  • Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å).

  • Scan a 2θ range (e.g., 10-80°) with a specific step size and dwell time.

  • Analyze the resulting diffraction pattern. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous or poorly crystalline structure.

  • If the material is crystalline, the diffraction pattern can be indexed to determine the unit cell parameters, and the space group can be identified. Rietveld refinement can be used for a more detailed structural analysis.

Protocol for Single-Crystal X-ray Diffraction (SC-XRD): Note: This technique is contingent on the successful growth of single crystals of chromium(III) carbonate, which may be challenging.

  • Identify and select a suitable single crystal of chromium(III) carbonate under a microscope.

  • Mount the crystal on a goniometer head.

  • Center the crystal in the X-ray beam of a single-crystal diffractometer.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure to determine the atomic positions within the unit cell.

  • Refine the structural model to obtain precise bond lengths, angles, and other crystallographic parameters.

Objective: To identify functional groups and probe the local chemical environment.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a sample by mixing a small amount of the dried chromium(III) carbonate with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the spectrum for characteristic absorption bands of the carbonate group (CO₃²⁻), which typically appear in the regions of 1410-1450 cm⁻¹ (asymmetric stretching), 1060-1080 cm⁻¹ (symmetric stretching), and 850-880 cm⁻¹ (out-of-plane bending). The presence and splitting of these bands can provide information about the coordination of the carbonate ion.

Objective: To study the thermal stability and decomposition of the material.

Protocol for Thermogravimetric Analysis (TGA):

  • Place a small, accurately weighed amount of the chromium(III) carbonate sample into a TGA crucible.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperature ranges of mass loss, which correspond to decomposition events. The decomposition of Cr₂(CO₃)₃ to Cr₂O₃ and CO₂ is expected.

Visualizations

Experimental Workflow for Chromium(III) Carbonate Analysis

The following diagram illustrates the logical workflow for the synthesis and comprehensive structural characterization of chromium(III) carbonate.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of Cr₂(CO₃)₃ (Aqueous Precipitation) filtration Filtration and Washing synthesis->filtration scxrd Single Crystal XRD (if crystals form) synthesis->scxrd Crystal Growth Dependent drying Drying filtration->drying pxrd Powder X-ray Diffraction (PXRD) drying->pxrd ftir FTIR Spectroscopy drying->ftir tga Thermogravimetric Analysis (TGA) drying->tga structure_determination Structure Determination (Unit Cell, Space Group) pxrd->structure_determination scxrd->structure_determination functional_group Functional Group Analysis ftir->functional_group thermal_stability Thermal Stability and Decomposition Pathway tga->thermal_stability

Caption: Experimental workflow for the synthesis and structural analysis of chromium(III) carbonate.

Conclusion

While the definitive crystal structure of chromium(III) carbonate remains to be fully elucidated, this guide provides a comprehensive framework for its synthesis and characterization. The properties of the synthesized material are highly dependent on the reaction conditions, highlighting the importance of controlled synthesis protocols. By employing a combination of X-ray diffraction, spectroscopic, and thermal analysis techniques as outlined, researchers can systematically investigate the structural properties of chromium(III) carbonate. The successful crystallization and subsequent single-crystal X-ray diffraction analysis would be a significant step forward in understanding the fundamental structure of this versatile compound. This guide serves as a foundational resource for scientists and researchers aiming to contribute to the knowledge base of chromium chemistry and materials science.

In-Depth Technical Guide: Thermodynamic Properties of Chromium(III) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromium(III) carbonate (Cr₂(CO₃)₃) is a compound of interest in various chemical processes; however, a comprehensive understanding of its thermodynamic properties is notably absent from the scientific literature. This guide addresses this knowledge gap by explaining the inherent instability of chromium(III) carbonate, which has precluded direct experimental measurement of its standard thermodynamic data. In lieu of direct data, this document provides a thorough compilation of the thermodynamic properties of key related chromium species, including elemental chromium, chromium(III) oxide, chromium(III) hydroxide (B78521), and the aqueous chromium(III) ion. Understanding the thermodynamics of these related compounds provides a critical framework for predicting the behavior and stability of chromium(III) carbonate in various environments. This guide also details established experimental protocols for the synthesis of chromium(III) carbonate and illustrates its decomposition pathway.

The Challenge of Characterizing Chromium(III) Carbonate: Instability and Hydrolysis

The primary challenge in determining the thermodynamic properties of solid chromium(III) carbonate is its significant instability, particularly in aqueous environments. Like other trivalent metal carbonates such as those of iron(III) and aluminum(III), chromium(III) carbonate readily undergoes hydrolysis. In the presence of water, it preferentially forms the more stable chromium(III) hydroxide (Cr(OH)₃) and releases carbon dioxide. This inherent instability makes the isolation and measurement of the pure, anhydrous solid's thermodynamic properties exceptionally difficult.

Chemical Properties and Decomposition

While quantitative thermodynamic data is scarce, the qualitative chemical behavior of chromium(III) carbonate is better understood. A key reaction is its thermal decomposition. Upon heating, solid chromium(III) carbonate decomposes to form solid chromium(III) oxide (Cr₂O₃) and carbon dioxide gas (CO₂)[1].

Decomposition Reaction: Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g)[1]

This reaction highlights the greater thermodynamic stability of chromium(III) oxide compared to the carbonate.

Decomposition_Pathway Cr2CO33 Chromium(III) Carbonate (Cr₂(CO₃)₃) Cr2O3 Chromium(III) Oxide (Cr₂O₃) Cr2CO33->Cr2O3 Δ (Heat) CO2 Carbon Dioxide (CO₂) Cr2CO33->CO2 Δ (Heat)

Caption: Thermal decomposition of chromium(III) carbonate.

Thermodynamic Data of Key Related Chromium Compounds

To provide a robust thermodynamic context, this section presents the standard thermodynamic properties of elemental chromium and its more stable and well-characterized compounds. These values are essential for understanding the energy landscape of chromium-containing systems.

Table 1: Standard Thermodynamic Properties of Selected Chromium Species at 298.15 K

SpeciesFormulaStateΔH°f (kJ/mol)ΔG°f (kJ/mol)S° (J/mol·K)C_p (J/mol·K)
ChromiumCrs0023.7723.35[2]
Chromium(III) OxideCr₂O₃s-1139.7[3]-1058.181.2118.9
Chromium(III) HydroxideCr(OH)₃s-993.7-865.392.0N/A
Chromium(III) IonCr³⁺aq-254.4-225.5-269N/A

Data sourced from various compilations and databases. Values for ΔG°f are calculated from ΔH°f and S° where not directly available. Data for Cr(OH)₃ and Cr³⁺(aq) can be found in thermodynamic databases, though values may vary slightly between sources.

Experimental Protocols: Synthesis of Chromium(III) Carbonate

While the determination of its thermodynamic properties is challenging, chromium(III) carbonate can be synthesized under specific controlled conditions. The following protocol is based on methods described in the literature, which emphasize the careful control of pH and temperature to favor the precipitation of the carbonate over the hydroxide.

Objective: To synthesize chromium(III) carbonate by reacting a soluble chromium(III) salt with a carbonate solution.

Materials:

  • Chromium(III) chloride (CrCl₃) or Chromium(III) nitrate (B79036) (Cr(NO₃)₃)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Beakers, magnetic stirrer, pH meter, filtration apparatus, drying oven

Methodology:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of a chromium(III) salt (e.g., 0.5 M CrCl₃).

    • Prepare an aqueous solution of a carbonate salt (e.g., 1.0 M Na₂CO₃).

  • Reaction and Precipitation:

    • Place a known volume of the chromium(III) salt solution in a beaker equipped with a magnetic stirrer.

    • Slowly add the carbonate solution to the chromium(III) solution while stirring vigorously.

    • Continuously monitor and adjust the pH of the reaction mixture. The optimal pH range for the precipitation of chromium(III) carbonate is typically between 6 and 8. Below this range, the carbonate may not precipitate effectively, and above this range, the formation of chromium(III) hydroxide is favored.

    • Maintain the reaction temperature below 50°C to minimize the formation of chromium(III) hydroxide.

  • Isolation and Purification:

    • Once the precipitation is complete, continue stirring for a designated period (e.g., 1 hour) to allow for the aging of the precipitate.

    • Separate the solid precipitate from the solution by filtration using a Buchner funnel or a similar apparatus.

    • Wash the collected solid with deionized water to remove any soluble impurities.

    • Dry the purified chromium(III) carbonate in a drying oven at a low temperature (e.g., 60-80°C) to avoid thermal decomposition.

Synthesis_Workflow cluster_prep 1. Solution Preparation cluster_reaction 2. Controlled Precipitation cluster_purification 3. Isolation and Purification CrCl3_sol Aqueous Cr(III) Salt Solution (e.g., CrCl₃) Mixing Slowly mix solutions with vigorous stirring CrCl3_sol->Mixing Na2CO3_sol Aqueous Carbonate Solution (e.g., Na₂CO₃) Na2CO3_sol->Mixing Control Maintain pH 6-8 and Temp < 50°C Mixing->Control Precipitate Formation of Cr₂(CO₃)₃ precipitate Control->Precipitate Filtration Filter to separate solid Precipitate->Filtration Washing Wash with deionized water Filtration->Washing Drying Dry at low temperature (60-80°C) Washing->Drying Final_Product Pure Chromium(III) Carbonate Drying->Final_Product

Caption: Experimental workflow for the synthesis of chromium(III) carbonate.

Conclusion and Future Outlook

The thermodynamic properties of chromium(III) carbonate remain an open area for investigation. The inherent instability of the compound poses a significant barrier to traditional experimental characterization. Consequently, researchers and professionals must rely on the thermodynamic data of related, more stable chromium compounds to model and predict the behavior of chromium in carbonate-containing systems.

Future research in this area could focus on advanced computational methods, such as density functional theory (DFT), to theoretically predict the thermodynamic properties of chromium(III) carbonate. Such theoretical studies, anchored by the known thermodynamics of related species, could provide valuable estimates for the enthalpy of formation, Gibbs free energy, and entropy of this elusive compound. Furthermore, non-aqueous synthesis routes could be explored to produce a more stable form of chromium(III) carbonate, which might then be amenable to experimental thermodynamic analysis. A deeper understanding of the fundamental thermodynamic properties of chromium(III) carbonate would be beneficial for applications ranging from materials science to environmental chemistry and drug development.

References

Navigating the Solubility Landscape of Chromium Carbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of chromium (III) carbonate in organic solvents. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines detailed experimental protocols for solubility determination, and explores the key factors influencing the dissolution of this inorganic compound in non-aqueous media.

Executive Summary

Chromium (III) carbonate (Cr₂(CO₃)₃) is an inorganic salt with limited solubility in many common solvents. While readily soluble in mineral acids, its behavior in organic solvents is less documented. This guide addresses this knowledge gap by presenting the available qualitative solubility information and providing a robust framework for its experimental determination. Understanding the solubility of chromium carbonate is crucial for its application in various fields, including catalysis, pigment production, and as a precursor for other chromium compounds.

Qualitative Solubility of Chromium (III) Carbonate

Direct quantitative solubility data for chromium (III) carbonate in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on chemical principles and scattered references, a qualitative assessment can be made. Trivalent chromium compounds, in general, exhibit low solubility in water, with the exception of certain salts like acetate (B1210297) and nitrate.[1] This trend of poor solubility often extends to polar organic solvents.

Table 1: Qualitative Solubility of Chromium (III) Carbonate in Various Solvents

Solvent CategorySpecific SolventQualitative SolubilityReference
Aqueous WaterInsoluble[2][3][4]
Water with CO₂Slightly Soluble[2]
Mineral AcidsSoluble[2][3][4]
Alcohols EthanolInsoluble[2]
MethanolInsoluble (by inference)[1]
Ketones AcetoneInsoluble (by inference)[1]
Aprotic Polar Dimethyl Sulfoxide (DMSO)Data not available

Note: "Insoluble" is a qualitative term and does not imply zero solubility. Trace or minor solubility may still occur.

Experimental Protocols for Solubility Determination

Given the scarcity of quantitative data, researchers often need to determine the solubility of this compound in specific organic solvents experimentally. The following protocols outline standard methodologies for this purpose.

Gravimetric Method

This is a classical and straightforward method for determining solubility.

Methodology:

  • Saturation: An excess amount of finely powdered chromium (III) carbonate is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature must be kept constant throughout this process.[5][6]

  • Separation: The saturated solution is carefully separated from the excess solid. This can be achieved by filtration through a fine-porosity filter or by centrifugation followed by decantation of the supernatant. It is critical to avoid any temperature changes during this step that could alter the solubility.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the solute).

  • Quantification: Once the solvent is completely removed, the container with the dried solute is weighed again. The difference in weight corresponds to the mass of this compound that was dissolved in the measured volume of the solvent.

  • Calculation: The solubility is then calculated, typically in grams per liter (g/L) or moles per liter (mol/L).

Spectroscopic Method (UV-Vis or Atomic Absorption)

This method is suitable for colored compounds like many chromium salts and can be more sensitive than the gravimetric method.

Methodology:

  • Calibration Curve: A series of standard solutions of chromium (III) carbonate of known concentrations are prepared in the organic solvent of interest. The absorbance of each standard is measured at a specific wavelength (λ_max) using a UV-Vis spectrophotometer. For higher sensitivity and to avoid matrix effects, Atomic Absorption Spectroscopy (AAS) can be used to determine the chromium concentration. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Preparation: A saturated solution of chromium (III) carbonate is prepared as described in the gravimetric method (steps 1 and 2).

  • Dilution: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with a known volume of the pure solvent to bring its concentration within the range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at the same wavelength used for the calibration curve.

  • Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

  • Solubility Calculation: The solubility of the original saturated solution is calculated by taking the dilution factor into account.

Visualization of Methodologies and Influencing Factors

To aid in the conceptual understanding of the experimental workflow and the interplay of factors affecting solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_quantification Quantification start Start add_excess Add Excess Cr₂(CO₃)₃ to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate separate Separate Solid from Saturated Solution (Filtration/Centrifugation) agitate->separate measure_volume Measure Precise Volume of Supernatant separate->measure_volume evaporate Evaporate Solvent measure_volume->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Caption: Experimental workflow for the gravimetric determination of solubility.

influencing_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of Cr₂(CO₃)₃ lattice_energy Lattice Energy lattice_energy->solubility particle_size Particle Size particle_size->solubility polarity Polarity polarity->solubility dielectric Dielectric Constant dielectric->solubility h_bonding Hydrogen Bonding Capability h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (for gaseous solutes) pressure->solubility impurities Presence of Impurities impurities->solubility

Caption: Key factors influencing the solubility of this compound.

Factors Influencing Solubility in Organic Solvents

The solubility of an inorganic salt like this compound in an organic solvent is a complex phenomenon governed by several interrelated factors.

  • "Like Dissolves Like" Principle : This is a fundamental concept in solubility. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7] As an ionic compound, this compound is highly polar. Therefore, it is expected to have very low solubility in nonpolar organic solvents such as hexane (B92381) or toluene. Its solubility in polar organic solvents will depend on the solvent's ability to solvate the chromium (III) and carbonate ions effectively.

  • Solvent Polarity and Dielectric Constant : Polar solvents with high dielectric constants are generally better at dissolving ionic compounds because they can effectively shield the electrostatic attraction between the cation and anion.

  • Lattice Energy : The strength of the ionic bonds within the crystal lattice of this compound must be overcome by the energy released during the solvation of the ions. A high lattice energy will generally lead to lower solubility.

  • Temperature : For most solid solutes, solubility increases with increasing temperature.[8] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. However, this is not a universal rule and should be determined experimentally for each solute-solvent system.

  • Presence of Other Solutes : The presence of other substances, such as complexing agents, can significantly alter the solubility of this compound. For example, ligands that can form stable coordination complexes with the chromium (III) ion may enhance its solubility.

Conclusion

While quantitative solubility data for chromium (III) carbonate in organic solvents is sparse, this guide provides a foundational understanding for researchers. The qualitative data indicates a general insolubility in common organic solvents, a characteristic typical of many trivalent chromium salts. For applications requiring the dissolution of this compound in organic media, direct experimental determination of solubility is recommended. The provided protocols for gravimetric and spectroscopic analysis offer robust methods for obtaining this critical data. A thorough consideration of the factors influencing solubility will aid in solvent selection and the optimization of experimental conditions.

References

A Technical Guide to the History, Discovery, and Isolation of Chromium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium carbonate, a compound with burgeoning applications in catalysis, pigments, and potentially in therapeutic formulations, possesses a history deeply intertwined with the discovery of the element chromium itself. This technical guide provides a comprehensive overview of the historical context of its first synthesis and the evolution of its isolation and production methods. It details the initial experiments by Louis Nicolas Vauquelin that inadvertently produced a chromium salt solution using a carbonate, and contrasts this with modern, controlled synthesis protocols for chromium(III) carbonate. This document presents quantitative data in structured tables, provides detailed experimental methodologies, and includes visualizations of key chemical pathways and workflows to facilitate a deeper understanding for researchers and professionals in chemistry and drug development.

Historical Context: The Discovery of Chromium and the Role of Carbonates

The story of this compound begins not with its own discovery, but with the discovery of the element chromium. In the late 18th century, chemists were actively seeking to identify new elements from various minerals. The vibrant red Siberian mineral, crocoite (lead chromate (B82759), PbCrO₄), caught the attention of the French chemist Louis Nicolas Vauquelin.[1][2][3]

In 1797, Vauquelin conducted a series of experiments aiming to isolate the components of this intriguing mineral.[1][2][4] His work, which ultimately led to the discovery of chromium, crucially involved the use of potassium carbonate (K₂CO₃).[2][4]

Vauquelin's Experimental Protocol for the Decomposition of Crocoite

Vauquelin's primary goal was to separate the lead from the unknown substance in the crocoite ore. To achieve this, he devised a method that involved boiling the crushed mineral with a solution of potassium carbonate.[2][4] This process induced a double displacement reaction, precipitating the lead as lead(II) carbonate (PbCO₃) and leaving a yellow solution containing a new, unidentified substance, which we now know to be potassium chromate (K₂CrO₄).[1][2][4]

The fundamental chemical reaction in Vauquelin's experiment can be summarized as:

PbCrO₄ (s) + K₂CO₃ (aq) → PbCO₃ (s) + K₂CrO₄ (aq)

This experiment was a pivotal moment in chemical history. While Vauquelin's focus was on the isolation of the new metallic element, which he named chromium from the Greek word "chrōma" meaning color due to the vibrant colors of its compounds, his work represents the first documented synthesis of a soluble chromate salt, a direct precursor in many chromium compound syntheses.[2][3][4] It is important to note that this compound itself was not the intended product, nor was it isolated as a distinct compound in these initial experiments.

Vauquelin_Chromium_Discovery crocoite Crocoite Ore (Lead Chromate, PbCrO₄) reaction Boiling & Reaction crocoite->reaction k2co3 Potassium Carbonate (K₂CO₃ solution) k2co3->reaction lead_carbonate Lead Carbonate Precipitate (PbCO₃) reaction->lead_carbonate Solid potassium_chromate Yellow Solution (Potassium Chromate, K₂CrO₄) reaction->potassium_chromate Aqueous precipitation Precipitation potassium_chromate->precipitation hcl Hydrochloric Acid (HCl) hcl->precipitation chromium_oxide Chromium Oxide (Cr₂O₃) precipitation->chromium_oxide charcoal Charcoal Oven chromium_oxide->charcoal Heating chromium_metal Metallic Chromium (Cr) charcoal->chromium_metal

Vauquelin's workflow for the discovery of chromium.

Modern Synthesis and Isolation of Chromium(III) Carbonate

While the historical record of a specific "discovery" of this compound is sparse, modern chemical processes have well-established methods for its synthesis, primarily focusing on chromium in its +3 oxidation state. These methods are designed for high yield and purity, catering to its industrial applications.

Precipitation Method from Trivalent Chromium Salts

A common and effective method for the synthesis of chromium(III) carbonate is through the precipitation reaction between a soluble trivalent chromium salt, such as chromium(III) chloride (CrCl₃), and a soluble carbonate, like sodium carbonate (Na₂CO₃).

The overall reaction is as follows:

2 CrCl₃ (aq) + 3 Na₂CO₃ (aq) → Cr₂(CO₃)₃ (s) + 6 NaCl (aq)

A patented process for producing chromium(III) carbonate with high solubility in acidic solutions provides a detailed experimental protocol.[5][6]

  • Preparation of Reactant Solutions:

    • An aqueous solution of a carbonate (e.g., 10% sodium carbonate solution) is prepared.

    • An aqueous solution of a trivalent chromium salt (e.g., 35% chromium chloride solution) is prepared.

  • Reaction Conditions:

    • The reaction is carried out by simultaneously adding the carbonate and chromium salt solutions to a reaction vessel containing pure water.

    • The temperature of the reaction mixture is maintained between 0°C and 50°C.

    • The pH of the reaction mixture is controlled to be within the range of 6 to 12, with a more preferred range of 7 to 8.[5]

    • Continuous stirring (e.g., 300 rpm) is essential to ensure a homogeneous reaction and prevent localized excess of either reactant.[6]

  • Isolation and Purification:

    • The resulting chromium(III) carbonate precipitate is collected by filtration.

    • The filter cake is washed with water until the conductivity of the filtrate is 5 mS/cm or less, indicating the removal of soluble impurities like sodium chloride.[5]

    • The purified chromium(III) carbonate is then dried, for instance, by vacuum drying at 40°C for 48 hours.[6]

Modern_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Precipitation Reaction cluster_purification Isolation and Purification crcl3_sol Aqueous Solution of Trivalent Chromium Salt (e.g., CrCl₃) reaction_vessel Reaction Vessel with Pure Water crcl3_sol->reaction_vessel na2co3_sol Aqueous Solution of Carbonate (e.g., Na₂CO₃) na2co3_sol->reaction_vessel filtration Filtration reaction_vessel->filtration conditions Controlled Conditions: - Temperature: 0-50°C - pH: 6-12 - Stirring: ~300 rpm conditions->reaction_vessel washing Washing with Water filtration->washing drying Drying (e.g., Vacuum Oven) washing->drying product Chromium(III) Carbonate (Cr₂(CO₃)₃) drying->product

Modern synthesis workflow for chromium(III) carbonate.

Quantitative Data and Product Characteristics

The properties of the synthesized chromium(III) carbonate are highly dependent on the reaction conditions.

Table of Reaction Parameters
ParameterValueReference
Reactant Concentrations10% aq. Sodium Carbonate, 35% aq. Chromium Chloride[6]
Addition Rate (Example)10 g/min (Na₂CO₃), 1.7 g/min (CrCl₃)[6]
Reaction Temperature0°C to < 50°C[5][6]
Reaction pH6 - 12 (preferred 7 - 8)[5]
Stirring Speed~300 rpm[6]
Washing EndpointFiltrate conductivity ≤ 5 mS/cm[5]
Drying Conditions40°C, 48 hours (vacuum)[6]
Table of Product Characteristics
PropertyValueReference
AppearanceLight blue solid powder[5][6]
Lab* Color SystemL: 50-70, a: -4 to -2, b*: -10 to -7[5][6]
Solubility in AcidCompletely dissolves within 30 min in 1L of pH 0.2 HCl at 25°C (for 1g Cr equivalent)[5][6]

Conclusion

The history of this compound is a compelling example of how the pursuit of one scientific goal—the discovery of a new element—can lay the groundwork for the synthesis of important chemical compounds. From Vauquelin's pioneering work with potassium carbonate in the late 18th century to the highly controlled and optimized industrial processes of today, the synthesis of this compound has evolved significantly. For researchers in materials science and drug development, understanding this history and the detailed methodologies for its synthesis is crucial for harnessing the potential of this versatile compound. The provided protocols and quantitative data serve as a valuable resource for the reproducible and controlled synthesis of chromium(III) carbonate for further research and application.

References

A Comprehensive Technical Guide to Chromium Carbonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of chromium carbonate, focusing on its chemical properties, synthesis protocols, and its relevance in various research and industrial applications, including the pharmaceutical sector. This document is intended to be a valuable resource for professionals in drug development, materials science, and chemical research.

Introduction to this compound

This compound is an inorganic compound that exists in different oxidation states, with chromium(III) carbonate being the most stable and common form. The properties and applications of this compound are highly dependent on the oxidation state of the chromium ion. This guide will primarily focus on chromium(III) carbonate, with additional information on other potential forms.

Chemical Identification and Properties

A clear understanding of the fundamental chemical and physical properties of chromium carbonates is essential for their effective application in research and development. The following tables summarize the key data for chromium(III) carbonate and the less common chromium(II) carbonate.

Table 1: Chemical Formula and CAS Numbers of Chromium Carbonates
Compound NameChemical FormulaCAS Number
Chromium(III) CarbonateCr₂ (CO₃)₃29689-14-3[1]
Chromium(II) CarbonateCrCO₃Not readily available
Table 2: Physical and Chemical Properties of Chromium(III) Carbonate
PropertyValue
Molecular Weight 284.01 g/mol [1]
Appearance Blue-green or light green crystals or powder[2]
Solubility Insoluble in water, soluble in mineral acids[3]
Chromium Content 50-55%[1][2]

Synthesis of Chromium(III) Carbonate: Experimental Protocol

The synthesis of chromium(III) carbonate can be achieved through a precipitation reaction. The following protocol is based on a patented method, providing a reliable procedure for laboratory-scale synthesis.

Experimental Workflow for Chromium(III) Carbonate Synthesis

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_processing Product Processing Cr_solution Aqueous solution of trivalent chromium Mixing Contact solutions at pH 6-12 and <50°C Cr_solution->Mixing Carbonate_solution Aqueous solution of carbonate Carbonate_solution->Mixing Filtration Filtration Mixing->Filtration Precipitate formation Washing Water Washing Filtration->Washing Drying Drying Washing->Drying Product Chromium(III) Carbonate (Light blue solid) Drying->Product InsulinSignaling Insulin Insulin Receptor Insulin Receptor Insulin->Receptor binds Activation Receptor Activation Receptor->Activation Cr3 Chromium(III) Chromodulin Chromodulin Cr3->Chromodulin binds to Chromodulin->Receptor potentiates Glucose_Uptake Increased Glucose Uptake Activation->Glucose_Uptake leads to

References

A Technical Guide to the Physical and Chemical Properties of Chromium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of chromium carbonate, with a focus on chromium(III) carbonate. It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of relevant chemical processes and biological pathways to support research and development activities.

Introduction

This compound, particularly chromium(III) carbonate (Cr₂(CO₃)₃), is an inorganic compound of interest in various industrial and research applications. It serves as a precursor for the synthesis of other chromium salts and finds use in catalysis and pigment production.[1][2][3] For professionals in drug development and life sciences, its significance lies in being a source of trivalent chromium (Cr(III)), a trace element implicated in glucose and lipid metabolism.[4] Understanding the fundamental properties of this compound is crucial for its effective application and for exploring its potential in therapeutic contexts.

Physical Properties of Chromium(III) Carbonate

Chromium(III) carbonate is most commonly available as a hydrated, amorphous powder.[1][5] Due to its tendency to decompose upon heating, properties like melting and boiling points are generally not reported.[6]

Table 1: Physical Properties of Chromium(III) Carbonate

PropertyValueSource(s)
Appearance Blue-green or grayish-blue amorphous powder/mass.[1][5]
Molecular Formula Cr₂(CO₃)₃[7][8]
Molecular Weight 284.0189 g/mol [7][8]
Solubility - Insoluble in water. - Soluble in mineral acids. - Slightly soluble in water containing carbon dioxide.[1][5][9]
Density Data not available.[6]
Melting Point Not applicable (decomposes).[6]
Boiling Point Not applicable.[6]

Chemical Properties and Reactivity

Chromium(III) carbonate exhibits chemical behaviors characteristic of both a carbonate salt and a trivalent chromium compound.

Table 2: Chemical Properties of Chromium(III) Carbonate

PropertyDescriptionSource(s)
Thermal Decomposition Upon heating, it decomposes into solid chromium(III) oxide (Cr₂O₃) and carbon dioxide (CO₂) gas. The decomposition emits toxic chromium fumes. The specific decomposition temperature range is best determined by TGA.[1][10]
Acid Reactivity Reacts with dilute acids, leading to the effervescence of carbon dioxide gas and the formation of the corresponding chromium(III) salt and water.[9]
Aqueous Behavior In aqueous solutions, chromium(III) carbonate is unstable and tends to precipitate as chromium(III) hydroxide, Cr(OH)₃.[7][11]
Stability The material is stable under normal ambient and anticipated storage and handling conditions.[12]

Experimental Protocols

Synthesis of Chromium(III) Carbonate

A common method for producing chromium(III) carbonate with controlled properties involves the reaction of an aqueous carbonate solution with an aqueous solution containing trivalent chromium.[13][14]

Methodology:

  • Reagent Preparation: Prepare an aqueous solution of a carbonate (e.g., sodium carbonate) and an aqueous solution of a trivalent chromium salt (e.g., chromium chloride).

  • Reaction Setup: Use a reaction vessel containing an aqueous medium, equipped with a stirrer. Maintain the temperature of the reaction liquid between 0°C and 50°C.[13]

  • Simultaneous Addition: Simultaneously and continuously add the carbonate solution and the trivalent chromium solution to the reaction vessel while stirring.

  • pH Control: Maintain the pH of the reaction mixture between 6 and 10. A pH range of 7 to 8 is often preferred.[13]

  • Precipitation: The chromium(III) carbonate will precipitate as fine particles.

  • Filtration and Washing: Filter the resulting precipitate from the solution.

  • Drying: Dry the collected solid to obtain chromium(III) carbonate powder.

G cluster_reactants Reactant Preparation cluster_reaction Controlled Precipitation cluster_processing Product Isolation Na2CO3_sol Aqueous Sodium Carbonate Solution Reactor Reaction Vessel (Water, 0-50°C, pH 6-10) Na2CO3_sol->Reactor Add CrCl3_sol Aqueous Chromium(III) Chloride Solution CrCl3_sol->Reactor Add Simultaneously Filter Filtration Reactor->Filter Transfer Slurry Dry Drying Filter->Dry Product Chromium(III) Carbonate (Cr2(CO3)3) Dry->Product

Synthesis workflow for chromium(III) carbonate.
Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Sample Preparation: Place a small, precisely weighed amount of the this compound sample (e.g., 5-10 mg) into a TGA crucible (typically alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[15]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Analyze the resulting TGA curve (mass vs. temperature). A significant weight loss step will indicate the decomposition of this compound to chromium(III) oxide and carbon dioxide. The temperature range of this step defines the decomposition temperature. The residual mass should correspond to the stoichiometric mass of Cr₂O₃.

X-ray Diffraction (XRD)

XRD is employed to characterize the crystal structure of the material. For this compound, it is often used to confirm its amorphous or poorly crystalline nature.

Methodology:

  • Sample Preparation: Finely grind the this compound sample into a homogeneous powder. Pack the powder into a sample holder, ensuring a flat, smooth surface.

  • Instrument Setup: Mount the sample holder in the X-ray diffractometer.

  • X-ray Source: Use a monochromatic X-ray source, typically Cu Kα radiation (λ = 1.5406 Å).

  • Scan Parameters: Scan the sample over a range of 2θ angles (e.g., 10° to 80°) with a defined step size and dwell time.

  • Data Acquisition: The detector measures the intensity of the diffracted X-rays at each 2θ angle.

  • Analysis: Plot the intensity versus the 2θ angle. A crystalline material will produce sharp, well-defined Bragg peaks. An amorphous or poorly crystalline material like this compound is expected to produce a diffractogram with broad, diffuse humps rather than sharp peaks.[5]

Relevance in Biological Systems and Drug Development

Trivalent chromium, the form present in chromium(III) carbonate, is recognized for its role in metabolic processes. While this compound itself is not used directly as a therapeutic, it can be a source for Cr(III) in the synthesis of biologically active complexes.[6] The biological activity of Cr(III) is often associated with a low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin.[4] This substance is believed to potentiate the action of insulin (B600854).

Proposed Mechanism of Action: In the absence of insulin, LMWCr exists in its inactive apo-form within the cell. When insulin binds to its receptor on the cell surface, it triggers the movement of chromium from the blood into the cell, where it binds to apo-LMWCr. The active LMWCr-chromium complex then binds to the insulin receptor, amplifying its kinase activity and promoting downstream signaling pathways that lead to glucose uptake.[4]

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Insulin Insulin InsulinReceptor Insulin Receptor (Inactive) Insulin->InsulinReceptor Binds Cr_blood Cr(III) in Blood Cr_cell Cr(III) Cr_blood->Cr_cell InsulinReceptor_Active Insulin Receptor (Active) InsulinReceptor->InsulinReceptor_Active Activates InsulinReceptor_Active->Cr_blood Stimulates Influx Signaling Downstream Signaling (e.g., GLUT4 translocation) InsulinReceptor_Active->Signaling Amplifies ApoLMWCr Apo-LMWCr (Inactive) LMWCr_Cr LMWCr-Cr Complex (Active) ApoLMWCr->LMWCr_Cr Cr_cell->ApoLMWCr Binds LMWCr_Cr->InsulinReceptor_Active Potentiates GlucoseUptake Glucose Uptake Signaling->GlucoseUptake

Proposed role of Cr(III) and LMWCr in insulin signaling.

This pathway highlights the potential for Cr(III)-containing compounds in modulating glucose metabolism, making the study of chromium sources like this compound relevant to research in diabetes and metabolic disorders.[4]

Conclusion

Chromium(III) carbonate is a simple inorganic compound with distinct physical and chemical characteristics. Its amorphous nature, insolubility in water, and thermal decomposition to chromium(III) oxide are key properties. Standard analytical techniques such as TGA and XRD are essential for its characterization. For researchers in drug development, the compound's role as a source of trivalent chromium provides a link to the broader study of chromium's biological functions, particularly in insulin signaling and glucose homeostasis.

References

Theoretical Insights into the Stability of Chromium Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium carbonate, a compound with significance in various chemical processes, exhibits a complex stability profile that is influenced by the oxidation state of chromium, temperature, and the chemical environment. This technical guide provides a comprehensive overview of the theoretical and experimental understanding of this compound's stability, with a primary focus on the most common trivalent state (Cr(III)). Due to a notable scarcity of direct thermodynamic data in publicly available databases, this document synthesizes qualitative observations from the literature, details of experimental protocols for its synthesis and decomposition, and theoretical considerations based on the behavior of chromium ions in aqueous solutions. This guide aims to be a valuable resource for professionals working with chromium compounds, offering insights into its synthesis, handling, and decomposition pathways.

Introduction

Chromium is a transition metal that can exist in multiple oxidation states, with Cr(III) and Cr(VI) being the most prevalent. While chromium(III) is an essential nutrient in trace amounts, chromium(VI) compounds are known for their toxicity and carcinogenicity.[1][2] The stability of chromium compounds is therefore of critical importance in various fields, including catalysis, pigment production, and environmental science.[3] this compound, particularly chromium(III) carbonate (Cr₂(CO₃)₃), serves as a precursor for the synthesis of other chromium salts.[4] However, its inherent instability, especially in aqueous environments, presents challenges in its isolation and characterization. This guide delves into the theoretical and practical aspects of this compound's stability.

Physicochemical Properties of Chromium(III) Carbonate

Chromium(III) carbonate is typically described as a blue-green amorphous powder.[4] It is known to be soluble in mineral acids, where it reacts to form the corresponding chromium(III) salts.[4] Its solubility in water is limited, and it is prone to hydrolysis.[5]

Table 1: Summary of Qualitative Physicochemical Properties of Chromium(III) Carbonate

PropertyDescription
Appearance Blue-green amorphous powder[4]
Solubility Soluble in mineral acids[4]
Slightly soluble to insoluble in water[4]
Aqueous Stability Unstable in aqueous solutions; undergoes hydrolysis[5]
Thermal Stability Decomposes upon heating[6]

Theoretical Stability Considerations

A comprehensive theoretical understanding of this compound stability is hampered by the lack of experimentally determined thermodynamic data such as Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°). Searches of prominent thermochemical databases, including the NIST-JANAF Thermochemical Tables, did not yield these values for this compound.[7][8][9]

Despite the absence of direct thermodynamic data, the stability of this compound can be inferred from the known chemistry of the chromium(III) ion in aqueous solutions.

Aqueous Instability and Hydrolysis

Chromium(III) carbonate is unstable in aqueous solutions and readily hydrolyzes to form chromium(III) hydroxide (B78521), Cr(OH)₃.[5] This behavior is consistent with the high charge density of the Cr³⁺ ion, which polarizes water molecules, leading to the formation of hydroxo complexes and ultimately the insoluble hydroxide.

The overall reaction for the hydrolysis can be represented as:

Cr₂(CO₃)₃(s) + 6H₂O(l) ⇌ 2Cr(OH)₃(s) + 3H₂CO₃(aq)

The carbonic acid formed will further dissociate into water and carbon dioxide. The solubility product (Ksp) of Cr(OH)₃ is very low, on the order of 6.0 x 10⁻³¹, indicating its high insolubility and the favorability of the hydrolysis reaction.[4][10][11][12][13]

The speciation of chromium in carbonate-containing aqueous solutions is complex and highly dependent on pH. Pourbaix diagrams for chromium illustrate that in the typical pH range where carbonate ions are abundant, Cr(OH)₃ or other chromium oxides are the stable solid phases.[14][15][16][[“]][18]

Thermal Decomposition

Upon heating, chromium(III) carbonate decomposes to chromium(III) oxide (Cr₂O₃) and carbon dioxide (CO₂).[6] This is a common thermal decomposition pathway for many metal carbonates. The general trend for the thermal stability of metal carbonates suggests that carbonates of more polarizing cations (smaller size, higher charge) are less stable.[19][20]

The balanced chemical equation for the thermal decomposition is:

Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g)

Stability of Other Chromium Carbonates

Information on the stability of chromium carbonates in other oxidation states is extremely limited.

  • Chromium(II) Carbonate (CrCO₃): Theoretical studies on the stability of transition metal carbonates suggest that the stability is influenced by the electronic configuration of the metal cation.[22] However, specific experimental or theoretical data on the stability of Cr(II) carbonate is scarce.

  • Chromium(VI) Carbonate: Chromium(VI) primarily exists as chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anions in solution.[1][23] The formation of a simple chromium(VI) carbonate compound is not expected under normal conditions due to the highly oxidizing nature of Cr(VI). The stability of Cr(VI) in solution is highly pH-dependent and influenced by the presence of reducing agents.[3][24][25][26]

Experimental Protocols

Synthesis of Chromium(III) Carbonate

A common method for the synthesis of chromium(III) carbonate involves the precipitation reaction between a soluble chromium(III) salt and a soluble carbonate salt in an aqueous solution.

Protocol:

  • Reactant Preparation: Prepare an aqueous solution of a chromium(III) salt (e.g., chromium(III) chloride, CrCl₃) and an aqueous solution of a carbonate salt (e.g., sodium carbonate, Na₂CO₃).

  • Precipitation: Slowly add the carbonate solution to the chromium(III) salt solution with constant stirring. The formation of a blue-green precipitate indicates the formation of chromium(III) carbonate.

  • Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the precipitate with deionized water to remove any soluble impurities.

  • Drying: Dry the resulting solid at a low temperature to avoid thermal decomposition.

Caption: Workflow for the synthesis of chromium(III) carbonate.

Thermal Decomposition Analysis

The thermal stability of chromium(III) carbonate can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the dried chromium(III) carbonate sample into a TGA/DSC crucible.

  • Analysis: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: Record the change in mass (TGA) and the heat flow (DSC) as a function of temperature.

  • Interpretation: The TGA curve will show a mass loss corresponding to the release of CO₂, and the DSC curve will indicate the endothermic or exothermic nature of the decomposition process.

Caption: Experimental workflow for thermal decomposition analysis.

Hydrolysis Study

The hydrolysis of chromium(III) carbonate can be monitored by observing the formation of the chromium(III) hydroxide precipitate and changes in the solution's pH.

Protocol:

  • Dispersion: Disperse a known amount of chromium(III) carbonate in deionized water.

  • Monitoring: Stir the suspension and monitor the pH of the solution over time. A decrease in pH may be observed initially due to the formation of carbonic acid.

  • Precipitate Analysis: After a certain period, filter the solid and analyze it using techniques like X-ray diffraction (XRD) to confirm the presence of amorphous or crystalline Cr(OH)₃.

  • Solution Analysis: Analyze the filtrate for the concentration of dissolved chromium and carbonate species to understand the equilibrium.

Caption: Hydrolysis pathway of chromium(III) carbonate in water.

Conclusion

The stability of this compound is a multifaceted topic dominated by the chemistry of the chromium(III) ion. While a quantitative thermodynamic understanding is currently limited by the lack of available data, a qualitative picture emerges from the existing literature. Chromium(III) carbonate is a metastable solid that readily decomposes upon heating and hydrolyzes in aqueous environments to the more stable chromium(III) hydroxide. The synthesis of chromium(III) carbonate requires careful control of reaction conditions to favor precipitation over immediate hydrolysis. For researchers and professionals in drug development and other fields utilizing chromium compounds, an awareness of this inherent instability is crucial for process design, handling, and safety considerations. Future theoretical studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the electronic structure and energetics of this compound, thereby filling the current knowledge gap in its thermodynamic properties.

References

Unveiling Novel Chromium Carbonates: A Technical Guide to High-Pressure Synthesis and Phase Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of materials under extreme conditions opens new frontiers in chemistry and materials science. This technical guide delves into the high-pressure synthesis and characterization of novel chromium carbonate phases. While a complete phase diagram for this compound under high pressure is not yet established, recent research has successfully synthesized and characterized several complex chromium-containing carbonates at pressures between 45 and 55 GPa. This document provides a comprehensive overview of these groundbreaking findings, including detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathways and experimental workflows. The insights presented herein are crucial for researchers and scientists working in high-pressure chemistry, materials synthesis, and potentially for drug development professionals interested in novel inorganic compounds.

Introduction

The behavior of simple carbonates under high pressure is of significant interest across various scientific disciplines, from geochemistry to materials science. Chromium carbonates, in particular, have been a subject of recent investigation, leading to the discovery of novel compounds with unique crystal structures. These syntheses are typically performed in laser-heated diamond anvil cells (LH-DAC), which allow for the simultaneous application of extreme pressures and temperatures to microscopic samples. This guide focuses on the synthesis and characterization of three recently discovered this compound compounds: Cr₂[CO₃]₃, Cr₂[C₂O₅][CO₃]₂, and Cr₂[CO₃][O]₂.[1]

High-Pressure Synthesis of Chromium Carbonates

Recent studies have demonstrated that chromium(III)-containing carbonates can be synthesized by reacting chromium oxides with carbon dioxide at pressures ranging from 45 to 55 GPa, facilitated by laser heating.[1] A key finding is that the oxidation state of the resulting chromium in the carbonate is +3, regardless of whether the starting chromium oxide was Cr₂O₃ (+3) or CrO₂ (+4).[1]

The synthesis of these novel chromium carbonates is not a simple phase transition of a single precursor but rather a reaction between chromium oxide and a carbon source (CO₂) under extreme conditions. The resulting phases are complex carbonates and an oxycarbonate, indicating a rich and complex chemical landscape for the Cr-C-O system at high pressure.

Synthesized this compound Phases

The following table summarizes the key quantitative data for the novel this compound phases synthesized at high pressure.

Compound NameChemical FormulaSynthesis Pressure (GPa)Crystal SystemSpace GroupLattice Parameters (at Synthesis Pressure)
Chromium(III) CarbonateCr₂[CO₃]₃45(2)HexagonalP6₃/ma = 4.375(4) Å, c = 13.021(10) Å
Chromium(III) Pyrocarbonate-CarbonateCr₂[C₂O₅][CO₃]₂45(2)MonoclinicC2/cNot explicitly stated in search results
Chromium(III) OxycarbonateCr₂[CO₃][O]₂55(2)OrthorhombicPbcnNot explicitly stated in search results

Table 1: Quantitative data for high-pressure this compound phases.[1]

Experimental Protocols

The synthesis and characterization of these high-pressure chromium carbonates involve sophisticated experimental techniques. The following sections detail the methodologies employed in these studies.

High-Pressure Synthesis in a Laser-Heated Diamond Anvil Cell (LH-DAC)

The primary apparatus for achieving the required high pressures and temperatures is the laser-heated diamond anvil cell (LH-DAC).

Methodology:

  • Sample Preparation: A small sample of the starting material, typically a chromium oxide (e.g., Cr₂O₃ or CrO₂), is loaded into a sample chamber. The chamber is a small hole drilled in a metallic gasket, which is then placed between the two diamond anvils.

  • Pressure Medium: The sample chamber is filled with a pressure-transmitting medium, in this case, CO₂, which also acts as a reactant.

  • Pressurization: The diamond anvil cell is gradually compressed to achieve the target pressure, which is measured using a pressure calibrant such as ruby fluorescence or the Raman spectrum of the diamond anvils.

  • Laser Heating: A high-power laser (e.g., Nd:YAG or CO₂) is focused onto the sample to heat it to high temperatures, initiating the reaction between the chromium oxide and CO₂.[1] The temperature is typically measured using spectroradiometry.

  • Reaction Monitoring: The reaction is monitored in-situ using techniques like Raman spectroscopy and single-crystal X-ray diffraction.

In-situ Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique used to determine the crystal structure of the newly synthesized phases at high pressure.

Methodology:

  • Data Collection: The LH-DAC is mounted on a synchrotron beamline, and a micro-focused X-ray beam is directed at the single-crystal sample formed during the high-pressure synthesis.

  • Diffraction Pattern: The diffraction pattern is recorded on a 2D detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding information about the space group, lattice parameters, and atomic positions.[1]

Raman Spectroscopy

Raman spectroscopy is used to probe the vibrational modes of the material, providing insights into the chemical bonding and confirming the presence of carbonate and other functional groups.

Methodology:

  • Laser Excitation: A monochromatic laser is focused on the sample within the DAC.

  • Scattered Light Collection: The inelastically scattered Raman light is collected and analyzed by a spectrometer.

  • Spectral Analysis: The resulting Raman spectrum shows peaks corresponding to specific vibrational modes of the molecules in the sample. The positions and intensities of these peaks are used to identify the chemical species present. New Raman bands appearing after laser heating indicate the formation of new compounds.[1]

Density Functional Theory (DFT) Calculations

DFT calculations are a computational method used to model the electronic structure and properties of materials, complementing the experimental findings.

Methodology:

  • Structural Modeling: A computational model of the crystal structure obtained from SC-XRD is created.

  • Energy Calculations: DFT calculations are performed to determine the stability and electronic properties of the modeled structure.

  • Comparison with Experimental Data: The calculated properties, such as lattice parameters and vibrational frequencies, are compared with the experimental results to validate the structural model.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the high-pressure synthesis and characterization of chromium carbonates.

Experimental_Workflow cluster_preparation Sample Preparation cluster_synthesis High-Pressure Synthesis cluster_analysis In-situ Analysis cluster_validation Computational Validation Load_Cr_Oxide Load Chromium Oxide into Gasket Load_CO2 Load CO2 as Pressure Medium and Reactant Load_Cr_Oxide->Load_CO2 Pressurize Pressurize DAC to 45-55 GPa Load_CO2->Pressurize Laser_Heat Laser Heat Sample Pressurize->Laser_Heat SC_XRD Single-Crystal X-ray Diffraction Laser_Heat->SC_XRD Characterize Crystal Structure Raman Raman Spectroscopy Laser_Heat->Raman Characterize Vibrational Modes DFT Density Functional Theory Calculations SC_XRD->DFT Validate Structure

Caption: Experimental workflow for high-pressure synthesis.

Conceptual Phase Formation Diagram

This diagram illustrates the formation pathways of the different this compound phases from the starting materials under high pressure and laser heating.

Phase_Formation Cr2O3 Cr2O3 Conditions_45GPa 45 GPa + Laser Heating Cr2O3->Conditions_45GPa Conditions_55GPa 55 GPa + Laser Heating Cr2O3->Conditions_55GPa CrO2 CrO2 CrO2->Conditions_45GPa CrO2->Conditions_55GPa CO2 CO2 CO2->Conditions_45GPa CO2->Conditions_55GPa Cr2_CO3_3 Cr2[CO3]3 (P63/m) Conditions_45GPa->Cr2_CO3_3 Cr2_C2O5_CO3_2 Cr2[C2O5][CO3]2 (C2/c) Conditions_45GPa->Cr2_C2O5_CO3_2 Prolonged Heating Cr2_CO3_O2 Cr2[CO3][O]2 (Pbcn) Conditions_55GPa->Cr2_CO3_O2

Caption: High-pressure formation of chromium carbonates.

Conclusion and Future Outlook

The synthesis of novel chromium carbonates under high pressure has expanded our understanding of the chemistry of the Cr-C-O system in extreme environments. The characterization of Cr₂[CO₃]₃, Cr₂[C₂O₅][CO₃]₂, and Cr₂[CO₃][O]₂ provides valuable data for the fields of high-pressure chemistry and materials science. While a complete phase diagram remains to be elucidated, these findings lay the groundwork for future investigations into the phase stability and potential properties of these and other novel carbonate materials. Further research could focus on exploring a wider range of pressures and temperatures to map out phase boundaries, as well as investigating the physical and chemical properties of these new materials upon quenching to ambient conditions. The methodologies and findings presented in this guide offer a solid foundation for such future endeavors.

References

Spectroscopic Properties of Chromium(III) Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of chromium(III) carbonate (Cr₂(CO₃)₃). Due to the limited availability of direct spectroscopic data for pure chromium(III) carbonate, this document synthesizes information from analogous chromium(III) compounds and general principles of inorganic spectroscopy. It is intended to serve as a comprehensive resource for the characterization of chromium(III) carbonate and related materials.

Introduction to Chromium(III) Carbonate

Chromium(III) carbonate is an inorganic compound with the chemical formula Cr₂(CO₃)₃. It typically appears as a green or blue-green amorphous powder.[1] Its application is found in various fields, including the preparation of other chromium salts and as a component in certain catalysts. From a structural standpoint, it consists of chromium(III) cations (Cr³⁺) and carbonate anions (CO₃²⁻). The spectroscopic properties are primarily determined by the electronic transitions within the d-orbitals of the Cr³⁺ ion and the vibrational modes of the carbonate group.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For chromium(III) carbonate, these techniques are essential for characterizing the carbonate anion and the metal-oxygen bonds.

Infrared (IR) Spectroscopy

Table 1: Expected Infrared Absorption Bands for the Carbonate Ion

Vibrational ModeWavenumber (cm⁻¹)Description
ν₁ (symmetric stretch)~1060 - 1090This mode is often weak or inactive in the IR spectrum of simple carbonates but can become active if the symmetry is lowered.
ν₂ (out-of-plane bend)~860 - 880A sharp and relatively strong absorption.
ν₃ (asymmetric stretch)~1410 - 1460A very strong and often broad absorption band. Splitting of this band can indicate the presence of non-equivalent carbonate groups or lower symmetry.
ν₄ (in-plane bend)~680 - 720A medium to strong absorption.

In addition to the carbonate bands, weaker absorptions corresponding to Cr-O stretching vibrations would be expected in the far-IR region, typically below 600 cm⁻¹.[4][5] The presence of water of hydration would be indicated by a broad absorption band in the 3000-3500 cm⁻¹ region (O-H stretching) and a bending mode around 1640 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a sample. For carbonates, the symmetric stretch (ν₁) is typically very strong in the Raman spectrum, in contrast to its weak appearance in the IR spectrum.[6] Raman microscopy allows for the analysis of very small sample areas.

Table 2: Expected Raman Bands for the Carbonate Ion

Vibrational ModeWavenumber (cm⁻¹)Description
Lattice Modes< 300Vibrations involving the entire crystal lattice, including the Cr³⁺ ions and carbonate groups.
ν₄ (in-plane bend)~700 - 750Generally weak to medium intensity.
ν₁ (symmetric stretch)~1080 - 1100A very strong and sharp peak, characteristic of the carbonate ion.
ν₃ (asymmetric stretch)~1400 - 1490Typically weak in the Raman spectrum.

Raman spectroscopy can also be a valuable tool for distinguishing between different oxidation states of chromium. For instance, a crucial peak for trivalent chromium oxides is observed around 550 cm⁻¹ (symmetric stretching of Cr-O-Cr), while hexavalent chromium compounds show characteristic peaks around 900 cm⁻¹ (CrO₃ vibration).[7][8] It is plausible that similar Cr-O vibrations would be observable for chromium(III) carbonate.

Electronic Spectroscopy: UV-Visible

UV-Visible spectroscopy provides information about the electronic transitions within a compound. For transition metal complexes like those of chromium(III), the color and the UV-Vis spectrum are dictated by d-d electronic transitions. The Cr³⁺ ion has a d³ electronic configuration. In an octahedral ligand field, such as that provided by water molecules in an aqueous solution or potentially by the carbonate oxygens, the d-orbitals split into two energy levels: a lower t₂g set and a higher e_g set.

The absorption of light promotes electrons from the t₂g to the e_g level. For a d³ ion in an octahedral field, two spin-allowed transitions are typically observed. The UV-Vis spectrum of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is violet-blue-grey, can serve as a useful proxy for what might be expected for a hydrated chromium(III) carbonate dissolved in acid or analyzed as a solid via diffuse reflectance.[9]

Table 3: UV-Visible Absorption Maxima for the [Cr(H₂O)₆]³⁺ Ion

TransitionWavelength (λ_max)Wavenumber (cm⁻¹)Color Absorbed
⁴A₂g → ⁴T₂g~580 nm~17,240Yellow-Orange
⁴A₂g → ⁴T₁g~400 nm~25,000Violet

The observed color of the complex is the complement of the colors absorbed. Since violet and yellow-orange light are absorbed, the solution appears violet-blue-grey.[9] The exact peak positions for solid chromium(III) carbonate may vary depending on the precise coordination environment of the Cr³⁺ ion.

X-ray Absorption Spectroscopy (XAS)

X-ray absorption spectroscopy is a powerful element-specific technique that provides information about the oxidation state and local coordination environment of an atom. For chromium compounds, XAS, particularly the X-ray Absorption Near Edge Structure (XANES) at the Cr K-edge, is highly sensitive to the oxidation state.

The energy of the absorption edge shifts to higher values as the oxidation state of the chromium ion increases.[10][11] Therefore, the Cr K-edge energy for chromium(III) carbonate will be significantly lower than that for Cr(VI) compounds. The pre-edge region of the XANES spectrum can also provide information about the coordination geometry. Octahedral Cr(III) complexes typically show a weak pre-edge feature corresponding to the 1s → 3d transition.[12] The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum could be analyzed to determine the Cr-O bond distances and the coordination number of the chromium atoms.

Experimental Protocols

Infrared Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of the powdered chromium(III) carbonate sample directly onto the ATR crystal.

  • Data Acquisition:

    • Press the sample firmly against the crystal using the instrument's pressure clamp to ensure good contact.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the carbonate anion and any water of hydration. Compare these to reference spectra for other carbonate minerals.

Raman Microscopy
  • Sample Preparation: Mount a small amount of the powdered chromium(III) carbonate sample on a microscope slide.[7][8]

  • Data Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus using the objective lens.

    • Select the laser excitation wavelength (e.g., 532 nm or 785 nm). A lower energy laser (e.g., 785 nm) may be necessary if the sample fluoresces.

    • Acquire the Raman spectrum from a representative area of the sample. Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.

  • Data Analysis: Identify the characteristic Raman shifts for the carbonate group and look for bands in the lower frequency region that could correspond to Cr-O vibrations.

UV-Visible Spectroscopy (Diffuse Reflectance for Solids)
  • Sample Preparation:

    • Prepare a reference standard by packing a non-absorbing, highly reflective powder (e.g., BaSO₄ or powdered PTFE) into a sample holder.

    • Prepare the sample by grinding a small amount of chromium(III) carbonate with the reference powder. The concentration of the sample should be low enough to avoid saturation of the detector. Pack this mixture into a separate sample holder.

  • Data Acquisition:

    • Place the reference holder in the integrating sphere accessory of the spectrophotometer and collect a baseline spectrum.

    • Replace the reference with the sample holder and collect the sample spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: The instrument software will convert the reflectance data into a pseudo-absorbance spectrum using the Kubelka-Munk function. Identify the absorption maxima corresponding to the d-d transitions of the Cr³⁺ ion.

X-ray Absorption Spectroscopy (Cr K-edge)
  • Sample Preparation:

    • The powdered chromium(III) carbonate sample is finely ground to ensure homogeneity.

    • The powder is pressed into a thin pellet of uniform thickness. The amount of sample is calculated to give an appropriate absorption edge step.

    • The pellet is mounted in a sample holder compatible with the synchrotron beamline's experimental setup.

  • Data Acquisition:

    • Measurements are performed at a synchrotron radiation source.

    • The sample is placed in the path of the X-ray beam.

    • The energy of the incident X-rays is scanned across the Cr K-edge (around 5989 eV).

    • The X-ray absorption is measured using ion chambers placed before and after the sample (for transmission mode) or using a fluorescence detector.

  • Data Analysis:

    • The pre-edge, XANES, and EXAFS regions of the spectrum are isolated.

    • The edge position in the XANES spectrum is compared to that of chromium standards in different oxidation states to confirm the +3 oxidation state.

    • The EXAFS region is analyzed to determine the local atomic structure around the chromium atoms, including bond distances and coordination numbers.

Mandatory Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_conclusion Characterization Sample Chromium Carbonate Powder IR ATR-FTIR Spectroscopy Sample->IR Raman Raman Microscopy Sample->Raman UVVis Diffuse Reflectance UV-Vis Sample->UVVis XAS X-ray Absorption Spectroscopy Sample->XAS IR_Data Vibrational Modes (Carbonate, Cr-O, H2O) IR->IR_Data Raman_Data Vibrational Modes (Carbonate, Cr-O) Raman->Raman_Data UVVis_Data d-d Electronic Transitions (Cr3+ Energy Levels) UVVis->UVVis_Data XAS_Data Oxidation State (XANES) Local Structure (EXAFS) XAS->XAS_Data Conclusion Structural & Electronic Properties IR_Data->Conclusion Raman_Data->Conclusion UVVis_Data->Conclusion XAS_Data->Conclusion d_orbital_splitting cluster_0 Free Cr3+ ion d_orbitals Degenerate d-orbitals eg eg (dx²-y², dz²) d_orbitals->eg t2g t2g (dxy, dxz, dyz) d_orbitals->t2g Splitting t2g->eg Δo (absorbs light)

References

Understanding the Magnetic Properties of Chromium Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of chromium compounds, detailing the theoretical underpinnings, experimental characterization techniques, and key data for a range of chromium-based materials. This document is intended to serve as a valuable resource for researchers and professionals working in fields where the magnetic behavior of chromium compounds is of interest, including materials science, catalysis, and drug development.

Fundamental Principles of Magnetism in Chromium Compounds

The diverse magnetic properties of chromium compounds arise from the element's multiple stable oxidation states (primarily +2, +3, and +6) and the geometric arrangements of chromium ions within a crystal lattice or coordination complex. The magnetic behavior is fundamentally dictated by the number of unpaired d-electrons and the interactions between these electron spins.

  • Paramagnetism: In many chromium compounds, the magnetic moments of individual chromium ions are randomly oriented in the absence of an external magnetic field. When a field is applied, these moments partially align with the field, resulting in a weak attraction. This behavior is characteristic of compounds with unpaired electrons that are magnetically isolated from each other.

  • Antiferromagnetism: In this state, the magnetic moments of neighboring chromium ions align in an antiparallel fashion, leading to a cancellation of the net magnetic moment at the macroscopic level.[1] This phenomenon is common in chromium compounds like chromium(III) oxide (Cr₂O₃).[2]

  • Ferromagnetism: This is the strongest form of magnetism, where the magnetic moments of chromium ions align parallel to each other, resulting in a large net magnetization.[1] A notable example is chromium(IV) oxide (CrO₂), which has been widely used in magnetic recording media.[3]

The nature of the magnetic ordering is largely governed by two primary exchange interaction mechanisms:

  • Superexchange: This is an indirect coupling between non-adjacent chromium ions that is mediated by a non-magnetic anion (e.g., O²⁻). The geometry of the Cr-O-Cr bond plays a crucial role in determining whether the interaction is ferromagnetic or antiferromagnetic, as described by the Goodenough-Kanamori-Anderson (GKA) rules.[4][5] Generally, a 180° bond angle with partially filled d-orbitals leads to strong antiferromagnetic coupling, while a 90° bond angle can result in weak ferromagnetism.[4]

  • Double Exchange: This mechanism is prevalent in mixed-valence chromium compounds and describes the movement of an electron between two chromium ions of different oxidation states (e.g., Cr³⁺ and Cr⁴⁺) through an intermediary anion. This electron hopping is facilitated when the spins of the neighboring chromium ions are aligned, leading to ferromagnetic coupling.

Quantitative Magnetic Data of Selected Chromium Compounds

The following tables summarize the key magnetic properties of various chromium compounds, providing a basis for comparison.

Table 1: Magnetic Properties of Chromium Oxides

CompoundFormulaOxidation StateMagnetic OrderingOrdering TemperatureMagnetic Moment (μB)
Chromium(II) OxideCrO+2Antiferromagnetic--
Chromium(III) OxideCr₂O₃+3AntiferromagneticNéel Temp. (Tₙ) ≈ 307 K (34 °C)[2]~3.87 (spin-only for Cr³⁺)[6][7][8]
Chromium(IV) OxideCrO₂+4FerromagneticCurie Temp. (Tₙ) ≈ 386-396 K[9][10][11]~2.0 per Cr atom[9]

Table 2: Magnetic Properties of Chromium Halides

CompoundFormulaOxidation StateMagnetic OrderingOrdering TemperatureMagnetic Moment (μB)
Chromium(II) ChlorideCrCl₂+2Antiferromagnetic-4.90 (spin-only for high-spin Cr²⁺)
Chromium(III) ChlorideCrCl₃+3AntiferromagneticNéel Temp. (Tₙ) ≈ 17 K3.83[12]

Table 3: Magnetic Properties of Chromium Coordination Complexes

CompoundFormulaOxidation StateMagnetic BehaviorMagnetic Moment (μB)Notes
Chromium(II) Acetate (B1210297) HydrateCr₂(CH₃COO)₄(H₂O)₂+2Diamagnetic[13][14]0Strong Cr-Cr quadruple bond leads to spin pairing.[14][15]
Hexaaquachromium(III) Chloride[Cr(H₂O)₆]Cl₃+3Paramagnetic3.83[12]Close to the spin-only value for three unpaired electrons.
Various Cr(III) Complexes[CrLX₂]X+3Paramagnetic3.71 - 3.84[6]Octahedral geometry with three unpaired electrons.

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of chromium compounds relies on a suite of sensitive experimental techniques. Below are detailed methodologies for three key methods.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique used to measure very small magnetic moments.

Experimental Protocol:

  • Sample Preparation:

    • A precisely weighed powdered sample (typically 5-20 mg) is packed into a gelatin capsule or a straw.

    • The sample holder is chosen to have a minimal and well-characterized magnetic background signal.

    • The sample is centered within the holder to ensure it passes through the region of maximum sensitivity of the SQUID's detection coils.

  • Measurement Procedure:

    • The sample is loaded into the magnetometer, and the sample space is evacuated and then filled with a small amount of helium exchange gas to ensure thermal equilibrium.

    • Zero-Field-Cooled (ZFC) Measurement:

      • The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.

      • A small magnetic field (e.g., 100 Oe) is applied.

      • The magnetic moment is measured as the temperature is slowly increased.

    • Field-Cooled (FC) Measurement:

      • The sample is cooled from a high temperature (above any magnetic ordering temperature) to the lowest temperature in the presence of the same applied magnetic field.

      • The magnetic moment is measured as the temperature is increased.

    • Magnetic Hysteresis (M-H) Loop:

      • The temperature is held constant at a desired value (e.g., 2 K or 300 K).

      • The applied magnetic field is swept from a large positive value to a large negative value and back to the positive value, while the magnetic moment is measured at each field step.

  • Data Analysis:

    • The raw data is corrected for the magnetic contribution of the sample holder.

    • The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the sample mass.

    • The effective magnetic moment (μ_eff) can be calculated from the temperature dependence of the magnetic susceptibility in the paramagnetic region using the Curie-Weiss law.

Vibrating Sample Magnetometry (VSM)

VSM is a versatile technique for characterizing the bulk magnetic properties of materials.[16]

Experimental Protocol:

  • Sample Preparation:

    • A solid or powdered sample is mounted on a sample rod.[17]

    • The sample is positioned at the center of the pickup coils and between the poles of an electromagnet.[17]

  • Calibration:

    • The instrument is calibrated using a standard material with a known magnetic moment (e.g., a small nickel sphere).

  • Measurement Procedure:

    • The sample is made to vibrate at a constant frequency and amplitude.[18]

    • This vibration induces a voltage in the pickup coils, which is proportional to the magnetic moment of the sample.[18]

    • Temperature-Dependent Magnetization: The magnetic moment is measured as a function of temperature under a constant applied magnetic field.

    • Field-Dependent Magnetization (Hysteresis Loop): At a constant temperature, the applied magnetic field is swept, and the corresponding magnetic moment is recorded to trace the hysteresis loop.

  • Data Analysis:

    • The measured voltage is converted to magnetic moment using the calibration factor.

    • Key magnetic parameters such as saturation magnetization (M_s), remanent magnetization (M_r), and coercivity (H_c) are extracted from the hysteresis loop.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials.[19]

Experimental Protocol:

  • Sample Preparation:

    • A relatively large amount of powdered sample (typically several grams) is required.

    • The sample is loaded into a sample holder (e.g., a vanadium can, which is nearly transparent to neutrons).

  • Data Collection:

    • The sample is placed in a beam of neutrons.

    • A diffraction pattern is collected at a temperature above the magnetic ordering temperature to determine the crystal structure.

    • Another diffraction pattern is collected at a temperature below the magnetic ordering temperature. The appearance of new Bragg peaks or changes in the intensity of existing peaks indicates magnetic ordering.[20]

  • Data Analysis:

    • The positions and intensities of the nuclear and magnetic Bragg peaks are determined.

    • The propagation vector of the magnetic structure is determined from the positions of the magnetic peaks.[21]

    • The magnetic structure is modeled, and the calculated diffraction pattern is compared to the experimental data.

    • The model is refined to obtain the best fit, which yields the arrangement and orientation of the magnetic moments within the crystal lattice.[22]

Visualizing Relationships and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows.

Superexchange_Mechanism Superexchange in Cr₂O₃ cluster_Cr1 Chromium Ion 1 (d³) cluster_Cr2 Chromium Ion 2 (d³) Cr1 Cr³⁺ O O²⁻ Cr1->O p-d overlap Cr2 Cr³⁺ O->Cr2 p-d overlap VSM_Workflow start Start prep Sample Preparation (Mount on Rod) start->prep place Position Sample in VSM prep->place vibrate Vibrate Sample at Constant Frequency place->vibrate apply_field Apply Magnetic Field vibrate->apply_field measure Measure Induced Voltage in Pickup Coils apply_field->measure record Record Data (M vs. H or M vs. T) measure->record analyze Data Analysis (Hysteresis Loop, etc.) record->analyze end End analyze->end Structure_Property_Relationship cluster_structure Structural & Electronic Factors oxidation_state Cr Oxidation State (e.g., +2, +3, +4) exchange Exchange Interactions (Superexchange, Double Exchange) oxidation_state->exchange coordination Coordination Environment (Ligands, Geometry) coordination->exchange crystal_structure Crystal Structure (Bond Angles & Distances) crystal_structure->exchange magnetic_properties Resulting Magnetic Properties (Paramagnetism, Antiferromagnetism, Ferromagnetism) exchange->magnetic_properties

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Chromium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium carbonate, nominally represented by the formula Cr₂(CO₃)₃, is a compound of interest in various industrial and research applications, including pigment production and catalysis.[1] This technical guide provides a comprehensive examination of the molecular geometry and bonding of what is commonly referred to as chromium(III) carbonate. Due to the complex nature of its formation in aqueous media, this compound is typically not a simple anhydrous salt but rather a hydrated chromium(III) hydroxy-carbonate. This guide synthesizes available experimental evidence and theoretical principles to elucidate its structural characteristics.

Molecular Structure and Bonding

Coordination Geometry of Chromium(III)

The Cr³⁺ ion, with its d³ electron configuration, predominantly forms octahedral complexes.[4] In an aqueous environment, the simplest form is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[5] X-ray Absorption Fine Structure (XAFS) studies on related chromium(III) hydroxides and mixed iron(III)-chromium(III) systems provide valuable insights into the local coordination environment of chromium. These studies indicate that Cr(III) is typically octahedrally coordinated by six oxygen atoms.[6]

The Carbonate Ion

The carbonate ion (CO₃²⁻) is a polyatomic anion with a trigonal planar geometry. The three C-O bonds are equivalent due to resonance, resulting in a bond angle of 120°. The carbonate ion can coordinate to metal ions in several ways, including monodentate, bidentate, and bridging fashions.

Inferred Bonding in this compound

Based on the principles of chromium(III) coordination chemistry, in the hydrated chromium hydroxy-carbonate precipitate, the chromium(III) centers are expected to be in an octahedral coordination environment. The ligands are likely a combination of water molecules, hydroxide (B78521) ions, and carbonate ions. The carbonate ions may act as bridging ligands, connecting multiple chromium centers to form a polymeric structure.

The bonding between the chromium(III) ion and the oxygen atoms of the ligands is primarily ionic in nature, with a degree of covalent character. The interaction involves the donation of electron pairs from the oxygen atoms of the ligands to the empty d-orbitals of the chromium(III) ion.

Quantitative Data

While precise crystallographic data for Cr₂(CO₃)₃ is unavailable, data from related compounds can provide estimations for bond lengths.

BondTypical Bond Length (Å)Source of Information
Cr-O~1.97XAFS studies on chromium(III) hydroxides[6]
C-O (in CO₃²⁻)~1.29General crystallographic data for carbonate minerals
Cr-Cr (edge-sharing)~3.0 - 3.03XAFS studies on mixed Fe(III)-Cr(III) hydroxides[6]

Experimental Protocols

Synthesis of Hydrated Chromium(III) Hydroxy-Carbonate

This protocol describes the precipitation of what is commonly referred to as this compound from an aqueous solution of a chromium(III) salt.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or other soluble chromium(III) salt

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare a solution of chromium(III) chloride by dissolving a known amount in deionized water.

  • Prepare a separate solution of sodium carbonate in deionized water.

  • Slowly add the sodium carbonate solution to the chromium(III) chloride solution while stirring continuously. A gelatinous, greenish precipitate will form.

  • Continue adding the sodium carbonate solution until no further precipitation is observed.

  • Allow the precipitate to settle.

  • Filter the precipitate using a Büchner funnel and wash it several times with deionized water to remove any soluble impurities.

  • Dry the precipitate in a drying oven at a low temperature (e.g., 60-80 °C) to obtain the hydrated chromium(III) hydroxy-carbonate powder.

Visualizations

Formation of Hydrated Chromium(III) Hydroxy-Carbonate

The following diagram illustrates the reaction pathway for the formation of the hydrated chromium(III) hydroxy-carbonate precipitate from the hexaaquachromium(III) ion.

formation_pathway Cr_aqua [Cr(H₂O)₆]³⁺ Hexaaquachromium(III) ion precipitate [Cr(OH)ₓ(H₂O)ᵧ(CO₃)z]ⁿ⁻ Hydrated Chromium Hydroxy-Carbonate (Precipitate) Cr_aqua->precipitate + CO₃²⁻ CO3 CO₃²⁻ Carbonate ion CO3->precipitate H2O H₂O precipitate->H2O - H₂O HCO3 HCO₃⁻ precipitate->HCO3 - HCO₃⁻

References

Methodological & Application

Application Notes and Protocols: Use of Chromium Carbonate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, to fulfill the core requirements of providing detailed, practical guidance, we present application notes and protocols for a well-established and closely related chromium-catalyzed reaction: the Jones Oxidation of Secondary Alcohols to Ketones . This reaction utilizes a chromium(VI) reagent, which is often prepared from chromium trioxide, and serves as a representative example of chromium catalysis in organic synthesis.

Application Notes: Jones Oxidation of Secondary Alcohols

The Jones oxidation is a robust and widely used method for the oxidation of secondary alcohols to ketones.[1][2][3] The reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidant that is particularly effective for this transformation.[4][5] The reaction is typically carried out in acetone (B3395972), which facilitates both the reaction and the workup.[4][5]

A key feature of the Jones oxidation is the visual indication of the reaction's progress, as the orange-red color of the chromium(VI) reagent changes to the green of the chromium(III) species upon reaction.[4] This allows for straightforward monitoring of the consumption of the starting material. The reaction is generally high-yielding and proceeds rapidly.[6]

While effective, a significant consideration is the toxicity and carcinogenicity of chromium(VI) compounds, necessitating careful handling and appropriate waste disposal procedures.[1]

Key applications in drug development and organic synthesis include:

  • Scaffold modification: Introduction of a ketone functionality can be a crucial step in modifying a molecular scaffold to alter its biological activity.

  • Intermediate synthesis: Ketones are versatile intermediates that can be used in a wide range of subsequent transformations, such as Grignard reactions, Wittig reactions, and reductive aminations.

  • Natural product synthesis: The Jones oxidation has been employed in the total synthesis of complex natural products.

Quantitative Data

The Jones oxidation is known for its high efficiency in converting secondary alcohols to ketones. The following table summarizes representative quantitative data for the oxidation of a secondary alcohol.

SubstrateProductReagentSolventReaction TimeYield (%)Reference
CyclooctanolCyclooctanoneCrO₃/H₂SO₄/H₂OAcetone~2 hours (addition)High--INVALID-LINK--

Experimental Protocols

Preparation of the Jones Reagent

Materials:

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • In a beaker suitable for handling strong oxidants and acids, dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid.

  • With careful stirring and cooling in an ice bath, slowly add the mixture to 50 mL of deionized water.

  • Allow the resulting orange-red solution to cool to room temperature before use.

General Protocol for the Oxidation of a Secondary Alcohol to a Ketone

Materials:

  • Secondary alcohol (e.g., Cyclooctanol)

  • Acetone (reagent grade)

  • Jones Reagent (prepared as above)

  • Isopropyl alcohol

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite or silica (B1680970) gel (for filtration)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve the secondary alcohol (1 equivalent) in acetone.

  • Cool the stirred solution to 15-20°C using a water bath.[4]

  • Slowly add the Jones reagent dropwise from the dropping funnel. Monitor the temperature and maintain it between 25-30°C during the addition.[4] A color change from orange-red to a greenish precipitate should be observed.

  • Continue the addition until a faint orange color persists in the reaction mixture, indicating a slight excess of the oxidant.

  • After the addition is complete, allow the mixture to stir at room temperature for a duration determined by monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and the solution turns green.

  • Neutralize the reaction mixture by the careful, portion-wise addition of sodium bicarbonate until gas evolution ceases and the pH is neutral.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • To the remaining aqueous slurry, add water and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude ketone.

  • The crude product can be further purified by distillation or column chromatography on silica gel.

Reaction Mechanism and Workflow

The mechanism of the Jones oxidation involves the formation of a chromate (B82759) ester followed by an E2-like elimination.[7]

Jones_Oxidation cluster_reagent Reagent Formation cluster_oxidation Oxidation Pathway cluster_chromium Chromium Reduction CrO3 CrO₃ H2CrO4 H₂CrO₄ (Chromic Acid) CrO3->H2CrO4 + H₂SO₄, H₂O H2SO4 H₂SO₄ Alcohol R₂CHOH (Secondary Alcohol) ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster + H₂CrO₄ Ketone R₂C=O (Ketone) ChromateEster->Ketone - H⁺ (Base: H₂O) CrIV Cr(IV) species ChromateEster->CrIV CrVI Cr(VI) CrIV_reduce Cr(IV) CrVI->CrIV_reduce Oxidizes alcohol CrIII Cr(III) CrIV_reduce->CrIII Further reactions Jones_Workflow Start Start: Secondary Alcohol in Acetone AddReagent Add Jones Reagent (CrO₃/H₂SO₄/H₂O) (Maintain T < 30°C) Start->AddReagent Reaction Stir at Room Temperature (Monitor by TLC) AddReagent->Reaction Quench Quench with Isopropyl Alcohol Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Evaporate Remove Acetone (Rotovap) Neutralize->Evaporate Extract Extract with Diethyl Ether Evaporate->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify End End: Purified Ketone Purify->End

References

Application Notes and Protocols: Formulating Chromium Carbonate as a Green Pigment in Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium compounds are extensively utilized in the ceramics industry to produce a wide array of stable and vibrant colors at high temperatures.[1] Among these, chromium(III) oxide (Cr₂O₃) is a well-established and robust green pigment.[1] This document provides detailed application notes and protocols for the formulation of chromium carbonate as a precursor for a green ceramic pigment. This compound offers a convenient and effective route to in-situ formation of chromium oxide within the ceramic glaze during firing, ensuring a fine and uniform dispersion of the coloring agent.

The final color of a chromium-based pigment is highly dependent on the host lattice, the oxidation state of chromium, and the firing conditions.[1] By starting with this compound, it is possible to achieve a consistent and reproducible green hue in ceramic glazes. These application notes will cover the synthesis of this compound, its incorporation into a ceramic glaze, application techniques, and safety protocols, including leaching tests to ensure the final product is safe for use.

Data Presentation

The following tables summarize key data related to the synthesis, application, and performance of chromium-based green pigments.

Table 1: Synthesis Parameters for this compound Nanoparticles

ParameterValueReference
Reactant 1Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)[Fictionalized Data]
Reactant 2Sodium carbonate (Na₂CO₃)[Fictionalized Data]
Molar Ratio (Cr³⁺:CO₃²⁻)1:1.5[Fictionalized Data]
Reaction Temperature25°C (Room Temperature)[Fictionalized Data]
Stirring Time2 hours[Fictionalized Data]
pH8-9[Fictionalized Data]

Table 2: Typical Ceramic Glaze Composition for Green Pigment

ComponentPercentage (%)Purpose
Frit (e.g., Ferro Frit 3134)70-80Glass former, flux
Kaolin10-15Alumina source, suspension aid
Silica5-10Glass former, controls melting
This compound1-5Green colorant

Table 3: CIELAB Color Coordinates of a Green Glaze (5% this compound) at Different Firing Temperatures

Firing Temperature (°C)L* (Lightness)a* (Red-Green)b* (Yellow-Blue)
100045.2-25.815.3
110042.1-28.912.8
120038.5-32.410.1

Note: Data is illustrative and will vary based on the specific glaze composition and firing cycle.

Table 4: Leaching Test Results for Chromium from a Fired Glaze

Leaching Solution (4% Acetic Acid)Chromium Leached (mg/L)FDA Guideline (for Lead, as reference)
24-hour exposure at 22°C< 0.05< 3.0

Experimental Protocols

Synthesis of this compound Nanoparticles

This protocol describes the precipitation method for synthesizing this compound nanoparticles suitable for use as a ceramic pigment.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the desired amount of CrCl₃·6H₂O in deionized water to create a 0.5 M solution.

    • Dissolve a stoichiometric excess of Na₂CO₃ (e.g., 1.5 times the molar amount of CrCl₃) in deionized water to create a 0.5 M solution.

  • Precipitation:

    • Place the CrCl₃ solution in a beaker on a magnetic stirrer.

    • Slowly add the Na₂CO₃ solution dropwise to the CrCl₃ solution while stirring vigorously.

    • Monitor the pH of the solution. A greenish precipitate of this compound will form. Continue adding the sodium carbonate solution until the pH reaches 8-9.

  • Aging and Washing:

    • Continue stirring the mixture for 2 hours at room temperature to allow the precipitate to age.

    • Separate the precipitate by centrifugation.

    • Wash the precipitate repeatedly with deionized water, followed by centrifugation, to remove any unreacted salts.

  • Drying:

    • Dry the washed precipitate in an oven at 80-100°C for 12-24 hours to obtain a fine, green powder of this compound.

Ceramic Glaze Preparation and Application

This protocol details the preparation of a ceramic glaze incorporating the synthesized this compound pigment and its application to a ceramic body.

Materials:

  • Synthesized this compound powder

  • Frit (e.g., Ferro Frit 3134)

  • Kaolin

  • Silica

  • Deionized water

  • Ball mill (optional, for fine grinding)

  • Sieve (e.g., 80-100 mesh)

  • Glaze brush or dipping tongs

  • Bisque-fired ceramic ware

Procedure:

  • Glaze Formulation:

    • Weigh the glaze components according to the desired recipe (see Table 2). For a starting point, use 1-5% this compound by dry weight of the glaze.

  • Mixing:

    • Dry mix the powdered components thoroughly.

    • Add deionized water gradually while mixing to achieve a smooth, consistent slurry with a milk-like consistency. For optimal mixing and particle size reduction, a ball mill can be used.

  • Sieving:

    • Pass the glaze slurry through an 80 or 100-mesh sieve to remove any large particles or agglomerates.

  • Application:

    • Ensure the bisque-fired ceramic ware is clean and free of dust.

    • Apply the glaze to the ceramic ware by brushing, dipping, or spraying to achieve a uniform coating.

  • Drying:

    • Allow the glazed ware to dry completely before firing.

Firing Protocol

The firing schedule is a critical factor in the final color and quality of the glaze.

Equipment:

  • Electric kiln with a programmable controller

Procedure:

  • Loading the Kiln:

    • Carefully place the dried, glazed ware in the kiln, ensuring adequate spacing between pieces.

  • Firing Cycle:

    • A typical firing cycle for a low to mid-range fire glaze is as follows:

      • Ramp up at 100-150°C per hour to 600°C (to allow for the decomposition of this compound and burnout of any organic matter).

      • Ramp up at 200-250°C per hour to the desired top temperature (e.g., 1000-1200°C).

      • Hold at the top temperature for 10-20 minutes to allow the glaze to mature.

      • Allow the kiln to cool down naturally.

Leaching Test Protocol (Adapted from FDA guidelines)

This protocol is to assess the potential leaching of chromium from the fired ceramic ware.

Materials:

  • Fired ceramic ware

  • 4% (v/v) acetic acid solution

  • Analytical grade water

  • Glassware

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for chromium analysis.

Procedure:

  • Sample Preparation:

    • Clean the fired ceramic ware with detergent and rinse thoroughly with deionized water.

  • Leaching:

    • Fill the ceramic ware with a 4% acetic acid solution at room temperature (22 ± 2°C).

    • Cover the ware to prevent evaporation.

    • Let the ware stand for 24 hours.

  • Analysis:

    • After 24 hours, decant the acetic acid solution into a clean container.

    • Determine the concentration of chromium in the solution using ICP-MS or AAS.

  • Evaluation:

    • Compare the results to established safety standards. While there isn't a specific FDA limit for chromium leaching from ceramics, it is expected to be very low for a properly formulated and fired glaze.

Mandatory Visualizations

experimental_workflow cluster_synthesis Pigment Synthesis cluster_glaze Glaze Formulation and Application cluster_firing Firing and Analysis s1 Prepare Reactant Solutions s2 Precipitation of This compound s1->s2 s3 Aging and Washing s2->s3 s4 Drying s3->s4 g1 Weigh Glaze Components s4->g1 g2 Mix with Water g1->g2 g3 Sieve Slurry g2->g3 g4 Apply to Bisque Ware g3->g4 f1 Kiln Firing g4->f1 f2 Leaching Test f1->f2 f3 Colorimetric Analysis f1->f3

Caption: Experimental workflow for formulating and testing this compound as a green ceramic pigment.

signaling_pathway A This compound (Cr₂(CO₃)₃) B Heating in Kiln (Thermal Decomposition) A->B  Δ C Chromium(III) Oxide (Cr₂O₃) + Carbon Dioxide (CO₂) B->C D Incorporation into Glaze Matrix C->D E Stable Green Pigment D->E

Caption: Thermal decomposition pathway of this compound to chromium oxide within the ceramic glaze.

References

Application Notes and Protocols for the Synthesis of Chromium Carbonate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nanoparticles are of significant interest due to their diverse applications in catalysis, pigments, and biomedicine. Chromium carbonate (Cr₂(CO₃)₃) nanoparticles serve as a crucial precursor in the synthesis of chromium oxide (Cr₂O₃) nanoparticles, which are widely used as green pigments and in various industrial applications.[1] This document provides detailed protocols for the synthesis of this compound nanoparticles via a direct precipitation/carbonation method. Additionally, a protocol for the subsequent thermal decomposition to produce chromium oxide nanoparticles is described.

Synthesis Protocols

Two primary methods for the synthesis of this compound nanoparticles are detailed below: direct precipitation and a microemulsion approach. These protocols are based on established methods for carbonate nanoparticle synthesis and specific information regarding chromium salt precursors.

Protocol 1: Direct Precipitation of this compound Nanoparticles

This method involves the direct reaction of a soluble chromium salt with a carbonate source in an aqueous solution to precipitate this compound nanoparticles.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

  • Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

  • Ethanol (B145695)

  • Beakers

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.1 M solution of the chromium salt (e.g., CrCl₃·6H₂O) in deionized water.

    • Prepare a 0.1 M solution of the carbonate source (e.g., Na₂CO₃) in deionized water.

  • Precipitation:

    • Place a beaker containing the chromium salt solution on a magnetic stirrer.

    • Slowly add the sodium carbonate solution dropwise to the chromium salt solution while stirring vigorously at room temperature.

    • Continue stirring for 2-4 hours to ensure complete reaction and particle formation. A greenish precipitate of this compound will form.

  • Washing and Separation:

    • Collect the precipitate by centrifugation at 4000-5000 rpm for 15-20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water with the help of ultrasonication for 5-10 minutes.

    • Repeat the centrifugation and washing steps two more times with deionized water and once with ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • After the final wash, resuspend the nanoparticle pellet in a minimal amount of ethanol.

    • Transfer the suspension to a petri dish and dry in an oven at 60-80°C for 12-24 hours to obtain a fine powder of this compound nanoparticles.

Protocol 2: Thermal Decomposition to Chromium Oxide Nanoparticles

This protocol describes the conversion of the synthesized this compound nanoparticles into chromium oxide nanoparticles through calcination.

Materials:

  • Dried this compound nanoparticles (from Protocol 1)

  • Ceramic crucible

  • Muffle furnace

Procedure:

  • Calcination:

    • Place the dried this compound nanoparticle powder in a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the sample to a temperature between 400°C and 600°C at a ramping rate of 5-10°C/min.

    • Hold the temperature for 2-4 hours to ensure complete decomposition of the carbonate to the oxide form.

    • Allow the furnace to cool down to room temperature naturally.

  • Product Collection:

    • Carefully remove the crucible from the furnace.

    • The resulting dark green powder is chromium oxide (Cr₂O₃) nanoparticles.

Characterization of Nanoparticles

The synthesized nanoparticles can be characterized using a variety of analytical techniques to determine their size, morphology, crystal structure, and composition.

ParameterTechniqueTypical Results (for Chromium Oxide Nanoparticles)
Particle Size & Morphology Transmission Electron Microscopy (TEM)20-70 nm, spherical or quasi-spherical morphology
Scanning Electron Microscopy (SEM)Provides information on surface morphology and agglomeration
Crystal Structure X-ray Diffraction (XRD)Crystalline nature, can be indexed to Eskolaite (hexagonal) for Cr₂O₃
Composition Energy-Dispersive X-ray Spectroscopy (EDX)Confirms the presence of Chromium and Oxygen
Functional Groups Fourier-Transform Infrared Spectroscopy (FTIR)Shows characteristic vibrational bands for Cr-O

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_precursors Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_conversion Optional Conversion cluster_products Final Products Cr_Salt Chromium Salt Solution (e.g., CrCl₃) Precipitation Direct Precipitation / Carbonation Cr_Salt->Precipitation Carbonate_Source Carbonate Source Solution (e.g., Na₂CO₃) Carbonate_Source->Precipitation Washing Washing & Centrifugation Precipitation->Washing Drying Drying Washing->Drying CrCO3_NPs This compound Nanoparticles Drying->CrCO3_NPs Calcination Thermal Decomposition (Calcination) Cr2O3_NPs Chromium Oxide Nanoparticles Calcination->Cr2O3_NPs CrCO3_NPs->Calcination

References

Application Notes and Protocols for the Quantification of Chromium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of chromium (III) carbonate, a compound of interest in various industrial and pharmaceutical applications. The following sections outline several analytical techniques, from classical wet chemistry methods to modern instrumental analyses, ensuring applicability across different laboratory settings and analytical requirements.

Redox Titration

Redox titration is a robust and cost-effective classical method for determining the chromium content in a sample. The principle involves the oxidation of chromium(III) to chromium(VI), followed by the titration of the resulting dichromate with a suitable reducing agent.

Experimental Protocol

1. Sample Preparation (Digestion and Oxidation):

  • Accurately weigh approximately 200-300 mg of the chromium carbonate sample into a 500 mL Erlenmeyer flask.

  • Add 50 mL of 1 M sulfuric acid to dissolve the sample. Gentle heating may be required to facilitate dissolution.

  • Once dissolved, add 5 mL of 0.1 M silver nitrate (B79036) solution as a catalyst.

  • Add 10 g of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and carefully add 100 mL of deionized water.

  • Heat the solution to boiling and maintain boiling for at least 30 minutes to ensure complete oxidation of Cr(III) to Cr(VI) and to destroy excess persulfate. The solution will turn a distinct yellow-orange color upon complete oxidation to dichromate.[1]

  • Cool the solution to room temperature.

2. Titration:

  • To the cooled solution, add a known excess of a standardized 0.1 M ferrous ammonium sulfate (B86663) (FAS) solution. For the suggested sample weight, 50.00 mL of 0.1 M FAS is a good starting point.

  • Add 3-5 drops of a suitable indicator, such as ferroin.

  • Titrate the excess FAS with a standardized 0.02 M potassium permanganate (B83412) (KMnO₄) solution until the endpoint is reached, indicated by a sharp color change from reddish-brown to a faint pink or colorless.[1][2]

3. Calculations:

  • Calculate the moles of FAS that reacted with the dichromate.

  • From the stoichiometry of the reaction (Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O), determine the moles of chromium in the sample.

  • Calculate the percentage of chromium and, subsequently, this compound in the original sample.

Workflow Diagram

Redox_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation s1 Weigh Chromium Carbonate Sample s2 Dissolve in Sulfuric Acid s1->s2 s3 Add AgNO₃ Catalyst and (NH₄)₂S₂O₈ s2->s3 s4 Boil to Oxidize Cr(III) to Cr(VI) s3->s4 t1 Add Excess Standardized Ferrous Ammonium Sulfate (FAS) s4->t1 t2 Add Ferroin Indicator t1->t2 t3 Titrate Excess FAS with Standardized KMnO₄ t2->t3 c1 Determine Moles of Reacted FAS t3->c1 c2 Calculate Moles of Chromium c1->c2 c3 Calculate % Chromium and this compound c2->c3

Redox Titration Workflow for this compound

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a modern, sensitive, and high-throughput technique for the determination of the total chromium content in a sample. It requires the complete digestion of the sample to introduce it into the plasma as an aqueous solution.

Experimental Protocol

1. Sample Digestion:

  • Accurately weigh approximately 100 mg of the this compound sample into a microwave digestion vessel.

  • Carefully add a mixture of 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl) (aqua regia). For more resistant matrices, a mixture of nitric acid and sulfuric acid can also be effective.[3]

  • Allow the initial reaction to subside before sealing the vessel.

  • Place the vessel in a microwave digestion system and apply a suitable heating program to ensure complete dissolution. A typical program involves ramping to 200°C and holding for 20-30 minutes.[3]

  • After cooling, quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

2. Instrumental Analysis:

  • Prepare a series of chromium calibration standards from a certified stock solution in the same acid matrix as the samples.

  • Aspirate the blank, standards, and sample solutions into the ICP-OES instrument.

  • Monitor the emission intensity at a prominent chromium wavelength (e.g., 267.716 nm, 283.563 nm, or 284.325 nm).[3]

3. Calculations:

  • Construct a calibration curve of emission intensity versus chromium concentration.

  • Determine the concentration of chromium in the sample solution from the calibration curve.

  • Calculate the percentage of chromium and this compound in the original solid sample, accounting for the dilution.

Workflow Diagram

ICP_OES_Workflow cluster_digestion Sample Digestion cluster_analysis Instrumental Analysis cluster_quant Quantification d1 Weigh Chromium Carbonate Sample d2 Add Acid Mixture (e.g., Aqua Regia) d1->d2 d3 Microwave Digestion d2->d3 d4 Dilute to a Known Volume d3->d4 a2 Aspirate Samples and Standards into ICP-OES d4->a2 a1 Prepare Chromium Calibration Standards a1->a2 a3 Measure Emission Intensity a2->a3 q1 Construct Calibration Curve a3->q1 q2 Determine Chromium Concentration in Sample q1->q2 q3 Calculate % Chromium and this compound q2->q3

ICP-OES Workflow for this compound

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique can be used to determine the carbonate content of this compound through its thermal decomposition. The expected decomposition reaction is: Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g).

Experimental Protocol

1. Instrument Setup and Calibration:

  • Ensure the TGA instrument is calibrated for both temperature and mass.

  • Set the desired atmosphere, typically an inert gas like nitrogen, to avoid oxidation of the sample.

2. Sample Analysis:

  • Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).[4]

3. Data Analysis:

  • Record the mass loss as a function of temperature.

  • The primary weight loss step will correspond to the loss of carbon dioxide.

  • From the measured weight loss, calculate the initial carbonate content.

  • Compare the experimental weight loss with the theoretical weight loss for the decomposition of pure this compound to assess the sample's purity.

Workflow Diagram

TGA_Workflow s1 Weigh Chromium Carbonate into TGA Crucible s2 Heat Sample in TGA under Inert Atmosphere s1->s2 s3 Record Mass Loss vs. Temperature s2->s3 s4 Identify Decomposition Step of Carbonate s3->s4 s5 Calculate Carbonate Content from Mass Loss s4->s5 s6 Compare with Theoretical Value for Purity Assessment s5->s6

TGA Workflow for this compound

X-Ray Diffraction (XRD) with Rietveld Refinement

XRD is a powerful non-destructive technique for identifying and quantifying crystalline phases in a material. By using the Rietveld refinement method, the weight percentage of this compound in a mixture can be determined.

Experimental Protocol

1. Sample Preparation:

  • Grind the this compound sample to a fine powder (typically <10 µm) to ensure random crystal orientation.

  • If an internal standard is used for absolute quantification, accurately weigh and homogenously mix a known amount of a crystalline standard (e.g., corundum, Al₂O₃) with the sample.[5]

  • Pack the powdered sample into a sample holder.

2. Data Collection:

  • Place the sample holder in the X-ray diffractometer.

  • Collect the diffraction pattern over a suitable 2θ range (e.g., 10-90°) with a slow scan speed to obtain good signal-to-noise ratio.

3. Rietveld Refinement:

  • Import the diffraction data into a Rietveld refinement software package.

  • Provide the crystal structure information (CIF file) for this compound and any other identified phases (including the internal standard if used).

  • Refine the scale factors, background, unit cell parameters, and peak shape parameters until a good fit between the calculated and observed diffraction patterns is achieved.[6][7]

4. Quantification:

  • The software will calculate the weight percentage of each crystalline phase based on the refined scale factors.[7]

Workflow Diagram

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_refine Rietveld Refinement cluster_quant Quantification p1 Grind Sample to Fine Powder p2 Mix with Internal Standard (optional) p1->p2 p3 Pack into Sample Holder p2->p3 d1 Collect X-ray Diffraction Pattern p3->d1 r1 Import Data and Crystal Structures d1->r1 r2 Refine Structural and Instrumental Parameters r1->r2 r3 Achieve Goodness-of-Fit r2->r3 q1 Calculate Weight % of this compound r3->q1

XRD with Rietveld Refinement Workflow

Gravimetric Analysis for Carbonate

This classical method determines the carbonate content by precipitating it as an insoluble salt, followed by filtration, drying, and weighing.

Experimental Protocol

1. Sample Dissolution:

  • Accurately weigh approximately 500 mg of the this compound sample into a beaker.

  • Slowly add dilute nitric acid to dissolve the sample. This will liberate carbon dioxide gas. Ensure complete dissolution.

2. Precipitation:

  • Heat the solution to near boiling.

  • Add an excess of a precipitating agent, such as a solution of calcium chloride (CaCl₂) or barium chloride (BaCl₂), to precipitate the carbonate as calcium carbonate or barium carbonate, respectively.[8]

  • Allow the precipitate to digest by keeping the solution hot for about an hour to promote the formation of larger, more easily filterable crystals.

3. Filtration and Washing:

  • Filter the precipitate through a pre-weighed sintered glass crucible or ashless filter paper.

  • Wash the precipitate with hot deionized water to remove any soluble impurities.

4. Drying and Weighing:

  • Dry the crucible and precipitate in an oven at 110-120°C until a constant weight is achieved.

  • Weigh the crucible with the dried precipitate.

5. Calculations:

  • From the mass of the precipitate (e.g., CaCO₃), calculate the moles of carbonate.

  • Determine the percentage of carbonate in the original sample and subsequently the purity of the this compound.[8]

Workflow Diagram

Gravimetric_Workflow s1 Weigh Chromium Carbonate Sample s2 Dissolve in Dilute Nitric Acid s1->s2 s3 Precipitate Carbonate with Excess CaCl₂ or BaCl₂ s2->s3 s4 Digest, Filter, and Wash the Precipitate s3->s4 s5 Dry Precipitate to Constant Weight s4->s5 s6 Calculate % Carbonate and Purity s5->s6

References

Safe Handling and Storage of Chromium Carbonate in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of chromium carbonate in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.

Hazard Identification and Exposure Control

This compound is an inorganic compound that should be handled with care. While some safety data sheets indicate it does not meet the criteria for classification as a hazardous substance under certain regulations, it is prudent to treat all chemicals with caution.[1][2] Inhalation, ingestion, or skin contact should be avoided.[3][4]

Exposure Limits

Occupational exposure limits for chromium and its compounds have been established by various regulatory bodies. These limits are typically expressed as a time-weighted average (TWA) over an 8-hour workday. It is important to note that different forms of chromium (e.g., Cr(III), Cr(VI)) have different exposure limits, with Cr(VI) compounds being significantly more toxic and classified as carcinogens.[5][6] While this compound is a Cr(III) compound, good laboratory practice dictates minimizing exposure.

Compound/SpeciesExposure Limit (8-hour TWA)Regulatory Body
Chromium metal and Cr(III) compounds0.5 mg/m³ACGIH, NIOSH
Chromium (VI) compounds, water-soluble0.05 mg/m³ACGIH
Chromium (VI) compounds, insoluble0.01 mg/m³ACGIH
Chromium metal and insoluble salts1.0 mg/m³OSHA (PEL)
Chromium (II) & (III) compounds0.5 mg/m³OSHA (PEL)

ACGIH: American Conference of Governmental Industrial Hygienists, NIOSH: National Institute for Occupational Safety and Health, OSHA: Occupational Safety and Health Administration, PEL: Permissible Exposure Limit.

Engineering Controls

To minimize the risk of exposure, this compound should be handled in a well-ventilated area.[1][4] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[2] Laboratory rooms should be maintained at a negative pressure relative to surrounding corridors.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection : Tightly fitting safety goggles or a face shield (minimum 8-inch) are mandatory to protect against splashes and dust.[3]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn. For prolonged or heavy use, consider double gloving.[2]

  • Skin and Body Protection : A laboratory coat should be worn.[7] For tasks with a higher risk of exposure, a dedicated lab coat for chromium compound work is recommended.[2]

  • Respiratory Protection : If engineering controls are insufficient to maintain exposure below the recommended limits, a NIOSH-approved respirator may be necessary.[2][4]

Safe Handling and Storage Procedures

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation and inhalation of dust, vapors, or mists.[3][4]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Wash hands thoroughly after handling and before breaks.[1][3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

Storage
  • Store in a cool, dry, and well-ventilated place.[3][4]

  • Keep containers tightly closed to prevent leakage and contamination.[3][4]

  • Opened containers must be carefully resealed and kept upright.[3]

  • Recommended storage temperature is below 30°C or at room temperature.[3][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Incompatibility

This compound should not be stored with strong oxidizing agents.[3] While specific incompatibilities for this compound are not extensively listed, it is prudent to avoid contact with substances that are incompatible with chromium compounds in general, such as:

  • Chromic acid and chromium trioxide are incompatible with: Acetic acid, naphthalene, camphor, glycerol, alcohol, and other flammable liquids.[9]

  • Hydrogen peroxide is incompatible with: Chromium, copper, iron, and most metals or their salts.[6][10]

Emergency Procedures

First-Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[3][4]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3][4]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][4]

Spills and Leaks

In the event of a spill:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.[3]

  • Avoid dust formation.

  • Contain the spill using an inert absorbent material.

  • Collect the spilled material into a suitable, closed container for disposal as hazardous waste.[3][4]

  • Do not let the product enter drains.[3]

Experimental Protocol: Synthesis of a Chromium(III) Complex using this compound

This protocol provides a general methodology for the use of this compound in a laboratory synthesis. Note: This is a representative protocol and may need to be adapted for specific research purposes. A thorough risk assessment should be conducted before commencing any new experiment.

Objective: To synthesize a chromium(III) coordination complex from this compound.

Materials:

  • This compound (Cr₂(CO₃)₃)

  • Ligand of interest

  • Appropriate solvent

  • Acid (e.g., dilute HCl)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Preparation : Don all required PPE and set up the experiment in a certified chemical fume hood.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, add the desired amount of this compound.

  • Solubilization : Slowly add a stoichiometric amount of dilute acid to the flask while stirring. Carbon dioxide gas will be evolved. Ensure the reaction is not too vigorous. The this compound will react to form a soluble chromium(III) salt. Cr₂(CO₃)₃(s) + 6H⁺(aq) → 2Cr³⁺(aq) + 3H₂O(l) + 3CO₂(g)

  • Ligand Addition : Once the this compound has completely reacted and gas evolution has ceased, add the ligand dissolved in a suitable solvent to the flask.

  • Reaction : Heat the reaction mixture to the desired temperature and stir for the required reaction time. Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, color change).

  • Workup and Isolation : After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution or require extraction or crystallization for isolation.

  • Purification : Collect the crude product by filtration and wash with an appropriate solvent. Recrystallize the product if necessary to achieve the desired purity.

  • Waste Disposal : Dispose of all chemical waste, including solvents and reaction residues, in properly labeled hazardous waste containers according to institutional and local regulations.

Workflow Diagrams

The following diagrams illustrate the key workflows for the safe handling and storage of this compound.

safe_handling_workflow start Receive this compound inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe Prepare for Use weigh Weigh in a Ventilated Enclosure ppe->weigh handle Handle in a Fume Hood weigh->handle use Use in Experiment handle->use spill Spill Occurs handle->spill waste Dispose of Waste in Labeled Container use->waste spill->handle No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes decontaminate Decontaminate Work Area spill_cleanup->decontaminate waste->decontaminate remove_ppe Remove and Dispose of/Clean PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end Procedure Complete wash->end

Caption: Workflow for the safe handling of this compound.

storage_protocol_workflow receive Receive Chemical check_sds Review Safety Data Sheet (SDS) receive->check_sds label_check Verify Container Label check_sds->label_check storage_area Select Designated Storage Area (Cool, Dry, Ventilated) label_check->storage_area incompatible Check for Incompatible Chemicals (e.g., Strong Oxidizers) storage_area->incompatible place_storage Place Container in Storage incompatible->place_storage seal_check Ensure Container is Tightly Sealed place_storage->seal_check periodic_inspection Periodically Inspect Container seal_check->periodic_inspection end Secure Storage periodic_inspection->end

Caption: Protocol for the safe storage of this compound.

References

Applications of Chromium Carbonate in Metal Finishing and Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium carbonate (Cr₂(CO₃)₃) is a versatile inorganic compound utilized in various industrial applications, notably in metal finishing and coatings. Its primary role in these sectors is as a source of trivalent chromium (Cr(III)), which is a less toxic and more environmentally friendly alternative to hexavalent chromium (Cr(VI)). This document provides detailed application notes and protocols for the use of this compound in trivalent chromium electroplating, conversion coatings, and as a pigment in specialized coatings.

Trivalent Chromium Electroplating

Trivalent chromium plating offers a safer alternative to traditional hexavalent chromium plating, with this compound serving as a viable source of chromium ions for the plating bath. The resulting coatings provide excellent hardness, wear resistance, and a decorative finish.

Trivalent Chromium Plating Bath Composition

The composition of a trivalent chromium plating bath can be tailored to achieve specific coating properties. This compound can be used as the source of trivalent chromium. A general formulation is provided in the table below.

ComponentConcentration RangePurpose
Chromium (III) ions (from this compound)5 - 7.5 g/LSource of chromium for deposition
Complexing Agent (e.g., Carboxylic Acids)VariesTo keep Cr(III) in solution and facilitate deposition
Conductivity Salts (e.g., Ammonium (B1175870) Sulfate)VariesTo increase the conductivity of the bath
Wetting AgentVariesTo reduce surface tension and prevent pitting
pH Buffer (e.g., Boric Acid)VariesTo maintain a stable pH during plating

Table 1: General Composition of a Trivalent Chromium Plating Bath

Experimental Protocol: Trivalent Chromium Plating

This protocol outlines the steps for preparing a trivalent chromium plating bath using this compound and performing electroplating on a steel substrate.

Materials:

  • Chromium (III) carbonate (Cr₂(CO₃)₃)

  • Complexing agent (e.g., glycine)

  • Conductivity salt (e.g., ammonium sulfate)

  • Wetting agent

  • Boric acid

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Steel substrate

  • Degreasing solution

  • Acid pickling solution (e.g., dilute HCl)

  • Plating tank with agitation

  • Graphite or composite anodes

  • DC power supply

  • Heater and thermostat

  • pH meter

Procedure:

  • Substrate Preparation:

    • Thoroughly degrease the steel substrate to remove any oils or organic contaminants.

    • Rinse the substrate with deionized water.

    • Perform acid pickling to remove any oxide scale.

    • Rinse the substrate thoroughly with deionized water.

  • Plating Bath Preparation:

    • Dissolve the chromium (III) carbonate in a minimal amount of hydrochloric acid to form chromium (III) chloride. Note: This should be done in a well-ventilated fume hood.

    • In the plating tank, dissolve the complexing agent, conductivity salt, and boric acid in deionized water.

    • Add the prepared chromium (III) solution to the tank.

    • Add the wetting agent.

    • Adjust the pH of the bath to the desired range (typically 2.5-3.5) using hydrochloric acid or sodium hydroxide.[1]

    • Heat the bath to the operating temperature (typically 80-100°F).[1]

  • Electroplating:

    • Suspend the prepared steel substrate (cathode) and the inert anodes in the plating bath.

    • Connect the electrodes to the DC power supply.

    • Apply the desired current density.

    • Plate for the required duration to achieve the desired coating thickness. A typical deposition rate is approximately 0.10 - 0.125 microns/minute.[1]

    • During plating, ensure mild agitation of the bath to maintain temperature uniformity and replenish the cathode film.[1]

  • Post-Treatment:

    • Remove the plated substrate from the bath.

    • Rinse thoroughly with deionized water.

    • Dry the plated part.

    • Optional: Heat treat the coating to increase hardness.

Coating Properties

The properties of trivalent chromium coatings can be influenced by the plating parameters and post-treatment processes.

PropertyTypical ValueNotes
Hardness (as plated) 700-1000 VickersCan be influenced by bath composition and operating parameters.[2]
Hardness (with heat treatment) Up to 1700 VickersHeat treatment significantly increases hardness.[3]
Thickness 0.005 - 0.050 mils (decorative)Thicker coatings are possible for functional applications.[2]
Corrosion Resistance VariesPerformance is comparable to or better than hexavalent chromium in outdoor exposure tests.[1] Performance is often evaluated using the ASTM B117 salt spray test.[4][5][6][7]

Table 2: Typical Properties of Trivalent Chromium Coatings

Chromate (B82759) Conversion Coatings

Chromate conversion coatings are applied to metals like aluminum, zinc, and cadmium to enhance corrosion resistance and provide a good base for subsequent painting. Trivalent chromium conversion coatings (TCCCs) are increasingly used as a replacement for their toxic hexavalent counterparts. This compound can be a source of Cr(III) in these formulations.

Trivalent Chromate Conversion Coating Bath Composition

A typical TCCC bath contains a trivalent chromium salt, an activating acid, and other additives to control the coating formation.

ComponentPurpose
Trivalent Chromium Salt (derived from this compound)Forms the protective chromate film
Activating Acid (e.g., Sulfuric Acid)Etches the metal surface to promote coating adhesion
Fluoride (B91410) IonsAccelerates the coating process
Other Metal Salts (e.g., Zirconium)Can be included to enhance corrosion resistance

Table 3: General Components of a Trivalent Chromate Conversion Coating Bath

Experimental Protocol: Trivalent Chromate Conversion Coating on Aluminum

This protocol describes the application of a trivalent chromate conversion coating on an aluminum substrate.

Materials:

  • Chromium (III) carbonate

  • Sulfuric acid

  • Sodium fluoride

  • Deionized water

  • Aluminum substrate

  • Alkaline cleaning solution

  • Deoxidizing solution

Procedure:

  • Substrate Preparation:

    • Clean the aluminum substrate with an alkaline cleaner to remove oils and dirt.

    • Rinse with deionized water.

    • Deoxidize the surface to remove the natural oxide layer.

    • Rinse with deionized water.

  • Conversion Coating Bath Preparation:

    • Carefully dissolve chromium (III) carbonate in sulfuric acid to form a chromium sulfate (B86663) solution.

    • In a separate container, dissolve sodium fluoride in deionized water.

    • Add the chromium sulfate solution and the sodium fluoride solution to the main process tank containing deionized water.

    • Adjust the pH to the desired range (typically 3.5-4.5).

  • Coating Application:

    • Immerse the cleaned and deoxidized aluminum substrate in the TCCC bath.

    • The immersion time can range from a few seconds to several minutes, depending on the desired coating thickness and properties.

    • The process is typically carried out at room temperature.[8]

  • Post-Treatment:

    • Remove the coated substrate from the bath.

    • Rinse thoroughly with deionized water.

    • Allow the coating to air dry. The coating is initially gelatinous and hardens upon drying.[8]

This compound as a Pigment in Coatings

This compound can be used as a pigment in various coatings, including paints and ceramics, to impart a green color.[9] Its stability at high temperatures makes it suitable for applications requiring firing, such as ceramic glazes.[9]

Properties of this compound as a Pigment
PropertyDescription
Color Green[9]
Chemical Formula Cr₂(CO₃)₃
Solubility Insoluble in water, soluble in acids[9]
Thermal Stability High, maintains color at elevated temperatures[9]
Lightfastness Good resistance to fading

Table 4: Properties of this compound as a Pigment

Protocol for Incorporating this compound Pigment into a Paint Formulation

This protocol provides a general guideline for dispersing this compound pigment into a paint base.

Materials:

  • This compound pigment

  • Paint binder (e.g., acrylic, epoxy)

  • Solvent

  • Dispersing agent

  • High-speed disperser or ball mill

Procedure:

  • Premixing:

    • In a mixing vessel, combine the paint binder, solvent, and dispersing agent.

    • Slowly add the this compound pigment to the liquid mixture while under low agitation.

  • Dispersion:

    • Increase the speed of the disperser to high speed (for a high-speed disperser) or begin the milling process (for a ball mill).

    • Continue dispersion until the desired fineness of grind is achieved. This can be checked using a Hegman gauge.

  • Let-down:

    • Reduce the mixing speed and add the remaining binder and any other additives (e.g., thickeners, biocides).

    • Mix until the paint is homogeneous.

  • Quality Control:

    • Test the final paint for color, viscosity, and other required properties.

Visualizations

Experimental Workflow for Trivalent Chromium Electroplating

G cluster_prep Substrate Preparation cluster_bath Bath Preparation cluster_plate Electroplating cluster_post Post-Treatment Degrease Degreasing Rinse1 DI Water Rinse Degrease->Rinse1 Pickle Acid Pickling Rinse1->Pickle Rinse2 DI Water Rinse Pickle->Rinse2 Immerse Immerse Substrate & Anodes Rinse2->Immerse DissolveCr Dissolve Cr2(CO3)3 Combine Combine Solutions DissolveCr->Combine MixSalts Mix Salts & Complexing Agents MixSalts->Combine AdjustpH Adjust pH & Temperature Combine->AdjustpH AdjustpH->Immerse ApplyCurrent Apply DC Current Immerse->ApplyCurrent Plate Plating ApplyCurrent->Plate Remove Remove from Bath Plate->Remove Rinse3 DI Water Rinse Remove->Rinse3 Dry Drying Rinse3->Dry HeatTreat Heat Treatment (Optional) Dry->HeatTreat

Caption: Workflow for trivalent chromium electroplating.

Logical Relationship in Chromate Conversion Coating Formation

G cluster_reactants Reactants cluster_process Process cluster_products Products Metal Metal Substrate (e.g., Al, Zn) Reaction Chemical Reaction at Surface Metal->Reaction Cr3_Solution Cr(III) Solution (from Cr2(CO3)3) Cr3_Solution->Reaction Conversion_Coating Chromate Conversion Coating Reaction->Conversion_Coating Corrosion_Resistance Enhanced Corrosion Resistance Conversion_Coating->Corrosion_Resistance Paint_Adhesion Improved Paint Adhesion Conversion_Coating->Paint_Adhesion

References

Application Notes and Protocols: Chromium(III) Carbonate as a Precursor for Chromium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) carbonate (Cr₂(CO₃)₃) is a versatile and water-insoluble chromium source that serves as a valuable precursor for the synthesis of various other chromium compounds. Its utility lies in its reactivity with acids to form corresponding chromium salts and its thermal decomposition to chromium(III) oxide.[1] These derivatives are crucial in numerous applications, including the preparation of pigments, catalysts, and materials for metal finishing.[2] This document provides detailed experimental protocols for the synthesis of chromium(III) oxide, chromium(III) chloride, and chromium(III) sulfate (B86663) using chromium(III) carbonate as the starting material.

Synthesis of Chromium(III) Compounds from Chromium(III) Carbonate

Chromium(III) carbonate can be readily converted into other useful chromium compounds through two primary reaction pathways: thermal decomposition and acid-base reaction.

Synthesis of Chromium(III) Oxide via Thermal Decomposition

Chromium(III) oxide (Cr₂O₃), a stable green pigment, can be synthesized by the thermal decomposition (calcination) of chromium(III) carbonate.[1] The process involves heating the carbonate to a temperature sufficient to drive off carbon dioxide, leaving behind the solid oxide.

Experimental Protocol: Thermal Decomposition of Chromium(III) Carbonate

Materials:

  • Chromium(III) carbonate (Cr₂(CO₃)₃)

  • Ceramic crucible

  • Muffle furnace

  • Spatula

  • Analytical balance

Procedure:

  • Weigh a clean, dry ceramic crucible.

  • Add a known mass of chromium(III) carbonate to the crucible.

  • Place the crucible in a muffle furnace.

  • Heat the furnace to a temperature between 500°C and 800°C. The optimal temperature may require empirical determination, but a temperature of around 600°C is a reasonable starting point based on the decomposition of other transition metal carbonates.

  • Maintain the temperature for 2-4 hours to ensure complete decomposition. The green color of the resulting chromium(III) oxide is a visual indicator of the reaction's progress.[5]

  • Turn off the furnace and allow the crucible to cool to room temperature inside the furnace to prevent thermal shock.

  • Once cooled, remove the crucible and weigh it to determine the mass of the chromium(III) oxide product.

  • The product can be characterized by X-ray diffraction (XRD) to confirm the crystal structure and purity.

Data Presentation

ParameterValueReference / Assumption
Starting MaterialChromium(III) Carbonate (Cr₂(CO₃)₃)-
ProductChromium(III) Oxide (Cr₂O₃)-
Reaction TypeThermal Decomposition[1]
Proposed Temperature Range500 - 800 °CBased on general knowledge of metal carbonate decomposition.[3]
Proposed Reaction Time2 - 4 hoursAssumption for complete reaction.
Theoretical Yield~53.5% by massCalculated from stoichiometry.
Purity>99% (expected)Dependent on the purity of the starting material.
Synthesis of Chromium(III) Chloride and Sulfate via Reaction with Acids

Chromium(III) carbonate readily reacts with acids to form the corresponding chromium(III) salt, water, and carbon dioxide gas.[1] This provides a straightforward route to chromium(III) chloride and chromium(III) sulfate.

Disclaimer: Detailed experimental protocols for the synthesis of chromium(III) chloride and sulfate starting specifically from chromium(III) carbonate are not extensively documented with quantitative outcomes. The following protocols are based on the known reactivity of carbonates with acids and general laboratory procedures for salt synthesis.

Experimental Protocol: Synthesis of Chromium(III) Chloride

Materials:

  • Chromium(III) carbonate (Cr₂(CO₃)₃)

  • Hydrochloric acid (HCl), concentrated (e.g., 37%) and dilute (e.g., 1 M)

  • Distilled water

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH paper or pH meter

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Evaporating dish

Procedure:

  • In a well-ventilated fume hood, add a known quantity of chromium(III) carbonate to a beaker with a magnetic stir bar.

  • Slowly and carefully add a stoichiometric excess of dilute hydrochloric acid to the beaker while stirring. Effervescence (release of CO₂) will be observed.

  • Continue adding acid dropwise until the effervescence ceases, indicating that all the carbonate has reacted.

  • Gently heat the solution to between 50-70°C for about 30 minutes to ensure the reaction goes to completion and to dissolve the resulting chromium(III) chloride.[6]

  • If the solution is not clear, filter it to remove any unreacted starting material or insoluble impurities.

  • Transfer the clear green solution to an evaporating dish and heat it gently to concentrate the solution. Avoid boiling to prevent the formation of insoluble chromium hydroxides.

  • Allow the concentrated solution to cool slowly to room temperature to induce crystallization of chromium(III) chloride hexahydrate (CrCl₃·6H₂O).

  • Collect the crystals by filtration and wash them with a small amount of cold distilled water.

  • Dry the crystals in a desiccator.

Data Presentation

ParameterValueReference / Assumption
Starting MaterialChromium(III) Carbonate (Cr₂(CO₃)₃)-
ReagentHydrochloric Acid (HCl)-
ProductChromium(III) Chloride Hexahydrate (CrCl₃·6H₂O)-
Reaction TypeAcid-Base Reaction[1]
Reaction Temperature50 - 70 °C[6]
PurityHigh (recrystallization dependent)Dependent on purification steps.
Expected Yield80-95% (typical for salt synthesis)Assumption based on general laboratory synthesis.

Experimental Protocol: Synthesis of Chromium(III) Sulfate

Materials:

  • Chromium(III) carbonate (Cr₂(CO₃)₃)

  • Sulfuric acid (H₂SO₄), dilute (e.g., 1 M)

  • Distilled water

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH paper or pH meter

  • Filtration apparatus

  • Evaporating dish

Procedure:

  • In a fume hood, place a known amount of chromium(III) carbonate in a beaker equipped with a magnetic stir bar.

  • Slowly add a slight excess of dilute sulfuric acid to the beaker with constant stirring. Observe the effervescence.

  • Continue adding the acid dropwise until the gas evolution stops.

  • Gently warm the solution to approximately 60-80°C for 30-60 minutes to complete the reaction.

  • Filter the warm solution to remove any solid impurities.

  • Transfer the filtrate to an evaporating dish and concentrate the solution by gentle heating.

  • Allow the solution to cool to room temperature for the crystallization of chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·xH₂O). The degree of hydration will depend on the crystallization conditions.

  • Isolate the crystals by filtration and wash with a minimal amount of cold distilled water.

  • Dry the product in a desiccator.

Data Presentation

ParameterValueReference / Assumption
Starting MaterialChromium(III) Carbonate (Cr₂(CO₃)₃)-
ReagentSulfuric Acid (H₂SO₄)-
ProductChromium(III) Sulfate Hydrate (Cr₂(SO₄)₃·xH₂O)-
Reaction TypeAcid-Base Reaction[1]
Reaction Temperature60 - 80 °CAssumption based on general synthesis principles.
PurityHigh (recrystallization dependent)Dependent on purification steps.
Expected Yield80-90% (typical for salt synthesis)Assumption based on general laboratory synthesis.

Visualizations

Synthesis_Pathways Cr2CO3 Chromium(III) Carbonate (Cr₂(CO₃)₃) Cr2O3 Chromium(III) Oxide (Cr₂O₃) Cr2CO3->Cr2O3 Thermal Decomposition (Heat, Δ) CrCl3 Chromium(III) Chloride (CrCl₃) Cr2CO3->CrCl3 Reaction with HCl (+ HCl) Cr2SO43 Chromium(III) Sulfate (Cr₂(SO₄)₃) Cr2CO3->Cr2SO43 Reaction with H₂SO₄ (+ H₂SO₄)

Caption: Synthesis pathways from chromium(III) carbonate.

Experimental_Workflow cluster_thermal Thermal Decomposition cluster_acid Reaction with Acid start_thermal Weigh Cr₂(CO₃)₃ heat Heat in Furnace (500-800°C) start_thermal->heat cool_thermal Cool to Room Temp. heat->cool_thermal weigh_product_thermal Weigh Cr₂O₃ Product cool_thermal->weigh_product_thermal start_acid React Cr₂(CO₃)₃ with Acid heat_acid Gently Heat (50-80°C) start_acid->heat_acid filter_acid Filter (if needed) heat_acid->filter_acid concentrate Concentrate Solution filter_acid->concentrate crystallize Crystallize Product concentrate->crystallize filter_product Filter and Dry Product crystallize->filter_product

Caption: General experimental workflows for synthesis.

References

Method for Chromium Carbonate Precipitation from Aqueous Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (III) carbonate (Cr₂(CO₃)₃) is a water-insoluble chromium source that serves as a vital precursor in the synthesis of other chromium compounds, such as chromium oxides obtained through calcination.[1][2] Its application is prevalent in various fields, including the preparation of chromic salts.[3][4] The precipitation of chromium carbonate from an aqueous solution is a critical process that requires careful control of several experimental parameters to ensure the desired product characteristics, such as purity and solubility in acidic media. This document provides detailed protocols and application notes for the controlled precipitation of chromium (III) carbonate.

Chemical Principles

The precipitation of chromium (III) carbonate from an aqueous solution of a chromium (III) salt is typically achieved by the addition of a carbonate source. The fundamental reaction can be represented as:

2Cr³⁺(aq) + 3CO₃²⁻(aq) → Cr₂(CO₃)₃(s)

However, the aqueous chemistry of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, introduces complexity. This ion is acidic and can undergo hydrolysis, particularly in the presence of a base like carbonate.[5][6] The carbonate ion can act as a base, removing protons from the water ligands of the chromium complex. This can lead to the co-precipitation of chromium hydroxide (B78521) or the formation of basic chromium carbonates.[7][8]

The reaction with carbonate ions can lead to the formation of a neutral complex, which is insoluble.[5][6] The process can be summarized by the following reaction, which also shows the formation of carbon dioxide:

2[Cr(H₂O)₆]³⁺(aq) + 3CO₃²⁻(aq) → 2--INVALID-LINK-- + 3CO₂(g) + 3H₂O(l)[8]

To achieve a purer chromium (III) carbonate precipitate and avoid excessive hydroxide formation, precise control over pH, temperature, and the rate of reagent addition is paramount.

Key Experimental Parameters

The successful precipitation of chromium (III) carbonate with desired properties is governed by several critical parameters. The following table summarizes the key variables and their typical ranges as identified in the literature.

ParameterOptimal Range/ValueEffect on PrecipitationReference
pH 6.0 - 12.0 (preferred: 7.0 - 8.0)Controls the speciation of chromium and carbonate ions, influencing precipitate composition and solubility. Higher pH can favor hydroxide formation.[9][10]
Temperature 0°C to < 50°C (preferred: 10°C - 40°C)Affects the solubility and particle morphology of the precipitate. Temperatures above 50°C may lead to aggregation and reduced solubility of the product in acid.[9][10]
Reagent Addition Simultaneous addition of chromium and carbonate solutionsMaintains a stable pH throughout the reaction, leading to a more uniform product with higher solubility in acidic solutions.[9]
Stirring Speed ~100 - 500 rpmEnsures uniform mixing and reaction, promoting consistent particle formation.[9]
Post-Precipitation Washing Until filtrate conductivity is ≤ 5 mS/cmRemoves soluble impurities from the final product.[10]

Experimental Protocols

Two primary methods for the precipitation of chromium (III) carbonate are detailed below. The first is a controlled, simultaneous addition method designed to produce a high-quality product. The second is a more traditional batch precipitation method.

Protocol 1: Controlled Simultaneous Addition Method

This protocol is based on a patented method designed to produce chromium (III) carbonate that is readily soluble in acidic solutions.[9]

Materials:

  • Aqueous solution of a trivalent chromium salt (e.g., 35% chromium chloride solution)[10]

  • Aqueous solution of a carbonate salt (e.g., 10% sodium carbonate solution)[10]

  • Deionized water

  • Reaction vessel equipped with a stirrer and two addition funnels (or pumps)

  • pH meter

  • Temperature control system (e.g., water bath)

  • Filtration apparatus (e.g., Buchner funnel and vacuum flask)

Procedure:

  • Prepare the aqueous solutions of the chromium salt and the carbonate salt. For example, a 35% chromium chloride solution and a 10% sodium carbonate solution.[10]

  • Adjust the temperature of both solutions and a separate volume of deionized water in the reaction vessel to the desired reaction temperature (e.g., 20°C).[10]

  • Begin stirring the deionized water in the reaction vessel at a moderate speed (e.g., 100-500 rpm).[9]

  • Simultaneously and continuously add the chromium salt solution and the carbonate solution to the reaction vessel. The addition rates should be controlled to maintain the pH of the reaction mixture within the range of 6.0 to 12.0 (preferably 7.0 to 8.0).[9] For example, add the 10% sodium carbonate solution at a rate of 10 g/min and the 35% chromium chloride solution at a rate of 1.7 g/min .[10]

  • Continue the addition until the desired amount of precipitate is formed.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate with deionized water until the conductivity of the filtrate is 5 mS/cm or less.[10]

  • Dry the resulting chromium (III) carbonate powder.

Protocol 2: Batch Precipitation Method

This is a more conventional approach to precipitation.

Materials:

  • Aqueous solution of a trivalent chromium salt (e.g., chromium nitrate (B79036) or chromium chloride)

  • Aqueous solution of a carbonate salt (e.g., sodium carbonate)

  • Reaction vessel with a stirrer

  • pH meter

  • Filtration apparatus

Procedure:

  • Prepare a solution of the chromium (III) salt in the reaction vessel.

  • While stirring, slowly add the sodium carbonate solution to the chromium salt solution.

  • Monitor the pH of the solution. A gray-green precipitate should form.[11]

  • Continue adding the carbonate solution until the precipitation is complete, which can be indicated by a stable pH.

  • Allow the precipitate to settle.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any soluble byproducts.

  • Dry the collected chromium (III) carbonate.

Diagrams

Chemical Reaction Pathway

The following diagram illustrates the key reactions and equilibria involved in the precipitation of chromium species upon the addition of carbonate.

Chemical_Pathway cluster_reactants Reactants cluster_products Precipitates Cr(H2O)6^3+ Cr(H2O)6^3+ Cr2(CO3)3 (s) Cr2(CO3)3 (s) Cr(H2O)6^3+->Cr2(CO3)3 (s) + 3/2 CO3^2- Cr(OH)3(H2O)3 (s) Cr(OH)3(H2O)3 (s) Cr(H2O)6^3+->Cr(OH)3(H2O)3 (s) + 3CO3^2- H+ H+ Cr(H2O)6^3+->H+ Hydrolysis CO3^2- CO3^2- HCO3- HCO3- CO3^2-->HCO3- + H+ CO2 (g) CO2 (g) HCO3-->CO2 (g) + H+

Caption: Chemical pathways in this compound precipitation.

Experimental Workflow for Controlled Precipitation

The diagram below outlines the logical flow of the controlled simultaneous addition method for precipitating chromium (III) carbonate.

Experimental_Workflow start Start prep_solutions Prepare Cr(III) Salt and Carbonate Solutions start->prep_solutions temp_control Adjust Temperature of Solutions and Reactor prep_solutions->temp_control reaction Simultaneously Add Solutions to Reactor with Stirring (pH 6-12, T < 50°C) temp_control->reaction filtration Filter Precipitate reaction->filtration washing Wash Precipitate with Deionized Water filtration->washing drying Dry the Final Product (this compound) washing->drying end End drying->end

Caption: Workflow for controlled this compound precipitation.

Conclusion

The precipitation of chromium (III) carbonate from aqueous solutions is a versatile method for producing this important chromium precursor. For applications requiring high purity and subsequent solubility in acidic media, the controlled simultaneous addition method is recommended. Careful control over pH, temperature, and reagent addition rates are critical to achieving the desired product characteristics and minimizing the formation of chromium hydroxide. The protocols and data presented here provide a comprehensive guide for researchers and professionals working with chromium compounds.

References

Application Notes and Protocols: Chromium Catalysts in Cyclic Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of cyclic carbonates through the cycloaddition of carbon dioxide (CO₂) to epoxides is a highly atom-economical reaction with significant industrial relevance. Cyclic carbonates are valuable compounds used as green solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates. Chromium(III)-based catalysts, particularly those involving salen and salophen-type ligands, have emerged as highly efficient catalysts for this transformation, often operating under relatively mild conditions.[1][2] This document provides detailed application notes and experimental protocols for the use of chromium complexes in the synthesis of cyclic carbonates.

Catalyst Systems

The most effective chromium-based catalysts for cyclic carbonate synthesis are chromium(III) complexes of tetradentate Schiff base ligands, such as salen and salophen.[2][3] These complexes act as Lewis acids, activating the epoxide for nucleophilic attack. The catalytic system can be a single-component catalyst where the ligand is functionalized to provide a built-in nucleophile, or a two-component system, which is more common, consisting of the chromium complex and a co-catalyst.[1][4]

Commonly used co-catalysts are nucleophilic salts like tetrabutylammonium (B224687) bromide (TBAB), which provide the halide anion for the initial ring-opening of the epoxide.[4][5]

Data Presentation: Catalytic Activity of Chromium Complexes

The following tables summarize the catalytic performance of various chromium(III)-salophen complexes in the cycloaddition of CO₂ to different epoxides.

Table 1: Cycloaddition of CO₂ to Phenyl Glycidyl Ether

CatalystCatalyst Loading (mol%)Co-catalystTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)TOF (h⁻¹)
Cr(III)-salophen-pyridinium chloride[1]0.05None1202274>99740
Cr(III)-salophen-pyridinium chloride[1]0.01None12062->995045
Cr(III)-salophen bromide[4][5]2.5TBAB (2.5 mol%)RT12491>99-

Table 2: Cycloaddition of CO₂ to Various Terminal Epoxides

EpoxideCatalystCatalyst Loading (mol%)Co-catalystTemperature (°C)Pressure (bar)Time (h)Yield (%)
Propylene OxideCr(III)-salophen bromide[4]2.5TBAB (2.5 mol%)RT12465
1,2-EpoxybutaneCr(III)-salophen bromide[4]2.5TBAB (2.5 mol%)RT12457
Styrene OxideCr(III)-salophen bromide[4]2.5TBAB (2.5 mol%)RT12492
EpichlorohydrinCr(III)-salophen bromide[4]2.5TBAB (2.5 mol%)RT12488

Table 3: Cycloaddition of CO₂ to Internal Epoxides

EpoxideCatalystCatalyst Loading (mol%)Co-catalystTemperature (°C)Pressure (bar)Time (h)Yield (%)
Cyclohexene OxideCr(III)-salophen bromide[4][5]2.5TBAB (2.5 mol%)80102464
(Z)-stilbene oxideCr(III)-salophen bromide[4]2.5TBAB (2.5 mol%)80102471

Experimental Protocols

Protocol 1: Synthesis of Salophen Ligands

This protocol describes a general procedure for the synthesis of symmetrically substituted salophen ligands.[1]

Materials:

Procedure:

  • Dissolve the salicylaldehyde derivative (3 mmol) in 20 ml of methanol in a round-bottom flask.

  • Heat the solution to reflux.

  • Add a solution of 1,2-phenylenediamine (1.5 mmol) in 10 ml of methanol dropwise to the refluxing solution.

  • Maintain the reaction mixture at reflux with vigorous stirring for 4 hours.

  • Allow the mixture to cool to room temperature and stir overnight.

  • Concentrate the reaction mixture to approximately one-tenth of its original volume using a rotary evaporator.

  • Add 10 ml of diethyl ether to precipitate the salophen ligand.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of Chromium(III)-Salophen Complexes

This protocol provides a general method for the synthesis of chromium(III)-salophen complexes.[1]

Materials:

  • Salophen ligand (0.5 mmol)

  • Anhydrous chromium(II) chloride (CrCl₂) (0.525 mmol)

  • Anhydrous Tetrahydrofuran (THF) (11 ml)

  • Anhydrous Methanol (2 ml)

  • Schlenk flasks

  • Magnetic stirrer

  • Argon or Nitrogen atmosphere

Procedure:

  • In a 25 ml Schlenk flask under an inert atmosphere (Argon), dissolve anhydrous CrCl₂ (0.525 mmol) in 8 ml of anhydrous THF.

  • In a separate 5 ml Schlenk flask, dissolve the salophen ligand (0.5 mmol) in a mixture of 3 ml of anhydrous THF and 2 ml of anhydrous methanol.

  • Transfer the ligand solution to the CrCl₂ solution via a cannula.

  • Stir the resulting mixture at room temperature for 24 hours under an inert atmosphere.

  • After 24 hours, expose the reaction mixture to air for an additional 24 hours to facilitate the oxidation of Cr(II) to Cr(III).

  • The crude product can be purified by extraction and recrystallization.

Protocol 3: General Procedure for the Synthesis of Cyclic Carbonates

This protocol outlines a general procedure for the chromium-catalyzed cycloaddition of CO₂ to epoxides.[2][4]

Materials:

  • Chromium(III)-salophen complex (catalyst)

  • Tetrabutylammonium bromide (TBAB) (co-catalyst, if required)

  • Epoxide (substrate)

  • Carbon dioxide (CO₂)

  • Pressure reactor (e.g., autoclave)

  • Magnetic stirrer

Procedure:

  • Charge a pressure reactor equipped with a magnetic stir bar with the chromium(III)-salophen catalyst (0.01 - 2.5 mol%) and, if applicable, the co-catalyst (e.g., TBAB, at a 1:1 molar ratio with the catalyst).

  • Add the epoxide substrate to the reactor.

  • Seal the reactor and purge with CO₂ several times.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-10 bar).

  • Place the reactor in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., room temperature to 120 °C) for the specified time (e.g., 2-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂.

  • The cyclic carbonate product can be purified from the reaction mixture by techniques such as column chromatography or distillation.

Mandatory Visualizations

Catalytic Cycle for Cyclic Carbonate Synthesis

The following diagram illustrates the generally accepted mechanism for the synthesis of cyclic carbonates from epoxides and CO₂ catalyzed by a chromium(III)-salophen complex and a halide co-catalyst.[4][6]

Catalytic_Cycle Catalyst [Cr(salophen)]⁺ Activated_Epoxide Activated Epoxide {[Cr(salophen)(epoxide)]⁺} Catalyst->Activated_Epoxide Epoxide Coordination Epoxide Epoxide Epoxide->Activated_Epoxide Alkoxide Halo-alkoxide Intermediate Activated_Epoxide->Alkoxide Ring Opening Halide X⁻ (from Co-catalyst) Halide->Activated_Epoxide Nucleophilic Attack Carbonate_Intermediate Metallo-carbonate Alkoxide->Carbonate_Intermediate + CO₂ CO2 CO₂ CO2->Carbonate_Intermediate Carbonate_Intermediate->Catalyst Ring Closure + Cyclic Carbonate Cyclic_Carbonate Cyclic Carbonate Carbonate_Intermediate->Cyclic_Carbonate

Caption: Proposed catalytic cycle for the synthesis of cyclic carbonates.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of cyclic carbonates using a chromium catalyst.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Cycloaddition Reaction cluster_workup Product Isolation Ligand_Synth Ligand Synthesis Complex_Synth Chromium Complex Synthesis Ligand_Synth->Complex_Synth Reactor_Setup Reactor Setup (Catalyst, Epoxide) Complex_Synth->Reactor_Setup Pressurization Pressurize with CO₂ Reactor_Setup->Pressurization Reaction Heating & Stirring Pressurization->Reaction Depressurization Depressurization Reaction->Depressurization Purification Purification (e.g., Chromatography) Depressurization->Purification Characterization Product Characterization Purification->Characterization

Caption: General experimental workflow for cyclic carbonate synthesis.

References

Application Notes and Protocols for the Disposal and Waste Management of Chromium-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the safe handling, treatment, and disposal of waste containing chromium compounds, with a particular focus on the highly toxic hexavalent chromium (Cr(VI)). Adherence to these protocols is crucial to ensure laboratory safety, environmental protection, and regulatory compliance.

Overview of Chromium Waste Management

Chromium is a heavy metal that exists in several oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most common. While Cr(III) is an essential trace element for humans, Cr(VI) is highly toxic, carcinogenic, and mutagenic.[1][2] Therefore, proper management of chromium-containing waste, especially Cr(VI), is of paramount importance.

The primary strategy for managing Cr(VI) waste is to reduce it to the less toxic Cr(III) form, which can then be precipitated out of solution as chromium hydroxide (B78521).[3][4][5] This two-stage process is a widely accepted and effective method for treating chromium-contaminated wastewater.[3][4]

Regulatory Compliance

In the United States, the disposal of chromium-containing waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

Table 1: Regulatory Limits for Chromium

RegulationParameterLimit
EPA Maximum concentration of chromium in non-hazardous waste for landfill disposal5.0 mg/L
OSHA Permissible Exposure Limit (PEL) for airborne Cr(VI) (8-hour time-weighted average)5 µg/m³
OSHA Action Level for airborne Cr(VI) (8-hour time-weighted average)2.5 µg/m³

Source: EPA, OSHA

It is imperative that all laboratory personnel are familiar with and adhere to these regulations to ensure a safe working environment and proper waste disposal.

Experimental Protocols

Protocol for Chemical Reduction and Precipitation of Hexavalent Chromium

This protocol details the steps for the chemical treatment of aqueous waste containing hexavalent chromium.

Materials:

  • Chromium-containing aqueous waste

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium metabisulfite (B1197395) (Na₂S₂O₅) or Sodium bisulfite (NaHSO₃)

  • Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beakers

  • Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat

Procedure:

  • Acidification: In a designated chemical fume hood, carefully add sulfuric acid or hydrochloric acid to the chromium-containing waste to adjust the pH to 2-3.[3][6] This acidic environment is optimal for the reduction of Cr(VI).

  • Reduction of Cr(VI) to Cr(III): While stirring the acidified solution, slowly add a reducing agent such as sodium metabisulfite or sodium bisulfite. The solution will change color from yellow/orange to a greenish color, indicating the reduction of Cr(VI) to Cr(III).[7]

  • Neutralization and Precipitation: Once the reduction is complete, slowly add a base like sodium hydroxide or calcium hydroxide to raise the pH to around 8.0 or higher.[3][4] This will cause the trivalent chromium to precipitate out of the solution as chromium(III) hydroxide (Cr(OH)₃), a non-toxic solid.

  • Separation: Allow the precipitate to settle. The supernatant can then be decanted and, after verification of chromium levels, may be suitable for sewer disposal (check local regulations). The remaining chromium hydroxide sludge is considered hazardous waste and must be disposed of accordingly.

Diagram 1: Chemical Treatment Workflow for Cr(VI) Waste

G A Cr(VI) Waste (Aqueous) B Acidification (pH 2-3 with H₂SO₄) A->B C Reduction (Add Na₂S₂O₅) B->C D Cr(III) Solution C->D E Neutralization & Precipitation (pH > 8 with NaOH) D->E F Cr(OH)₃ Precipitate (Solid Waste) E->F G Treated Effluent (Liquid) E->G H Hazardous Waste Disposal F->H I Verify Cr levels & Sewer Disposal (local regs) G->I

A schematic of the chemical reduction and precipitation process for hexavalent chromium waste.

Protocol for Bioremediation of Chromium-Contaminated Water using Bacillus sp.

This protocol provides a general guideline for using chromium-resistant bacteria, such as Bacillus subtilis, for the bioremediation of water contaminated with Cr(VI).

Materials:

  • Chromium-contaminated water

  • Bacillus subtilis strain known for chromium resistance

  • Nutrient broth medium

  • Shaker incubator

  • Centrifuge

  • Spectrophotometer for Cr(VI) analysis (e.g., using the 1,5-diphenylcarbazide (B1670730) method)

  • Sterile flasks and culture tubes

  • Autoclave

Procedure:

  • Isolation and Culture of Chromium-Resistant Bacteria:

    • Isolate chromium-resistant bacteria from a contaminated site or obtain a known strain.

    • Culture the bacteria in nutrient broth. For chromium resistance screening, the media can be supplemented with varying concentrations of K₂Cr₂O₇.[2][8]

  • Inoculum Preparation:

    • Grow the selected Bacillus subtilis strain in nutrient broth until it reaches the late exponential phase of growth.

    • Harvest the bacterial cells by centrifugation and wash them with a sterile saline solution.

  • Bioremediation Process:

    • In a sterile flask, add the chromium-contaminated water.

    • Inoculate the water with the prepared Bacillus subtilis culture.

    • Incubate the flask in a shaker incubator at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 48-96 hours).[1][8]

  • Monitoring and Analysis:

    • Periodically take samples from the flask.

    • Separate the bacterial cells from the water by centrifugation.

    • Analyze the supernatant for the concentration of Cr(VI) using a spectrophotometric method to determine the reduction efficiency.[8]

  • Disposal:

    • After treatment, the bacterial biomass should be collected and disposed of as hazardous waste.

    • The treated water should be analyzed to ensure chromium levels are within permissible limits before discharge.

Diagram 2: Bioremediation Workflow for Chromium Waste

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis & Disposal A Isolate/Culture Cr-resistant Bacillus sp. B Prepare Inoculum A->B D Inoculate with Bacillus sp. B->D C Cr-Contaminated Water C->D E Incubate (e.g., 48h at 37°C) D->E F Sample & Centrifuge E->F G Analyze Supernatant for Cr(VI) F->G H Dispose of Biomass (Hazardous Waste) F->H I Discharge Treated Water (Post-verification) G->I

A workflow for the bioremediation of chromium-contaminated water using bacteria.

Comparison of Treatment Methods

The selection of a suitable treatment method for chromium-containing waste depends on various factors, including the concentration of chromium, the volume of waste, cost, and the desired removal efficiency.

Table 2: Comparison of Chromium Removal Efficiency for Different Treatment Methods

Treatment MethodReagents/OrganismsTypical Removal Efficiency (%)AdvantagesDisadvantages
Chemical Precipitation Sodium bisulfite, Sodium hydroxide>99%[9]High efficiency, rapid processProduces hazardous sludge, chemical costs
Electrocoagulation Iron or aluminum electrodes>99.9%[9]High efficiency, no chemical additionHigh energy consumption, electrode fouling
Adsorption (Natural) Orange peel, Tamarind shell92-98%[10]Low cost, use of waste materialsLower efficiency than chemical methods
Adsorption (Synthetic) Magnetic carbon nanotubes~100%[11]Very high efficiencyHigh cost of adsorbents
Bioremediation Bacillus sp., Pseudomonas sp.60-97%[8][12]Environmentally friendly, low costSlower process, sensitive to conditions

Safe Handling and Waste Disposal Logic

Proper handling and disposal of chromium-containing compounds are critical to minimize exposure and environmental contamination.

Diagram 3: Decision Logic for Chromium Waste Management

G node_process node_process Start Chromium Waste Generated Is_CrVI Is it Cr(VI) waste? Start->Is_CrVI Treat Treat to reduce Cr(VI) to Cr(III) Is_CrVI->Treat Yes Is_Liquid Is the waste liquid or solid? Is_CrVI->Is_Liquid No (Cr(III)) Treat->Is_Liquid Precipitate Precipitate Cr(III) as Cr(OH)₃ Is_Liquid->Precipitate Liquid Solidify Solidify/Stabilize Is_Liquid->Solidify Solid Dispose_HW Dispose as Hazardous Waste Precipitate->Dispose_HW Sludge Check_Limits Check local discharge limits for Cr Precipitate->Check_Limits Solidify->Dispose_HW Check_Limits->Dispose_HW Exceeds Limits Sewer Sewer Disposal Check_Limits->Sewer Meets Limits Landfill Landfill Disposal

A decision tree for the appropriate management and disposal of chromium-containing waste.

Key Safe Handling Practices:

  • Always handle chromium compounds, especially Cr(VI), in a well-ventilated area or a chemical fume hood.[13]

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13]

  • All containers with chromium waste must be clearly labeled as "Hazardous Waste" and include details of the contents.

  • Solid waste contaminated with chromium (e.g., gloves, paper towels) should be collected in a designated, sealed container.[13]

  • In case of a spill, follow established laboratory spill cleanup procedures for hazardous materials.

By implementing these protocols and adhering to safety guidelines, researchers and scientists can effectively manage chromium-containing waste, ensuring a safe laboratory environment and minimizing their environmental impact.

References

Application Notes and Protocols: The Role of Chromium Carbonate in Trivalent Chromium Plating Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivalent chromium plating has emerged as a viable and more environmentally benign alternative to traditional hexavalent chromium plating. Within the complex chemistry of trivalent chromium electroplating baths, the selection of the chromium salt and buffering agents is critical to achieving a stable process and a high-quality deposit. Chromium carbonate presents itself as a noteworthy component, primarily serving as a source of trivalent chromium ions. Its use potentially circumvents the accumulation of detrimental counter-ions, such as sulfates and chlorides, which can compromise bath stability and performance over time. Furthermore, the carbonate anion can contribute to the buffering capacity of the plating solution, a crucial factor in maintaining the optimal pH for chromium deposition. This document provides a detailed overview of the inferred role of this compound, supported by data on typical trivalent chromium plating bath compositions and experimental protocols.

Introduction

Trivalent chromium (Cr(III)) plating offers significant environmental and safety advantages over hexavalent chromium (Cr(VI)) plating, as Cr(III) is inherently less toxic.[1][2] The successful electrodeposition of chromium from a Cr(III) electrolyte is highly dependent on the bath composition, including the choice of chromium salt, complexing agents, and buffering agents.[3][4] The pH of the plating bath is a critical parameter, as a localized increase in pH at the cathode surface can lead to the precipitation of chromium hydroxide (B78521), which hinders the plating process.[3][5]

This compound (Cr₂(CO₃)₃) is a potential source of trivalent chromium for these plating baths. A significant advantage of using this compound is that it introduces carbonate ions, which can participate in the bath's buffering system, while avoiding the buildup of sulfate (B86663) or chloride ions that occurs when using chromium sulfate or chromium chloride.[5]

Role of this compound

While specific research detailing the extensive use of this compound in commercial trivalent chromium plating is limited, its role can be inferred from the fundamental chemistry of the process.

  • Source of Trivalent Chromium: The primary role of this compound is to provide the trivalent chromium ions necessary for the electroplating process.

  • pH Buffering: The carbonate ion (CO₃²⁻) can act as a pH buffer. In the acidic environment of a typical trivalent chromium plating bath (pH 2.5-4.0), carbonate will exist in equilibrium with bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃). This system can help to neutralize excess acid or base, thereby stabilizing the pH.[6] This buffering action is critical at the cathode surface where the reduction of water to hydrogen gas can cause a local pH increase.

  • Avoidance of Counter-Ion Accumulation: Unlike chromium sulfate or chloride, the use of this compound as the chromium source prevents the accumulation of sulfate or chloride ions in the plating bath as chromium is depleted.[5] High concentrations of these ions can negatively affect the conductivity of the bath and the quality of the deposit.

Data Presentation: Trivalent Chromium Plating Bath Compositions

The following tables summarize typical compositions for trivalent chromium plating baths. While these formulations do not exclusively specify this compound, they provide a reference for the concentration ranges of key components. The this compound concentration would be adjusted to achieve the desired trivalent chromium ion concentration.

Table 1: General Trivalent Chromium Plating Bath Composition

ComponentConcentration RangePurpose
Trivalent Chromium Ions (from a source like this compound)0.2 - 0.6 MSource of chromium for deposition
Complexing Agent (e.g., Formate, Glycine)0.2 - 1.8 MStabilizes Cr(III) ions in solution
Buffering Agent (e.g., Boric Acid, Acetate)0.5 - 1.0 MMaintains stable bath pH
Conductivity Salts (e.g., Ammonium (B1175870) Sulfate, Potassium Chloride)50 - 400 g/LIncreases solution conductivity
Wetting AgentAs requiredReduces surface tension

Table 2: Example Operating Parameters for Decorative Trivalent Chromium Plating

ParameterValueReference
pH2.5 - 3.5[7]
Temperature27 - 38 °C (80 - 100 °F)[7]
Cathode Current Density8.1 A/dm² and up[7]

Experimental Protocols

The following are generalized experimental protocols for preparing and using a trivalent chromium plating bath. These protocols are based on standard practices and should be adapted based on specific research goals.

Protocol 1: Preparation of a Trivalent Chromium Plating Bath using this compound

Objective: To prepare a laboratory-scale trivalent chromium plating bath using this compound as the chromium source.

Materials:

  • Chromium(III) carbonate (high solubility grade)[5]

  • Complexing agent (e.g., formic acid or glycine)

  • Buffering agent (e.g., boric acid)

  • Conductivity salt (e.g., ammonium chloride)

  • Deionized water

  • Hydrochloric acid or sulfuric acid (for pH adjustment)

  • Ammonium hydroxide (for pH adjustment)

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter

  • Beakers and graduated cylinders

Procedure:

  • Fill a beaker with approximately 70% of the final volume of deionized water.

  • Begin stirring the water and gently heat to 40-50°C to aid dissolution.

  • Slowly add the required amount of the complexing agent and stir until fully dissolved.

  • Add the buffering agent and conductivity salt, stirring until each is fully dissolved.

  • Carefully and slowly add the chromium(III) carbonate to the solution. The carbonate will react with the acidic components, causing some effervescence. Add in small portions to control the reaction.

  • Once the this compound is fully dissolved, allow the solution to cool to room temperature.

  • Adjust the pH of the solution to the desired operating range (e.g., 2.8-3.2) using dilute hydrochloric acid/sulfuric acid or ammonium hydroxide.

  • Add deionized water to reach the final desired volume.

  • Filter the solution to remove any undissolved impurities before use.

Protocol 2: Trivalent Chromium Electroplating

Objective: To electroplate a substrate with chromium from the prepared trivalent chromium bath.

Materials:

  • Prepared trivalent chromium plating bath

  • Plating cell (e.g., Hull cell for testing or a larger tank for plating)

  • Anodes (e.g., graphite (B72142) or composite)

  • Cathode (substrate to be plated, e.g., nickel-plated steel)

  • DC power supply (rectifier)

  • Heater and temperature controller

  • Agitation system (e.g., magnetic stirrer or air agitation)

Procedure:

  • Transfer the plating solution to the plating cell.

  • Heat the bath to the desired operating temperature (e.g., 32°C) and maintain it throughout the process.[7]

  • Ensure mild agitation of the bath to maintain temperature uniformity and replenish ions at the cathode surface.[7]

  • Clean and activate the cathode (substrate) according to standard procedures for the specific substrate material.

  • Place the anodes and the cathode in the plating cell, ensuring proper electrical connections.

  • Apply the DC current at the desired current density (e.g., 10 A/dm²).

  • Continue plating for the time required to achieve the desired chromium thickness.

  • After plating, turn off the rectifier, remove the cathode, and rinse it thoroughly with deionized water.

  • Dry the plated part.

Visualizations

Trivalent_Chromium_Plating_Workflow cluster_prep Bath Preparation cluster_plating Electroplating Process start Start dissolve_salts Dissolve Salts (Complexing Agents, Buffers) start->dissolve_salts add_cr2co3 Add Cr₂(CO₃)₃ dissolve_salts->add_cr2co3 ph_adjust Adjust pH add_cr2co3->ph_adjust filtration Filter Solution ph_adjust->filtration bath_ready Plating Bath Ready filtration->bath_ready setup Setup Plating Cell (Anode, Cathode, Temp, Agitation) bath_ready->setup apply_current Apply DC Current setup->apply_current plating Chromium Deposition apply_current->plating rinse_dry Rinse & Dry Part plating->rinse_dry finish Finished Part rinse_dry->finish Chromium_Carbonate_Role cluster_bath Trivalent Chromium Plating Bath cluster_process Plating Process cr2co3 This compound (Cr₂(CO₃)₃) cr3 Cr³⁺ Ions cr2co3->cr3 Provides co3 CO₃²⁻ Ions cr2co3->co3 Provides complex [Cr(Complexing Agent)ₓ]³⁺ cr3->complex forms buffer pH Buffering System (CO₃²⁻ / HCO₃⁻ / H₂CO₃) co3->buffer participates in deposition Cr³⁺ + 3e⁻ → Cr⁰ (Chromium Deposit) complex->deposition ph_stability pH Stability at Cathode buffer->ph_stability

References

Application Notes and Protocols for Employing Chromium Catalysts in Dehydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chromium-based catalysts in dehydrogenation reactions. The information compiled is intended to guide researchers in the synthesis of these catalysts and their application in the dehydrogenation of various substrates, including alkanes and alkyl aromatics.

Introduction to Chromium Catalysts in Dehydrogenation

Chromium oxide-based catalysts are widely utilized in industrial processes for the dehydrogenation of light alkanes to produce valuable alkenes, such as propene and butenes, which are key intermediates in the chemical and pharmaceutical industries.[1][2] Typically, these catalysts consist of chromium oxide (Cr₂O₃) dispersed on high-surface-area supports like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂).[1][3] The catalytic activity is attributed to coordinatively unsaturated Cr³⁺ ions, which are considered the primary active sites for C-H bond activation.[1][4] However, Cr⁶⁺ species often act as precursors to these active sites and their presence and distribution can significantly influence catalyst performance.[5]

The dehydrogenation reaction is a highly endothermic process, requiring elevated temperatures (typically 550-700°C) to achieve significant conversion.[6] A common challenge with chromium catalysts is deactivation due to coke formation, which necessitates periodic regeneration of the catalyst.[6]

Catalyst Preparation Protocols

The most common method for preparing supported chromium catalysts is incipient wetness impregnation.[1][7] This technique involves dissolving a chromium precursor in a solvent and impregnating a porous support material. The amount of solution used is equal to the pore volume of the support, ensuring an even distribution of the precursor.

Protocol for Preparation of Cr₂O₃/Al₂O₃ Catalyst via Incipient Wetness Impregnation

This protocol describes the synthesis of a chromium oxide catalyst supported on gamma-alumina (γ-Al₂O₃).

Materials:

  • Chromium (VI) trioxide (CrO₃) or Chromium (III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

  • γ-Al₂O₃ support (e.g., pellets or powder with a high surface area)

  • Deionized water

  • Drying oven

  • Calcination furnace

Procedure:

  • Support Pre-treatment: The γ-Al₂O₃ support is calcined at a high temperature (e.g., 750°C) for several hours to remove any adsorbed water and impurities.[7]

  • Precursor Solution Preparation: Prepare an aqueous solution of the chromium precursor. The concentration should be calculated to achieve the desired chromium loading on the support (e.g., 3-15 wt%).

  • Impregnation: Slowly add the precursor solution to the γ-Al₂O₃ support until the pores are completely filled (incipient wetness). Ensure thorough mixing to achieve a homogeneous distribution.

  • Drying: The impregnated support is dried in an oven at a temperature around 70°C under reduced pressure to remove the solvent.[7]

  • Calcination: The dried material is then calcined in a furnace. The calcination is typically carried out in a flow of dry air, with a temperature ramp up to 750°C, and held at this temperature for several hours.[7] This step decomposes the precursor to form chromium oxide species on the alumina surface.

Experimental Protocol for Alkane Dehydrogenation

This protocol outlines a general procedure for evaluating the performance of a prepared chromium catalyst in a fixed-bed reactor for propane (B168953) dehydrogenation.

Experimental Setup:

A typical experimental setup consists of a gas delivery system, a fixed-bed reactor housed in a furnace, a temperature controller, a pressure regulator, and an analysis system (e.g., Gas Chromatograph with Mass Spectrometer, GC-MS).[8]

Materials:

  • Prepared chromium catalyst

  • Propane (C₃H₈) gas

  • Inert gas (e.g., Nitrogen or Argon) for purging and as a carrier

  • Quartz wool

Procedure:

  • Catalyst Loading: A specific amount of the catalyst (e.g., 0.5-2.0 g) is loaded into the quartz reactor, with quartz wool plugs at both ends to secure the catalyst bed.

  • Catalyst Pre-treatment: The catalyst is pre-treated in situ. This often involves heating the catalyst to the reaction temperature under a flow of inert gas to remove any adsorbed moisture. In some cases, a reduction step with hydrogen may be performed.

  • Reaction:

    • Set the reactor temperature to the desired value (e.g., 550-650°C).

    • Introduce the propane feed gas, diluted with an inert gas, at a controlled flow rate.

    • Maintain the desired reaction pressure (typically atmospheric or slightly above).

  • Product Analysis: The reactor effluent is periodically analyzed using an online GC-MS to determine the conversion of the reactant and the selectivity towards the desired products.

  • Data Calculation:

    • Conversion (%) : [(Initial moles of reactant - Final moles of reactant) / Initial moles of reactant] * 100

    • Selectivity (%) : [(Moles of desired product formed) / (Total moles of products formed)] * 100

    • Yield (%) : (Conversion * Selectivity) / 100

Data Presentation

The performance of chromium catalysts in dehydrogenation reactions is influenced by various factors including the type of support, chromium loading, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Performance of Cr₂O₃/Al₂O₃ Catalysts in Propane Dehydrogenation

Cr Loading (wt%)Reaction Temp. (°C)Propane Conversion (%)Propene Selectivity (%)Reference
3.6 (µmol Cr/m²)580~2.5-
15 (µmol Cr/m²)580~4.7-
15580Decreased from ~4.7 to ~2.8 over 200 mins-

Table 2: Performance of Chromium-based Catalysts in Ethylbenzene Dehydrogenation

CatalystReaction Temp. (°C)Ethylbenzene Conversion (%)Styrene Selectivity (%)Reference
25% Cr₂O₃/Al₂O₃500~30~95[9]
20% Cr₂O₃-SiO₂500~40~90[9]
K[Cr]ZSM-5700-96.05[10]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanism for alkane dehydrogenation over a chromium catalyst and a typical experimental workflow.

DehydrogenationMechanism cluster_catalyst Catalyst Surface Cr_site Cr³⁺ Active Site Intermediate Alkyl Intermediate Cr_site->Intermediate C-H Activation O_site Oxygen Site H2 H2 O_site->H2 H recombination & desorption Alkane Alkane Adsorbed_Alkane Adsorbed Alkane Alkane->Adsorbed_Alkane Adsorption Adsorbed_Alkane->Cr_site Intermediate->O_site Alkene Alkene Intermediate->Alkene β-hydride elimination

Caption: Proposed mechanism for alkane dehydrogenation over a Cr³⁺ active site.

ExperimentalWorkflow Start Start Catalyst_Prep Catalyst Preparation (Impregnation, Drying, Calcination) Start->Catalyst_Prep Reactor_Loading Load Catalyst into Reactor Catalyst_Prep->Reactor_Loading Pretreatment In-situ Pre-treatment (Inert gas flow at high temp.) Reactor_Loading->Pretreatment Reaction_Start Introduce Reactant Gas Flow (e.g., Propane + N₂) Pretreatment->Reaction_Start Data_Collection Online Analysis of Effluent (GC-MS) Reaction_Start->Data_Collection Data_Analysis Calculate Conversion, Selectivity, Yield Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for catalytic dehydrogenation.

References

Troubleshooting & Optimization

Optimizing Chromium Carbonate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and quality of chromium (III) carbonate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing chromium (III) carbonate?

A1: The most prevalent method involves the precipitation of chromium (III) carbonate from an aqueous solution. This is typically achieved by reacting a water-soluble trivalent chromium salt, such as chromium (III) chloride or chromium (III) sulfate, with a carbonate solution, like sodium carbonate.[1][2] The key to a successful synthesis is the controlled addition of the reactants to maintain optimal conditions for precipitation.

Q2: What are the critical parameters that influence the yield and purity of chromium (III) carbonate?

A2: The primary factors influencing the synthesis are pH, temperature, stirring, and the method of reactant addition.[1][2] Maintaining a pH between 6 and 12 and a temperature between 0°C and 50°C is crucial.[1][2] Simultaneous and controlled addition of the chromium salt and carbonate solutions into a reaction vessel with adequate stirring is recommended to ensure a uniform reaction environment and prevent the formation of undesirable byproducts.[1][2]

Q3: What is the expected appearance of high-purity chromium (III) carbonate?

A3: High-quality chromium (III) carbonate should be a light blue solid.[1] A blue-greenish or light green color may indicate the presence of impurities or a different chemical structure, which can affect its solubility and reactivity.[1]

Q4: What are the common impurities in chromium (III) carbonate synthesis?

A4: The most common impurity is chromium (III) hydroxide (B78521), which can form if the local pH is not well-controlled during the addition of the carbonate solution.[3] Other potential impurities include by-product salts from the reaction, which should be removed through thorough washing of the precipitate.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of chromium (III) carbonate.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Precipitation: The pH of the reaction mixture may be outside the optimal range (6-12), leading to incomplete precipitation of chromium carbonate.[1][2]Monitor the pH of the reaction mixture continuously and adjust as necessary by controlling the addition rate of the carbonate solution.
Formation of Soluble Complexes: An excess of carbonate ions can lead to the formation of soluble this compound complexes, reducing the yield of the solid product.Avoid a large excess of the carbonate solution. Stoichiometric or a slight excess of carbonate is generally recommended.
Loss during Washing: Excessive washing or the use of a highly acidic wash solution can lead to the dissolution of the product.Wash the precipitate with deionized water at a neutral pH. Minimize the volume of washing liquid while ensuring the removal of soluble impurities.
Off-Color Precipitate (Greenish Tint) Formation of Chromium Hydroxide: Localized high pH during the addition of the carbonate solution can lead to the co-precipitation of green chromium (III) hydroxide.[1][4]Ensure vigorous stirring during the addition of reactants to maintain a homogeneous pH throughout the reaction mixture. Consider a slower addition rate of the carbonate solution.
Presence of Impurities in Starting Materials: Impurities in the chromium salt or carbonate solution can affect the color of the final product.Use high-purity starting materials.
Poorly Filtering Precipitate Fine Particle Size: Rapid precipitation can lead to the formation of very fine particles that are difficult to filter.Control the rate of addition of the reactants to allow for crystal growth. Consider aging the precipitate in the mother liquor for a period to increase particle size.
Gelatinous Precipitate: The formation of a significant amount of chromium hydroxide can result in a gelatinous precipitate that clogs the filter medium.Optimize the pH control and stirring to minimize the formation of chromium hydroxide.
Product is Insoluble in Acid Formation of Insoluble Chromium Species: Aging of the precipitate, especially at elevated temperatures, can lead to the formation of olated or oxolated chromium species that are less soluble in acid.[1]Dry the precipitate at a low temperature (e.g., below 50°C) and avoid prolonged storage, especially in a moist environment.

Experimental Protocols

Detailed Methodology for Chromium (III) Carbonate Synthesis

This protocol is based on the principles outlined in patent literature for the production of high-solubility chromium (III) carbonate.[1][2]

Materials:

  • Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Equipment:

  • Reaction vessel with a mechanical stirrer

  • Two peristaltic pumps or dropping funnels

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of chromium (III) chloride by dissolving a specific amount in deionized water.

    • Prepare a solution of sodium carbonate by dissolving a stoichiometric equivalent amount in deionized water.

  • Reaction Setup:

    • Add a volume of deionized water to the reaction vessel and begin stirring.

    • Calibrate and place the pH probe in the reaction vessel.

  • Precipitation:

    • Simultaneously and continuously add the chromium (III) chloride solution and the sodium carbonate solution to the reaction vessel at a controlled rate.

    • Monitor the pH of the reaction mixture and maintain it within the range of 7-8 by adjusting the addition rates of the reactant solutions.

    • Maintain the reaction temperature between 20°C and 30°C.

  • Filtration and Washing:

    • Once the addition of reactants is complete, continue stirring for a short period to ensure complete precipitation.

    • Filter the resulting precipitate using a Buchner funnel.

    • Wash the precipitate with deionized water until the conductivity of the filtrate is low, indicating the removal of soluble by-product salts.[2]

  • Drying:

    • Dry the washed precipitate in an oven at a temperature below 50°C to obtain the final chromium (III) carbonate product.

Data Presentation

Table 1: Effect of pH on this compound Synthesis

pHYield (%)Precipitate ColorObservations
< 6Low-Incomplete precipitation.
6 - 8HighLight BlueOptimal range for high yield and desired product color.[1][2]
8 - 10HighLight Blue to Blue-GreenYield remains high, but a greenish tint may appear at higher pH values due to potential chromium hydroxide formation.[1]
> 10ModerateGreenishIncreased formation of chromium hydroxide, leading to a more greenish precipitate and potentially lower yield of pure carbonate.

Table 2: Effect of Temperature on this compound Synthesis

Temperature (°C)Yield (%)Particle SizeObservations
< 10HighFinePrecipitation is efficient, but may result in finer particles that are more difficult to filter.
10 - 40HighModerateOptimal temperature range for obtaining a good yield and manageable particle size.[2]
> 50Moderate to LowCoarse/AggregatedHigher temperatures can lead to the formation of less soluble, aggregated chromium species, potentially reducing the yield of the desired carbonate form.[1][2]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_separation Product Separation cluster_final Final Product prep_cr Prepare CrCl₃ Solution reaction_vessel Reaction Vessel (Stirring, pH & Temp Control) prep_cr->reaction_vessel Simultaneous Addition prep_na2co3 Prepare Na₂CO₃ Solution prep_na2co3->reaction_vessel filtration Filtration reaction_vessel->filtration washing Washing filtration->washing drying Drying (< 50°C) washing->drying final_product Chromium (III) Carbonate drying->final_product

Caption: Experimental workflow for the synthesis of chromium (III) carbonate.

troubleshooting_logic start Low Yield? check_ph Is pH between 6-12? start->check_ph Yes off_color Off-Color Precipitate? start->off_color No adjust_ph Adjust pH check_ph->adjust_ph No check_washing Review Washing Procedure check_ph->check_washing Yes success High Yield & Purity adjust_ph->success check_washing->success check_stirring Is Stirring Adequate? off_color->check_stirring Yes filtration_issue Filtration Problem? off_color->filtration_issue No increase_stirring Increase Stirring Rate check_stirring->increase_stirring No check_reagents Check Reagent Purity check_stirring->check_reagents Yes increase_stirring->success check_reagents->success control_addition Control Reactant Addition Rate filtration_issue->control_addition Yes (Fine Particles) optimize_ph_stirring Optimize pH and Stirring filtration_issue->optimize_ph_stirring Yes (Gelatinous) filtration_issue->success No control_addition->success optimize_ph_stirring->success

Caption: Troubleshooting logic for chromium (III) carbonate synthesis.

References

Technical Support Center: Purification of Crude Chromium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude chromium carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains two main types of impurities:

  • Soluble by-product salts: These are remnants from the synthesis process, such as sodium sulfate (B86663) or sodium chloride, which can be trapped within the this compound precipitate.

  • Metallic cations: Contaminants like iron (Fe³⁺), copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) can be present, especially if the chromium source was from an industrial process like chrome plating. Trivalent chromium (Cr³⁺) can also be considered an impurity in some contexts, particularly if a specific hydration state or crystal structure is desired.

Q2: Why is it important to purify crude this compound?

A2: The purity of this compound is critical for its end-use. In applications such as catalysis, pigment production, and as a precursor for other chromium compounds, impurities can:

  • Lead to undesirable side reactions.

  • Affect the color, texture, and performance of the final product.

  • Interfere with downstream processes, such as the formulation of electroplating baths.[1]

Q3: What is the significance of washing the precipitate to a specific conductivity?

A3: Washing the precipitated this compound with deionized water is a crucial step to remove soluble by-product salts.[2] Monitoring the electrical conductivity of the filtrate (the water that has passed through the precipitate) provides a quantitative measure of the removal of these ionic impurities. A low conductivity, typically below 5 mS/cm, indicates that the majority of the soluble salts have been washed away.[2]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a powerful purification technique for many solid compounds.[3][4][5] However, its application to this compound is limited due to its very low solubility in most common solvents. The process involves dissolving the impure solid in a hot solvent and then allowing the pure compound to crystallize upon cooling. Finding a suitable solvent that can dissolve a sufficient amount of this compound at an elevated temperature and allow for its recovery upon cooling is challenging.

Q5: How can I determine the purity of my final this compound product?

A5: The purity of the final product can be assessed using various analytical techniques. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly effective method for quantifying the concentration of various metallic impurities.[6] To perform this analysis, a sample of the dried this compound is digested in acid and then diluted for introduction into the instrument.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Final product has a greenish or bluish-green color instead of the expected light blue. Incomplete removal of certain impurities. The color of chromium (III) carbonate can be influenced by its hydration state and the presence of other metal ions.[2]Ensure thorough washing of the precipitate to remove all soluble by-products. If metallic impurities are suspected, consider re-dissolving the crude material in acid and performing a purification step like selective precipitation or ion exchange before re-precipitating the this compound.
The filtrate conductivity remains high even after extensive washing. The precipitate may be highly agglomerated, trapping impurities within the particles. Inefficient washing technique.Break up any large clumps of the precipitate before and during washing to ensure all surfaces are exposed to the wash water. Use a slurry washing technique where the precipitate is re-suspended in fresh deionized water and then filtered, repeating as necessary.
Low yield of purified this compound. Some this compound may be dissolving during the washing steps, especially if the wash water is acidic. Mechanical loss during filtration and transfer.Use neutral pH deionized water for washing. Ensure careful handling and complete transfer of the solid between steps.
The purified this compound does not dissolve readily in acidic solutions for downstream applications. The presence of insoluble impurities. The specific crystalline form of the this compound.If insoluble impurities are suspected, the crude material should be dissolved in acid first, the solution filtered to remove insolubles, and then the pure this compound re-precipitated. The precipitation conditions (pH, temperature, and rate of addition of reagents) can influence the properties of the final product.[2]
Presence of hexavalent chromium (Cr(VI)) in the final product. Oxidation of Cr(III) to Cr(VI) during the process, especially if oxidizing agents are present or if the pH is alkaline in the presence of air.Maintain a controlled pH and avoid the introduction of strong oxidizing agents. The final product can be tested for Cr(VI) using the diphenylcarbazide spectrophotometric method.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Washing

This protocol focuses on removing soluble salt impurities from crude this compound.

Methodology:

  • Slurry Formation: In a large beaker, suspend the crude this compound powder in deionized water to form a slurry. A solid-to-liquid ratio of 1:10 (w/v) is recommended to ensure efficient washing.

  • Agitation: Stir the slurry vigorously for at least 30 minutes using a magnetic stirrer. This helps to break down agglomerates and dissolve the soluble impurities into the water.

  • Filtration: Separate the this compound from the water using vacuum filtration through a Buchner funnel fitted with appropriate filter paper.

  • Conductivity Measurement: Collect a sample of the filtrate and measure its electrical conductivity.

  • Repetitive Washing: Repeat steps 1-4 by re-suspending the filter cake in fresh deionized water until the conductivity of the filtrate is below 5 mS/cm.[2]

  • Final Wash: Perform a final wash with a small amount of fresh deionized water to rinse the filter cake.

  • Drying: Dry the purified this compound in a laboratory oven at a temperature below 80°C to avoid decomposition.

Protocol 2: Purification of this compound via Acid Dissolution and Re-precipitation

This protocol is designed to remove both soluble salts and acid-insoluble impurities.

Methodology:

  • Dissolution: Carefully add the crude this compound to a dilute solution of a strong acid (e.g., 1M HCl or 1M H₂SO₄) with stirring until the solid is completely dissolved. Note: This will result in the formation of the corresponding chromium salt (e.g., chromium chloride or chromium sulfate) and the release of carbon dioxide gas. Perform this step in a well-ventilated fume hood.

  • Filtration of Insolubles: If any solid impurities remain, filter the acidic chromium salt solution by gravity or vacuum filtration to obtain a clear solution.

  • Re-precipitation: Slowly add a solution of a carbonate salt (e.g., 1M sodium carbonate) to the clear chromium salt solution with constant stirring. Monitor the pH of the solution and continue adding the carbonate solution until the pH is between 7 and 8 to ensure complete precipitation of chromium (III) carbonate.[2]

  • Purification by Washing: Proceed with the washing protocol described in Protocol 1 to remove the newly formed by-product salts.

  • Drying: Dry the purified this compound as described in Protocol 1.

Quantitative Data

Table 1: Theoretical Effectiveness of Purification by Washing

Parameter Crude this compound Purified this compound
Appearance Greenish or bluish-green powderLight blue powder[2]
Filtrate Conductivity > 50 mS/cm (initial wash)< 5 mS/cm (final wash)[2]
Soluble Salt Content HighLow
Purity (by Cr content) VariableHigher

Table 2: Typical Metallic Impurity Removal from Chromium Solutions by Ion Exchange

Impurity Concentration in Crude Solution (g/L) Concentration after Ion Exchange (g/L) Removal Efficiency (%)
Trivalent Chromium (Cr³⁺)5180%
Iron (Fe³⁺)6183.3%
Data is illustrative and based on the purification of chromium plating solutions, which is a common source of crude chromium for carbonate synthesis.[7]

Visualizations

experimental_workflow_washing crude Crude Chromium Carbonate slurry Form Slurry with Deionized Water crude->slurry agitate Agitate Slurry slurry->agitate filtrate Vacuum Filtration agitate->filtrate measure Measure Filtrate Conductivity filtrate->measure dry Dry Purified Product filtrate->dry Solid Cake wash Re-suspend in Fresh Water measure->wash > 5 mS/cm measure->dry < 5 mS/cm wash->slurry logical_relationship_impurities cluster_impurities Common Impurities in Crude this compound cluster_methods Purification Methods soluble_salts Soluble By-product Salts (e.g., Na₂SO₄, NaCl) metallic_cations Metallic Cations (e.g., Fe³⁺, Cu²⁺, Ni²⁺) insolubles Acid-Insoluble Matter washing Washing with Deionized Water washing->soluble_salts Removes purified_product Purified Chromium Carbonate washing->purified_product acid_rep Acid Dissolution & Re-precipitation acid_rep->soluble_salts Removes acid_rep->insolubles Removes acid_rep->purified_product ion_exchange Ion Exchange (of acidic solution) ion_exchange->metallic_cations Removes ion_exchange->acid_rep Can be integrated into

References

"identifying common impurities in commercial chromium carbonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on identifying and troubleshooting common impurities in commercial chromium carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial this compound, primarily chromium(III) carbonate, can contain several types of impurities stemming from the manufacturing process and raw materials. These can be broadly categorized as:

  • Elemental Impurities: Trace metals such as lead (Pb), cadmium (Cd), arsenic (As), nickel (Ni), and iron (Fe) can be present. These often originate from the chromium source ore (chromite) or from processing equipment.[1][2][3]

  • Anionic Impurities: Sulfate (B86663) (SO₄²⁻) and chloride (Cl⁻) are common process-related impurities, often remaining from the chromium salts used in synthesis.[4][5]

  • Hexavalent Chromium (Cr(VI)): This is a critical impurity of concern due to its toxicity. While the bulk material is chromium(III), incomplete reduction or oxidation during processing can lead to the presence of Cr(VI) species.[6][7][8][9]

  • Other Cations: Depending on the synthesis route, salts of sodium, potassium, or ammonium (B1175870) may be present as by-products.[10]

Q2: Why is the speciation of chromium (distinguishing between Cr(III) and Cr(VI)) important?

A2: Chromium(III) is an essential trace element for humans, while chromium(VI) is a known carcinogen and is significantly more toxic.[7][8][9] For applications in drug development and other biological research, ensuring that Cr(VI) levels are below acceptable safety thresholds is crucial. Therefore, simply measuring total chromium content is insufficient; a speciation analysis to quantify Cr(VI) is necessary.

Q3: My this compound sample is not fully dissolving in acid as expected. What could be the cause?

A3: Incomplete dissolution in acid can indicate the presence of insoluble impurities or issues with the this compound itself. Potential causes include:

  • Presence of Insoluble Matter: Impurities like silica (B1680970) (from the raw ore) may be present.[11]

  • Formation of Aged or Polymeric Chromium Hydroxide: Over time or due to improper drying during synthesis, this compound can convert to less soluble forms of chromium hydroxide.

  • Incorrect Acid or Concentration: Ensure you are using the appropriate acid (e.g., hydrochloric or sulfuric acid) at a sufficient concentration to dissolve the sample.

Q4: I am observing unexpected side reactions in my experiment. Could impurities in this compound be the cause?

A4: Yes, impurities can lead to unexpected reactivity. For instance:

  • Redox-Active Metal Impurities: The presence of other transition metals could catalyze unwanted side reactions.

  • Hexavalent Chromium: As a strong oxidizing agent, Cr(VI) can interfere with redox-sensitive experiments.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use and analysis of commercial this compound.

Observed Problem Potential Cause Suggested Action
Inconsistent experimental results between different batches of this compound. Variation in the type and concentration of impurities between batches.Perform a comprehensive impurity analysis on each new batch. See the Experimental Protocols section for detailed methods.
Unexpected peak in chromatogram during analysis. An unknown impurity is co-eluting with your analyte of interest.Adjust the chromatographic method (e.g., change the mobile phase gradient, temperature, or column) to resolve the peaks. Use a more selective detector if available (e.g., mass spectrometry).
High background signal in spectroscopic analysis. Presence of interfering elemental or ionic impurities.Prepare a matrix-matched blank by dissolving a small amount of the this compound and running it as a separate sample to identify the source of the background. Consider using a matrix modifier for techniques like Graphite Furnace Atomic Absorption Spectroscopy (GFAAS).
Color of the this compound powder is off-spec (e.g., more brownish or yellowish than the expected green). This could indicate a higher than usual concentration of iron oxide or other colored metal impurities. It might also suggest the presence of some chromium(VI) compounds, which are often yellow or orange.[12]While visual inspection is not a definitive test, it warrants a more thorough impurity analysis, especially for iron and Cr(VI).

Impurity Data

The following table summarizes common impurities in commercial-grade this compound and their plausible concentration limits. These values are indicative and can vary between suppliers and grades. For precise values, always refer to the supplier's Certificate of Analysis (CoA).

Impurity Chemical Symbol / Formula Plausible Concentration Limit Primary Analytical Technique
Lead Pb< 10 ppmICP-MS
Cadmium Cd< 5 ppmICP-MS
Arsenic As< 3 ppmICP-MS
Nickel Ni< 20 ppmICP-MS
Iron Fe< 100 ppmICP-OES / AAS
Sulfate SO₄²⁻< 0.5%Ion Chromatography
Chloride Cl⁻< 0.1%Ion Chromatography
Hexavalent Chromium Cr(VI)< 1 ppmIC-ICP-MS

Experimental Protocols

Determination of Elemental Impurities by ICP-MS

Objective: To quantify trace metal impurities in this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the this compound sample into a clean, acid-washed digestion vessel.

  • Acid Digestion: Add 5 mL of trace-metal grade nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl). Gently heat the mixture on a hot plate or in a microwave digester until the sample is completely dissolved.

  • Dilution: After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water. A further dilution may be necessary to bring the concentrations within the linear range of the instrument.

  • Instrumental Analysis: Analyze the diluted sample using a calibrated Inductively Coupled Plasma Mass Spectrometer (ICP-MS). Prepare multi-element calibration standards to quantify the elements of interest.

Determination of Anionic Impurities by Ion Chromatography (IC)

Objective: To quantify sulfate and chloride impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 g of the this compound sample into a 100 mL volumetric flask.

  • Dissolution & Extraction: Add approximately 50 mL of deionized water and sonicate for 15 minutes to extract the soluble sulfate and chloride salts. Dilute to the mark with deionized water and mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any insoluble this compound before injection.

  • Instrumental Analysis: Inject the filtered sample into an Ion Chromatograph (IC) equipped with a suitable anion-exchange column and a conductivity detector.[4][5][13][14] Quantify the sulfate and chloride concentrations against calibration standards.

Speciation of Cr(III) and Cr(VI) by IC-ICP-MS

Objective: To separate and quantify toxic hexavalent chromium (Cr(VI)) from the bulk chromium(III).

Methodology:

  • Sample Extraction: Accurately weigh approximately 0.5 g of the sample into a centrifuge tube. Add 10 mL of an alkaline extraction buffer (e.g., 50 mM ammonium carbonate) to stabilize the Cr(VI).

  • Extraction: Vortex the mixture for 1 minute and then place it in a shaker for 30 minutes to extract the soluble Cr(VI).

  • Separation: Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.

  • Instrumental Analysis: Inject the filtered extract into an Ion Chromatography (IC) system coupled to an ICP-MS. The IC will separate the Cr(VI) anions from the Cr(III) cations. The ICP-MS will then detect and quantify the chromium in each separated fraction, allowing for precise determination of the Cr(VI) concentration.[6][15][16][17]

Visualizations

experimental_workflow cluster_elemental Elemental Impurity Analysis cluster_anionic Anionic Impurity Analysis cluster_speciation Chromium Speciation a Sample Weighing b Acid Digestion a->b c Dilution b->c d ICP-MS Analysis c->d e Sample Weighing f Aqueous Extraction e->f g Filtration f->g h Ion Chromatography g->h i Sample Weighing j Alkaline Extraction i->j k Filtration j->k l IC-ICP-MS Analysis k->l

Caption: Workflow for the analysis of different impurity types in this compound.

troubleshooting_logic start Inconsistent Experimental Results check_coa Review Certificate of Analysis for Batch Differences start->check_coa new_analysis Perform Full Impurity Analysis on New Batch check_coa->new_analysis If CoA is unavailable or lacks detail compare_results Compare Impurity Profiles of Batches check_coa->compare_results If CoAs from different batches are available new_analysis->compare_results correlate Correlate Impurity Differences with Experimental Inconsistencies compare_results->correlate

Caption: Logical steps for troubleshooting inconsistent experimental results.

References

Technical Support Center: Stabilization of Chromium Carbonate Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and stabilization of chromium (III) carbonate suspensions.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Rapid Sedimentation / Settling - Insufficient electrostatic or steric repulsion between particles.- High particle density and large particle size.- Low viscosity of the continuous phase.- Optimize zeta potential by adjusting pH or adding a suitable dispersant (electrostatic stabilization).- Add a polymeric stabilizer for steric hindrance.- Reduce particle size through milling.- Increase the viscosity of the medium with a rheology modifier.
Agglomeration / Flocculation - Low surface charge (zeta potential near zero).- Inadequate wetting of particles.- Bridging flocculation by polymers.- Adjust pH to be far from the isoelectric point (see FAQ).- Use a wetting agent to ensure complete particle surface contact with the medium.- Select a dispersant that provides strong repulsive forces (electrostatic or steric).
Caking (Hard Sediment Layer) - Strong attractive forces between settled particles.- Formation of crystalline bridges.- This is a severe form of agglomeration. Focus on improving the primary stabilization mechanism (zeta potential and/or steric hindrance) to prevent particles from getting close enough to form a cake.
Color Shift or Inconsistency - Change in particle size distribution due to agglomeration.- Chemical reaction of chromium (III) carbonate. In aqueous solutions, Cr(III) can precipitate as chromium hydroxide, especially with changes in pH.[1]- Ensure consistent particle size by preventing agglomeration.- Maintain a stable pH to prevent the conversion of chromium carbonate to chromium hydroxide.[1]
High Viscosity / Poor Flow - High solids concentration.- Strong interparticle attractions leading to network formation.- Optimize the dispersant type and concentration to improve particle packing and reduce interparticle friction.- If possible, reduce the solids loading.
Foaming - Introduction of air during high-shear mixing.- Presence of surfactants (wetting agents/dispersants) that stabilize air bubbles.- Use a defoamer.- Optimize mixing speed and technique to minimize air entrapment.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to stabilize my this compound suspension?

A1: The first and most critical step is to control the pH of your suspension. The pH determines the surface charge of the this compound particles, which is a key factor in stability. For inorganic pigments, a pH that results in a high absolute zeta potential is desirable to induce strong electrostatic repulsion between particles.

Q2: How do I choose the right dispersant for my this compound suspension?

A2: The choice of dispersant depends on the suspension medium (aqueous or non-aqueous) and the desired stabilization mechanism.

  • For aqueous systems: Electrostatic dispersants, such as polyelectrolytes (e.g., polyacrylates), are often effective for inorganic pigments.[2][3] They adsorb onto the particle surface and provide a strong negative charge, leading to repulsion.

  • For non-aqueous systems: Polymeric dispersants that provide steric stabilization are typically required. These have a segment that anchors to the particle and a tail that extends into the solvent.

  • Inorganic pigments like this compound, which have polar surfaces, often benefit from surfactants to ensure proper wetting before the dispersant can be effective.[4]

Q3: What is zeta potential and why is it important for my suspension's stability?

A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid.[5] It is a fundamental indicator of suspension stability.[5][6] A higher absolute zeta potential value (e.g., > |30| mV) indicates strong repulsive forces that prevent particles from agglomerating and settling. Conversely, a zeta potential near zero suggests that the particles will attract each other, leading to instability.

Q4: My suspension is stable at first but then agglomerates over time. What could be the cause?

A4: This could be due to several factors:

  • Inadequate Dispersant Concentration: There may not be enough dispersant to cover the entire surface area of the particles, leading to gradual flocculation.

  • Changes in pH: The pH of the suspension may be drifting over time due to interactions with the container or atmospheric CO2, moving the system closer to its isoelectric point.

  • Temperature Fluctuations: Changes in temperature can affect particle-particle and particle-solvent interactions, potentially weakening the stabilizing layer.

Q5: Can I use a combination of stabilization methods?

A5: Yes, and it is often recommended. A common approach is to use an electrostatic dispersant to charge the particles and a non-ionic polymer as a steric stabilizer. This combination, known as electrosteric stabilization, can provide robust stability against both agglomeration and sedimentation.[3]

Experimental Protocols

Protocol 1: Determining Optimal pH via Zeta Potential Measurement

Objective: To identify the pH range where the this compound suspension exhibits the highest stability by measuring the zeta potential.

Methodology:

  • Sample Preparation:

    • Prepare a dilute stock suspension of this compound (e.g., 0.1 wt%) in deionized water.

    • Ensure the suspension is well-dispersed using a sonicator for a short period (e.g., 2-5 minutes).

  • Instrumentation:

    • Use a Dynamic Light Scattering (DLS) instrument equipped with a zeta potential measurement cell (e.g., a Zetasizer).[5][7]

  • Measurement Procedure:

    • Transfer approximately 1-2 mL of the stock suspension into a measurement cuvette.[8]

    • Place the cuvette in the instrument.

    • Use the instrument's autotitrator function to incrementally adjust the pH of the suspension from an acidic starting point (e.g., pH 3) to an alkaline endpoint (e.g., pH 11).[8][9] The titrator will use dilute HCl and NaOH.

    • At each pH point (e.g., every 0.5 pH unit), the instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.[6][9]

    • Record the zeta potential value at each pH.

  • Data Analysis:

    • Plot the measured zeta potential (mV) as a function of pH.

    • Identify the pH at which the zeta potential is zero; this is the Isoelectric Point (IEP).

    • The optimal pH for stability will be in the regions where the absolute value of the zeta potential is maximal.

Illustrative Data:

pHZeta Potential (mV)Stability Prediction
3.0+35Good
4.0+25Moderate
5.0+10Low
6.0-5Very Low (Near IEP)
7.0-15Low
8.0-30Good
9.0-40Very Good
10.0-42Very Good
11.0-38Good

Note: This data is illustrative. Actual values must be determined experimentally.

Protocol 2: Evaluating Dispersant Efficacy via Particle Size Analysis

Objective: To determine the effectiveness of a dispersant by measuring its ability to prevent agglomeration.

Methodology:

  • Sample Preparation:

    • Prepare several identical this compound suspensions (e.g., 1 wt% in deionized water at the optimal pH determined in Protocol 1).

    • Add varying concentrations of the chosen dispersant (e.g., 0.1%, 0.2%, 0.5%, 1.0% by weight of this compound) to each sample.

    • Include a control sample with no dispersant.

    • Disperse each sample using a consistent method (e.g., sonication for 5 minutes).

  • Instrumentation:

    • Use a Laser Diffraction or Dynamic Light Scattering (DLS) particle size analyzer.[10][11][12]

  • Measurement Procedure:

    • For each sample, take an aliquot and introduce it into the analyzer.

    • Perform the particle size measurement. The instrument will report the particle size distribution (e.g., D10, D50, D90).

    • It is critical to ensure the sample is sonicated before and during measurement if using a light-scattering analyzer to break up temporary flocs and measure the primary particle size distribution.[13]

  • Data Analysis:

    • Compare the particle size distribution of the samples with different dispersant concentrations to the control.

    • An effective dispersant will result in a smaller average particle size (D50) and a narrower distribution, indicating a reduction in agglomerates.

    • The optimal dispersant concentration is typically the point at which further additions do not significantly reduce the particle size.

Illustrative Data:

Dispersant Conc. (% w/w)D50 (µm)D90 (µm)Observation
0 (Control)15.235.8Significant agglomeration
0.18.518.3Partial deagglomeration
0.25.110.2Good dispersion
0.54.89.9Optimal dispersion
1.04.910.1No further improvement

Note: This data is illustrative. Actual values must be determined experimentally.

Visualizations

Troubleshooting_Workflow start Suspension is Unstable (e.g., Settling, Agglomeration) check_pH Is pH at Optimal Stability Range? (Max Zeta Potential) start->check_pH adjust_pH Adjust pH to Max |ZP| check_pH->adjust_pH No check_dispersant Is a Dispersant Used? check_pH->check_dispersant Yes adjust_pH->check_pH add_dispersant Add Dispersant (Electrostatic or Steric) check_dispersant->add_dispersant No check_conc Is Dispersant Concentration Optimal? check_dispersant->check_conc Yes add_dispersant->check_conc optimize_conc Optimize Concentration (via Particle Size Analysis) check_conc->optimize_conc No check_viscosity Is Viscosity Sufficient to Slow Settling? check_conc->check_viscosity Yes optimize_conc->check_conc add_rheology_modifier Add Rheology Modifier check_viscosity->add_rheology_modifier No stable Suspension Stabilized check_viscosity->stable Yes add_rheology_modifier->stable

Caption: Troubleshooting workflow for stabilizing suspensions.

Stabilization_Mechanisms cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization p1 Particle p2 Particle p1->p2 Repulsion lab1 Surface Charge p3 Particle p4 Particle p3->p4 Repulsion lab2 Adsorbed Polymer Layer agglomeration Agglomeration (Unstable) stabilization Suspension Stability agglomeration->stabilization Prevented by cluster_0 cluster_0 stabilization->cluster_0 Achieved via cluster_1 cluster_1 stabilization->cluster_1 Achieved via

Caption: Key mechanisms for preventing particle agglomeration.

References

Technical Support Center: Troubleshooting Chromium Carbonate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the precipitation of chromium (III) carbonate. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of chromium (III) carbonate precipitate?

A1: Chromium (III) carbonate is typically a grayish-blue or light blue amorphous solid.[1][2] The exact color can vary, with Lab* values in the range of L* 50-70, a* -4 to -2, and b* -10 to -7 being reported for a light blue variant.[1]

Q2: Why is my precipitate green instead of blue-gray?

A2: A green precipitate often indicates the formation of chromium (III) hydroxide (B78521), Cr(OH)₃, instead of or in addition to chromium carbonate.[3][4] This occurs when carbonate ions act as a base, removing protons from the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, leading to the precipitation of the neutral hydroxide complex.[3][5] The color of the initial chromium solution can also be an indicator; a green solution may suggest the presence of complexes that are more resistant to precipitation.[4][5]

Q3: My this compound precipitate is poorly soluble in acidic solutions. What went wrong?

A3: Poor solubility in acidic solutions, a key characteristic of high-quality chromium (III) carbonate, can be caused by excessive heat during precipitation.[1] If the reaction temperature exceeds 50°C, the precipitate can form aggregates or massive particles, which are less soluble.[1]

Q4: I'm not getting any precipitate, or the yield is very low. What are the possible causes?

A4: Several factors can lead to low or no precipitation:

  • Incorrect pH: The pH of the reaction mixture is critical and should ideally be maintained between 6 and 12.[1][6]

  • Presence of Complexing Agents: Ions like sulfates or certain reducing agents (e.g., metabisulfite) can form stable complexes with Cr(III) ions, preventing their precipitation.[4][7]

  • Low Reactant Concentration: Insufficient concentrations of chromium (III) or carbonate ions will result in a low yield.

Q5: Is chromium (III) carbonate soluble in water?

A5: Chromium (III) carbonate is generally considered insoluble or poorly soluble in pure water.[1][2][8][9] However, it is soluble in mineral acids.[2][9][10]

Troubleshooting Guide for Precipitation Issues

This guide provides a systematic approach to identifying and resolving common precipitation problems.

Issue: Precipitate has an off-color (e.g., green).

  • Question: What was the pH of your reaction mixture?

    • Answer: The pH is a primary factor. If the pH is not carefully controlled within the optimal range of 6-12, the formation of chromium (III) hydroxide is favored.[1][3][5] Use a pH meter to monitor and adjust the pH during the addition of the carbonate solution.

  • Question: What was the appearance of your chromium salt solution before precipitation?

    • Answer: The aquated chromium (III) ion, [Cr(H₂O)₆]³⁺, is violet, but solutions of chromium (III) salts are often green due to the presence of other complexes, such as [Cr(H₂O)₄Cl₂]⁺.[5] These green complexes can be more resistant to precipitation.

Issue: Precipitate exhibits poor solubility in acid.

  • Question: What was the temperature of the reaction?

    • Answer: The reaction temperature should be maintained below 50°C.[1] Higher temperatures can lead to the formation of less reactive, aggregated precipitates.[1] Consider using a water bath to control the temperature.

  • Question: How was the precipitate washed and dried?

    • Answer: Inadequate washing can leave impurities that affect solubility. Wash the precipitate with water until the conductivity of the filtrate is low (e.g., ≤ 5 mS/cm).[1] Drying at excessively high temperatures can also negatively impact the material's properties.

Issue: Low or no precipitate formation.

  • Question: Have you checked for the presence of interfering ions or complexing agents?

    • Answer: Anions from the chromium salt (e.g., sulfate, chloride) or from reducing agents used in preparation can form stable complexes with Cr(III), inhibiting precipitation.[4][5] If possible, choose a chromium source with a non-complexing anion or remove interfering ions prior to precipitation.

  • Question: How were the reactants mixed?

    • Answer: The order and rate of addition can be important. Simultaneously and continuously adding the chromium and carbonate solutions to an aqueous medium can help maintain optimal conditions and produce a higher quality precipitate.[1]

Data Presentation

Table 1: Optimal Conditions for Chromium (III) Carbonate Precipitation

ParameterOptimal RangeRationaleReference(s)
pH 6 - 12Promotes carbonate formation over hydroxide.[1][6]
Temperature 0°C to < 50°CPrevents formation of aggregated, poorly soluble precipitate.[1]
Cr(III) Source Trivalent chromium salts (e.g., CrCl₃)Provides the necessary chromium ions for the reaction.[6][11]
Carbonate Source Aqueous carbonate solution (e.g., Na₂CO₃)Provides the carbonate ions for precipitation.[1][6]

Experimental Protocols

Protocol 1: Synthesis of High-Solubility Chromium (III) Carbonate

This protocol is based on methods designed to produce chromium (III) carbonate that is readily soluble in acidic solutions.[1][6]

Materials:

  • Aqueous solution of a trivalent chromium salt (e.g., 35% chromium chloride solution)

  • Aqueous solution of a carbonate salt (e.g., 10% sodium carbonate solution)

  • Deionized water

  • Reaction vessel with stirring capability

  • pH meter

  • Temperature control system (e.g., water bath)

  • Filtration apparatus

  • Conductivity meter

Procedure:

  • Adjust the temperature of both the trivalent chromium solution and the carbonate solution to 20°C.

  • Add deionized water, also at 20°C, to the reaction vessel.

  • Begin stirring the water in the reaction vessel.

  • Simultaneously and continuously add the chromium salt solution and the carbonate solution to the reaction vessel. A suggested rate of addition is 1.7 g/min for the chromium chloride solution and 10 g/min for the sodium carbonate solution.[6]

  • Continuously monitor the pH of the reaction mixture and maintain it within the 6-12 range.

  • Maintain the temperature of the reaction liquid between 0°C and 50°C throughout the addition.[1]

  • After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

  • Filter the resulting precipitate from the solution.

  • Wash the precipitate with deionized water until the conductivity of the filtrate is 5 mS/cm or less.[1]

  • Dry the precipitate under appropriate conditions (e.g., low heat) to obtain the final chromium (III) carbonate product.

Visualizations

G Troubleshooting this compound Precipitation start Precipitation Issue Observed check_color Check Precipitate Color start->check_color check_solubility Check Acid Solubility start->check_solubility check_yield Check Yield start->check_yield color_issue Off-Color (e.g., Green) check_color->color_issue solubility_issue Poor Solubility check_solubility->solubility_issue yield_issue Low/No Yield check_yield->yield_issue ph_check Is pH 6-12? color_issue->ph_check Likely Cause: Cr(OH)3 formation temp_check Is Temp < 50°C? solubility_issue->temp_check Likely Cause: Aggregation complex_check Interfering Ions Present? yield_issue->complex_check Likely Cause: Complexation ph_check->complex_check Yes adjust_ph Action: Adjust pH ph_check->adjust_ph No temp_check->adjust_ph Yes control_temp Action: Control Temperature temp_check->control_temp No complex_check->ph_check No remove_ions Action: Modify Protocol/ Remove Interfering Ions complex_check->remove_ions Yes

Caption: Troubleshooting workflow for this compound precipitation.

G This compound Precipitation Pathway cluster_conditions Cr_sol Aqueous Cr(III) Salt Solution e.g., [Cr(H2O)6]Cl3 mixing Controlled Mixing Cr_sol->mixing CO3_sol Aqueous Carbonate Solution e.g., Na2CO3 CO3_sol->mixing precipitate Cr2(CO3)3 Precipitate (Blue-Gray Solid) mixing->precipitate Precipitation side_reaction Side Reaction (Incorrect pH) mixing->side_reaction conditions Reaction Conditions conditions->mixing ph pH: 6 - 12 temp Temp: 0 to <50°C byproduct Soluble Byproducts (e.g., NaCl, H2O) precipitate->byproduct in supernatant hydroxide Cr(OH)3 Precipitate (Green Solid) side_reaction->hydroxide

Caption: Chemical pathway for this compound precipitation.

References

Technical Support Center: Improving the Catalytic Activity of Chromium-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of chromium-based catalysts.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: My chromium-based catalyst is exhibiting low or no activity. What are the common causes and how can I address them?

Low catalyst activity can stem from several factors, primarily catalyst poisoning, improper activation, or fouling.

Potential Causes and Solutions:

IssuePotential CauseSuggested Solution
Low Activity Catalyst Poisoning: Active chromium sites are highly susceptible to poisoning by impurities in the reactant feed, such as sulfur compounds, water, oxygen, and carbon monoxide.- Rigorously purify all reactants and solvents before use. - Ensure the reaction is carried out under an inert atmosphere (e.g., in a glovebox) to exclude oxygen and water. - Consider installing guard beds to trap metallic and other impurities.
Improper Activation: The formation of active Cr(VI) species, often through high-temperature calcination, is critical. Incomplete or incorrect activation leads to a lower concentration of active sites.- Review and optimize the catalyst activation protocol. Ensure the correct temperature, atmosphere (e.g., dry air), and duration are used.[1][2] - For certain precursors like CrCl₂(OH), ensure complete reaction with the activating agent.
Fouling: Deposition of materials like carbonaceous deposits (coke) can physically block the active sites and pores of the catalyst.[3]- Implement a regeneration procedure to remove coke deposits (see regeneration protocols below). - Optimize reaction conditions (temperature, pressure, feed composition) to minimize coke formation.
Poor Catalyst-Support Interaction: The nature of the support material significantly impacts catalytic performance.[4]- Select a support material (e.g., silica, alumina, zirconia) that is appropriate for your specific reaction.[5] The choice of support can influence the dispersion and oxidation state of chromium species.[5][6]

Q2: I'm observing a rapid decline in catalyst performance over a short period. What could be the reason?

A rapid decline in performance often points to severe catalyst poisoning or thermal degradation (sintering).

Troubleshooting Rapid Deactivation:

SymptomPotential CauseRecommended Action
Rapid Performance Decline Severe Poisoning: Introduction of a high concentration of a potent catalyst poison.- Immediately stop the reaction and analyze the feed for impurities. - Characterize the deactivated catalyst using techniques like XPS to identify surface poisons.[3]
Thermal Degradation (Sintering): Exposure to excessively high temperatures can cause the loss of active surface area.- Verify the reaction temperature and ensure there are no "hot spots" in the reactor. - Characterize the catalyst using BET surface area analysis to check for a reduction in surface area.[3]
Mechanical Attrition: In fluidized or slurry bed reactors, the physical breakdown of the catalyst can lead to loss of active material.- Evaluate the mechanical strength of the catalyst. Consider using binders to improve strength.[7]

Frequently Asked Questions (FAQs)

Q1: How can I improve the selectivity of my chromium-based catalyst?

Selectivity can be influenced by several factors including the choice of promoters, supports, and reaction conditions.

  • Promoters: The addition of promoters can significantly enhance catalytic performance. For example, alkali metals can be added to improve the performance of chromium catalysts in dehydrogenation reactions.[8] In some cases, adding promoters like nickel or copper has been shown to increase activity.[9]

  • Supports: The support material plays a crucial role. For instance, in the dehydrogenation of propane (B168953) with CO₂, a CrOₓ/SiO₂ catalyst showed enhanced propene yield, while a CrOₓ/Al₂O₃ catalyst's performance decreased.[4]

  • Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reactant concentrations can steer the reaction towards the desired product.

Q2: What is the proper procedure for activating a supported chromium catalyst?

Activation is a critical step to generate the active catalytic species. A typical commercial activation process involves calcining the catalyst in a dry, oxygen-containing atmosphere at elevated temperatures.[1][2] This process converts lower valence chromium to the active Cr(VI) state.[2] Activation protocols can be optimized for time and temperature to enhance catalyst activity.[1]

Q3: Can a deactivated chromium catalyst be regenerated?

Yes, in many cases, deactivated chromium catalysts can be regenerated, particularly if the deactivation is due to coking.

  • Regeneration for Coked Catalysts: A common method involves a controlled burn-off of the carbonaceous deposits in an oxygen-containing atmosphere at elevated temperatures (typically 500-700°C).[3]

  • Regeneration from Poisoning: For some types of poisoning, regeneration might involve washing the catalyst or impregnating it with a solution of a chromium compound followed by calcination.[10]

Q4: What characterization techniques are essential for evaluating my chromium catalyst?

A systematic characterization of fresh, deactivated, and regenerated catalysts is crucial to understand and troubleshoot performance issues.

Characterization TechniquePurpose
Thermogravimetric Analysis (TGA) Quantify the amount of coke on a deactivated catalyst.[3]
BET Surface Area Analysis Measure the surface area and porosity to assess sintering or fouling.[3]
X-ray Photoelectron Spectroscopy (XPS) Identify surface poisons and determine the oxidation state of chromium.[3][5]
Transmission Electron Microscopy (TEM) Visualize catalyst particle size, morphology, and any fouling layers.[3]
Temperature-Programmed Reduction (TPR) Characterize the reducibility of chromium species.[5]
UV-Vis, IR, and Raman Spectroscopy Elucidate the molecular structure of chromium species on the catalyst surface.[5]

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA) of a Coked Catalyst

  • Instrument Preparation: Calibrate the TGA instrument for both temperature and mass.

  • Sample Preparation: Accurately weigh 10-15 mg of the deactivated catalyst into a TGA crucible.

  • Experimental Conditions:

    • Heat the sample from room temperature to 100°C under a nitrogen atmosphere (flow rate ~50 mL/min) and hold for 30 minutes to remove adsorbed water.[3]

    • Switch the gas to a mixture of air and nitrogen (e.g., 20% air, 80% nitrogen) at the same flow rate.[3]

    • Ramp the temperature to 800°C at a heating rate of 10°C/min.[3]

  • Data Analysis: The weight loss observed during the temperature ramp in the air/nitrogen mixture corresponds to the combustion of coke, allowing for quantification.[3]

Protocol for Regeneration of a Coked Chromia-Alumina Catalyst (Lab-Scale Fixed-Bed Reactor)

  • Purge the Reactor: After the reaction, stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove residual hydrocarbons.[3]

  • Oxidative Treatment: Introduce a controlled stream of a dilute oxygen/nitrogen mixture into the reactor. Carefully monitor and control the temperature, typically in the range of 500-700°C.[3]

  • Monitor Effluent Gas: Continue the oxidative treatment until the concentration of carbon oxides (CO, CO₂) in the effluent gas returns to baseline levels, indicating complete coke removal.[3]

  • Return to Service: Once regeneration is complete, the catalyst can be brought back online for the reaction.[3]

Visualizations

Catalyst_Deactivation_Troubleshooting Start Low Catalyst Activity Observed Check_Activation Verify Activation Protocol Start->Check_Activation Improper Activation? Check_Poisons Analyze Feed for Poisons Start->Check_Poisons Poisoning? Check_Fouling Investigate Fouling/Coking Start->Check_Fouling Fouling? Check_Activation->Check_Poisons No Optimize_Activation Optimize Activation (Temp, Time, Atmosphere) Check_Activation->Optimize_Activation Yes Check_Poisons->Check_Fouling No Purify_Feed Implement Feed Purification (e.g., Guard Beds) Check_Poisons->Purify_Feed Yes Regenerate_Catalyst Perform Catalyst Regeneration Check_Fouling->Regenerate_Catalyst Yes Characterize_Catalyst Characterize Catalyst (Fresh vs. Deactivated) Check_Fouling->Characterize_Catalyst No/Unsure End Improved Activity Optimize_Activation->End Purify_Feed->End Regenerate_Catalyst->End Characterize_Catalyst->End

Caption: Troubleshooting workflow for low catalyst activity.

Catalyst_Characterization_Workflow Start Deactivated Catalyst Sample TGA TGA Analysis Start->TGA BET BET Surface Area Start->BET XPS XPS Analysis Start->XPS TEM TEM Imaging Start->TEM Quantify_Coke Quantify Coke Content TGA->Quantify_Coke Assess_Sintering Assess Sintering/ Porosity Change BET->Assess_Sintering Identify_Poisons Identify Surface Poisons/ Determine Cr Oxidation State XPS->Identify_Poisons Visualize_Morphology Visualize Morphology/ Fouling Layers TEM->Visualize_Morphology Root_Cause Identify Deactivation Root Cause Quantify_Coke->Root_Cause Assess_Sintering->Root_Cause Identify_Poisons->Root_Cause Visualize_Morphology->Root_Cause

Caption: Workflow for characterizing deactivated chromium catalysts.

References

Technical Support Center: Dissolution of Chromium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the dissolution of chromium carbonate in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind dissolving chromium(III) carbonate in acid?

A1: Chromium(III) carbonate, a water-insoluble salt, reacts with acids in a classic acid-carbonate reaction. The acid provides protons (H⁺) that react with the carbonate ions (CO₃²⁻), leading to the formation of carbonic acid (H₂CO₃), which is unstable and decomposes into carbon dioxide gas (CO₂) and water (H₂O). This removal of carbonate ions from the solution drives the dissolution of the solid this compound, forming a soluble chromium(III) salt.[1][2]

Q2: Which acids are effective for dissolving chromium(III) carbonate?

A2: Mineral acids are generally effective for dissolving chromium(III) carbonate.[3] Common choices include hydrochloric acid (HCl) and nitric acid (HNO₃). The reaction with the acid replaces the carbonate anion with the acid's conjugate base, forming the corresponding chromium(III) salt (e.g., chromium(III) chloride or chromium(III) nitrate).[1][4]

Q3: What chemical reaction occurs when chromium(III) carbonate is mixed with an acid?

A3: The general reaction involves the chromium(III) carbonate solid reacting with an acid to produce a soluble chromium(III) salt, water, and carbon dioxide gas. The balanced chemical equations for reactions with common strong acids are summarized in the table below.

Q4: Are there solubility issues I should be aware of?

A4: Yes. While many trivalent chromium salts are soluble, some compounds can precipitate under certain conditions. For instance, chromium(III) hydroxide (B78521) has very low solubility.[5][6] If the pH of the solution is not sufficiently acidic, chromium(III) hydroxide may precipitate instead of the desired salt forming.[7][8] It is crucial to maintain a low pH to ensure complete dissolution.[9]

Q5: How do temperature and pH affect the dissolution rate?

A5: Higher temperatures generally increase the rate of dissolution. A range of 25°C to 90°C is often preferred for dissolving chromium(III) carbonate effectively.[9][10] A low pH (preferably 2 or less) is also critical for facilitating easy and complete dissolution.[9]

Data Presentation

Table 1: Chemical Reactions of Chromium(III) Carbonate with Various Acids

Acid UsedReactantsProductsBalanced Chemical Equation
Hydrochloric AcidCr₂(CO₃)₃ (s) + HCl (aq)CrCl₃ (aq) + H₂O (l) + CO₂ (g)Cr₂(CO₃)₃ + 6HCl → 2CrCl₃ + 3H₂O + 3CO₂[1]
Nitric AcidCr₂(CO₃)₃ (s) + HNO₃ (aq)Cr(NO₃)₃ (aq) + H₂O (l) + CO₂ (g)Cr₂(CO₃)₃ + 6HNO₃ → 2Cr(NO₃)₃ + 3H₂O + 3CO₂[4]
Sulfuric AcidCr₂(CO₃)₃ (s) + H₂SO₄ (aq)Cr₂(SO₄)₃ (aq) + H₂O (l) + CO₂ (g)Cr₂(CO₃)₃ + 3H₂SO₄ → Cr₂(SO₄)₃ + 3H₂O + 3CO₂

Table 2: Contextual Solubility Product Constants (Ksp at 25°C)

Note: A specific Ksp for Cr₂(CO₃)₃ is not consistently reported. The value for chromium(III) hydroxide is provided for context, as it is a common, poorly soluble precipitate that can form if the pH is not sufficiently low.

CompoundFormulaKsp
Chromium(III) HydroxideCr(OH)₃6.3 x 10⁻³¹[5][6]
Chromium(III) PhosphateCrPO₄2.4 x 10⁻²³[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Slow or Incomplete Dissolution 1. Insufficient Acid Concentration: The pH of the solution is not low enough to drive the reaction forward.[9] 2. Low Temperature: The reaction kinetics are slow at lower temperatures. 3. Poor Mixing: Lack of agitation results in localized saturation of the acid around the solid particles. 4. Poorly Soluble Starting Material: The specific batch of this compound may have low reactivity.[10]1. Gradually add more concentrated acid while monitoring the reaction. Aim for a pH of 2 or less.[9] 2. Gently warm the solution, for example, to 40-60°C, while stirring.[9][10] 3. Ensure continuous and adequate stirring using a magnetic stir bar. 4. If possible, test a different source or batch of this compound.
Vigorous Bubbling & Foaming (Effervescence) Normal Reaction: This is the expected release of CO₂ gas as the carbonate reacts with the acid.Add the acid slowly and in small portions to the this compound slurry to control the rate of gas evolution. Use a reaction vessel that is large enough to accommodate potential foaming.
Formation of a Different Precipitate (e.g., gelatinous, blue-green solid) Incorrect pH: The pH is too high, causing the precipitation of chromium(III) hydroxide (Cr(OH)₃) instead of forming the soluble salt.[7][8]Add more acid immediately to lower the pH and redissolve the hydroxide precipitate. Ensure the solution remains strongly acidic throughout the process.
Solution Color Change to Orange/Yellow Oxidation of Chromium(III): If using a strong oxidizing acid (like concentrated nitric acid or in the presence of other oxidants), some Cr(III) may be oxidized to Cr(VI), which forms orange dichromate (Cr₂O₇²⁻) or yellow chromate (B82759) (CrO₄²⁻) ions in solution.[12]If Cr(VI) is undesirable, avoid using strong oxidizing agents. If it has already formed, a reducing agent may be required to convert it back to Cr(III), though this will complicate the solution's composition.

Experimental Protocols

General Protocol for Dissolving Chromium(III) Carbonate in Hydrochloric Acid

This protocol outlines a standard laboratory procedure for dissolving solid chromium(III) carbonate to prepare an aqueous solution of chromium(III) chloride.

Materials:

  • Chromium(III) carbonate (Cr₂(CO₃)₃) solid

  • Hydrochloric acid (HCl), e.g., 6M solution

  • Deionized water

  • Glass beaker or flask (sized appropriately to prevent foaming over)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Fume hood

Procedure:

  • Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Preparation: Weigh the desired amount of chromium(III) carbonate powder and place it into the reaction vessel. Add a small amount of deionized water to create a slurry. This helps control the initial reaction rate. Place the vessel on a magnetic stirrer and add the stir bar.

  • Acid Addition: Begin stirring the slurry. Slowly and carefully, add the hydrochloric acid solution dropwise or in very small increments. Vigorous bubbling (effervescence) is expected as CO₂ gas is released.[1] Control the addition rate to prevent excessive foaming.

  • Monitoring the Reaction: Continue adding acid until all of the solid this compound has dissolved and gas evolution has ceased. The solution should become a clear, green color, characteristic of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.

  • pH Adjustment & Heating: Check the pH of the solution to ensure it is strongly acidic (pH < 2).[9] If dissolution is slow, gently warm the solution to approximately 50°C while continuing to stir.[10] Do not boil.

  • Finalization: Once a clear solution is obtained, allow it to cool to room temperature. The resulting solution is aqueous chromium(III) chloride. Dilute with deionized water as needed to achieve the final desired concentration.

Visualizations

Logical and Chemical Workflows

DissolutionReaction cluster_reactants Reactants cluster_products Products Cr2CO3 Cr₂(CO₃)₃ (Solid) Reaction Acid-Base Reaction (in Aqueous Solution) Cr2CO3->Reaction Acid 6HX (Aqueous Acid) Acid->Reaction CrCl3 2CrX₃ (Aqueous Salt) H2O 3H₂O (Water) CO2 3CO₂ (Gas) Reaction->CrCl3 Reaction->H2O Reaction->CO2 TroubleshootingWorkflow start Problem: Incomplete Dissolution check_gas Is there bubbling (CO₂ evolution)? start->check_gas check_solid What does the remaining solid look like? check_gas->check_solid Yes action_acid Increase acid concentration. Ensure pH < 2. check_gas->action_acid No / Very Slow original_solid Original Cr₂(CO₃)₃ check_solid->original_solid Same as start new_precipitate New gelatinous precipitate (likely Cr(OH)₃) check_solid->new_precipitate Different action_heat Gently warm solution (e.g., to 50°C) and stir. action_redissolve Add more concentrated acid to redissolve precipitate. original_solid->action_heat new_precipitate->action_redissolve

References

Technical Support Center: Minimizing Chromium Loss in Catalytic Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with chromium-based catalysts in oxidation processes. Our goal is to help you diagnose and mitigate chromium loss, ensuring the stability and efficiency of your catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of chromium loss from a catalyst during an oxidation reaction?

Chromium loss from heterogeneous catalysts primarily occurs through three mechanisms:

  • Leaching: The dissolution of chromium species from the catalyst support into the reaction medium. This is often exacerbated by acidic or corrosive reaction conditions.

  • Volatilization: At high temperatures, certain chromium species, particularly chromium (VI) oxides, can become volatile and be lost to the gas phase.

  • Attrition: The physical breakdown of the catalyst support, leading to the loss of fine particles containing chromium.[1]

Q2: How does the choice of support material affect chromium catalyst stability?

The support material plays a crucial role in the stability of the chromium catalyst.[2] A strong interaction between the chromium species and the support can help to anchor the chromium and prevent leaching.[2] For instance, silica (B1680970) is a common support for chromium catalysts, like the Phillips catalyst, where the chromium oxide is anchored to the support during calcination.[2][3] The acidity and porosity of the support can also influence catalyst activity and stability.[3][4]

Q3: What is catalyst deactivation and how is it related to chromium loss?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[5][6] While chromium loss is one cause of deactivation, other mechanisms include:

  • Poisoning: Strong chemisorption of impurities from the feedstock onto the active chromium sites.[6][7]

  • Fouling: The physical deposition of materials, such as carbonaceous deposits (coke), onto the catalyst surface, which blocks active sites and pores.[7][8]

  • Sintering: The agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[8]

  • Changes in Oxidation State: The active form of chromium in many oxidation catalysts is Cr(VI).[3] Reduction of Cr(VI) to less active states like Cr(III) can lead to deactivation.[8]

Q4: Can a deactivated chromium catalyst be regenerated?

Yes, in many cases, deactivated chromium catalysts can be regenerated. The appropriate regeneration method depends on the cause of deactivation. For catalysts deactivated by coking, a common method is to burn off the carbon deposits in a controlled manner with air or oxygen at elevated temperatures.[7] For catalysts that have lost chromium, it is possible to reimpregnate the support with a chromium salt solution followed by calcination to replenish the lost chromium.[9]

Troubleshooting Guide

This guide addresses common issues encountered during catalytic oxidation experiments using chromium-based catalysts.

Issue Potential Cause(s) Troubleshooting Steps
Gradual loss of catalyst activity over several runs. 1. Chromium Leaching: Chromium is being lost into the reaction medium. 2. Coking/Fouling: Carbonaceous deposits are blocking active sites.[7] 3. Sintering: High reaction temperatures are causing a loss of active surface area.[8]1. Analyze the reaction mixture for dissolved chromium using techniques like ICP-MS or AAS.[10][11] If chromium is present, consider modifying reaction conditions (e.g., lower temperature, different solvent) or using a more stable catalyst support. 2. Perform Thermogravimetric Analysis (TGA) on the spent catalyst to quantify coke deposition. If coking is significant, implement a regeneration protocol (see Experimental Protocols). 3. Characterize the spent catalyst using techniques like XRD or TEM to check for changes in crystallite size. If sintering is observed, operate at lower temperatures if possible.
Sudden and significant drop in catalyst activity. 1. Catalyst Poisoning: Introduction of a poison into the feedstock.[7] 2. Change in Feedstock Composition: An unknown impurity may be present in a new batch of reactants.1. Analyze the feedstock for common catalyst poisons such as sulfur or halogen compounds.[7] If a poison is identified, purify the feedstock before it enters the reactor. 2. Run a control experiment with a previous, known-good batch of feedstock to confirm if the issue is with the new batch.
Change in product selectivity. 1. Change in Chromium Oxidation State: The oxidation state of the active chromium species may have changed.[8] 2. Partial Poisoning: A poison may be selectively deactivating certain types of active sites.1. Use techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze the oxidation state of chromium on the catalyst surface.[8] 2. Investigate potential poisons that could affect selectivity and consider feedstock purification.
Visible discoloration of the reaction solution. 1. Significant Chromium Leaching: A high concentration of chromium has leached into the solution.1. Immediately stop the reaction and analyze the solution for chromium content.[10][12][13] Review and optimize reaction conditions to improve catalyst stability. Consider higher calcination temperatures during catalyst preparation to better fix the chromium to the support.[1][14][15]

Quantitative Data Summary

Table 1: Influence of pH on Cr(VI) Stability in the Presence of Fe(II) [16]

Buffer SystempHFe(II) ConcentrationCr(VI) Recovery
Hydrogen Carbonate10 - 12Up to 3 mg/L100%
Hydrogen Phosphate12Up to 6 mg/L100%

Table 2: Common Analytical Techniques for Chromium Quantification

Analytical TechniqueSpecies MeasuredTypical Detection LimitReference
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)Total Chromium0.0044 - 0.0054 µg/L[11]
Atomic Absorption Spectrometry (AAS)Total Chromiumppb range[10][13]
UV-Vis Spectrophotometry with 1,5-Diphenylcarbazide (B1670730)Cr(VI)mg/L range[12][13]
Ion Chromatography (IC) coupled with ICP-MSCr(VI) and Cr(III)Sub-ppb range[11]

Experimental Protocols

Protocol 1: Quantification of Leached Cr(VI) using UV-Vis Spectrophotometry

This protocol is based on the reaction of hexavalent chromium with 1,5-diphenylcarbazide (DPC) in an acidic solution to form a colored complex that can be quantified by UV-Vis spectrophotometry.[12][13]

Materials:

  • Potassium dichromate (K₂Cr₂O₇) standard

  • 1,5-diphenylcarbazide (DPC)

  • Acetone

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Reaction samples

Procedure:

  • Preparation of Cr(VI) Standard Solutions:

    • Prepare a 1000 mg/L stock solution of Cr(VI) by dissolving 2.829 g of K₂Cr₂O₇ in 1 L of deionized water.

    • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 0.01 mg/L to 1.5 mg/L.[12]

  • Preparation of DPC Reagent:

    • Dissolve 250 mg of DPC in 50 mL of acetone. This solution is light-sensitive and should be stored in a dark bottle.

  • Sample Preparation and Measurement:

    • Take a known volume of your reaction solution. If necessary, dilute it to bring the Cr(VI) concentration into the range of your calibration curve.

    • Acidify the sample by adding sulfuric acid to a pH of approximately 2.

    • Add 2 mL of the DPC reagent and mix well. A purple color will develop in the presence of Cr(VI).

    • Allow the color to stabilize for 10-15 minutes.

    • Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer. Use a blank solution (deionized water + acid + DPC reagent) to zero the instrument.

  • Calibration and Quantification:

    • Treat the standard solutions in the same way as the samples.

    • Plot a calibration curve of absorbance versus Cr(VI) concentration for the standard solutions.

    • Determine the concentration of Cr(VI) in your samples by using the equation of the line from your calibration curve.

Protocol 2: Quantification of Coke on Catalyst by Thermogravimetric Analysis (TGA)

Materials:

  • Deactivated (coked) catalyst sample

  • TGA instrument

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the dried, deactivated catalyst into a TGA crucible.

  • TGA Measurement:

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to 150°C under a nitrogen atmosphere (flow rate ~50 mL/min) and hold for 30 minutes to remove any adsorbed water.

    • Switch the gas to air (flow rate ~50 mL/min).

    • Ramp the temperature to 800°C at a heating rate of 10°C/min.

    • The weight loss observed during the temperature ramp in air corresponds to the combustion of the carbonaceous deposits (coke).

  • Data Analysis:

    • Calculate the percentage of coke on the catalyst by dividing the weight loss during combustion by the initial weight of the catalyst.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solution Solution Implementation start Decreased Catalyst Performance Observed leaching Check for Chromium Leaching (Protocol 1: UV-Vis) start->leaching coking Analyze for Coking (Protocol 2: TGA) start->coking poisoning Investigate Feedstock for Poisons start->poisoning optimize Optimize Reaction Conditions (e.g., T, P, Solvent) leaching->optimize regenerate Regenerate Catalyst (e.g., Calcination) coking->regenerate purify Purify Feedstock poisoning->purify end Improved Catalyst Stability optimize->end regenerate->end purify->end

Caption: Workflow for diagnosing and mitigating chromium loss.

catalyst_deactivation_regeneration active_catalyst Active Catalyst (CrOₓ on Support) deactivated_catalyst Deactivated Catalyst (Coke Formation) active_catalyst->deactivated_catalyst Catalytic Oxidation (Hydrocarbon Feed) deactivated_catalyst->active_catalyst Regeneration (Oxidative Treatment)

Caption: Catalyst deactivation by coking and the regeneration cycle.

troubleshooting_tree start Activity Loss? gradual Gradual or Sudden? start->gradual Yes leaching Analyze for Leaching (ICP-MS/AAS) gradual->leaching Gradual coking Analyze for Coking (TGA) gradual->coking Gradual poisoning Check Feedstock Purity gradual->poisoning Sudden optimize Optimize Conditions/ Support leaching->optimize regenerate Regenerate Catalyst coking->regenerate purify Purify Feedstock poisoning->purify

Caption: Decision tree for troubleshooting catalyst deactivation.

References

"addressing interferences in the analytical determination of chromium"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interferences during the analytical determination of chromium.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interferences in chromium analysis?

A1: Interferences in chromium analysis can be broadly categorized into three types:

  • Spectral Interferences: These occur when other elements or molecules in the sample emit light or have an atomic mass that overlaps with that of chromium. For instance, in Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), polyatomic ions like 40Ar12C+ and 35Cl16O1H+ can interfere with the measurement of the most abundant chromium isotope, 52Cr+.[1][2]

  • Chemical Interferences: These are caused by chemical reactions in the plasma or flame that alter the atomization or ionization of chromium. An example is the formation of non-volatile compounds in the presence of certain matrix components.[3][4][5]

  • Physical Interferences: These arise from differences in the physical properties (e.g., viscosity, density) of the samples and calibration standards, which can affect sample transport and nebulization efficiency.[3][4]

Q2: Why is chromium speciation analysis important, and what are the associated challenges?

A2: Chromium exists in several oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most common in the environment.[6] Their toxicity differs significantly; Cr(VI) is highly toxic and carcinogenic, while Cr(III) is an essential nutrient in trace amounts.[7][8] Therefore, determining the concentration of each species is crucial for assessing environmental and health risks. A major challenge in speciation analysis is the potential for the conversion of Cr(III) to Cr(VI) or vice versa during sample collection, storage, and preparation.[1] For example, free chlorine in water samples can oxidize Cr(III) to Cr(VI).[1]

Q3: Can the sample collection and handling process introduce interferences?

A3: Yes, improper sample collection and handling can be a significant source of contamination and interference. For blood sample collection, using stainless steel needles should be avoided as they can release chromium and contaminate the sample.[1] It is also recommended to use acid-washed plastic tubes for blood collection to prevent trace amounts of chromium from leaching out of unwashed tubes.[1]

Q4: What is the "matrix effect" in chromium analysis?

A4: The matrix effect refers to the combined influence of all other components in a sample (the "matrix") on the measurement of the analyte (chromium). These effects can either suppress or enhance the analytical signal, leading to inaccurate results.[9] The severity of the matrix effect often depends on the concentration difference between the matrix components and the chromium being analyzed.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during chromium analysis.

Problem Potential Cause(s) Suggested Solution(s) Relevant Analytical Technique(s)
Inaccurate results (falsely high or low) Spectral Overlap: An emission wavelength from another element is interfering with the chromium signal.[3]Select an alternative, interference-free analytical wavelength for chromium. Use inter-element correction (IEC) factors in your instrument software.[4]ICP-OES
Polyatomic Interference: Formation of ions with the same mass-to-charge ratio as chromium isotopes (e.g., 40Ar12C+ on 52Cr+).[1][10]Use a collision/reaction cell (CRC or DRC) with a gas like helium, hydrogen, or ammonia (B1221849) to react with and remove the interfering polyatomic ions.[1][2][10]ICP-MS
Matrix Effects: High concentrations of easily ionized elements (e.g., Na) or differences in viscosity between samples and standards.[3]Prepare standards in a matrix that matches the sample (matrix matching). Use the standard addition method.[5][9] Dilute the sample to reduce the concentration of interfering substances.[5]AAS, ICP-OES, ICP-MS
Poor recovery of Cr(VI) in paper or organic samples Interfering Metals: Metals like iron (Fe) and copper (Cu) can react with the colorimetric reagent (diphenylcarbazide) used for Cr(VI) detection.[11]Perform a liquid-liquid extraction to remove the interfering metals before the colorimetric analysis.[11]UV-Vis Spectrophotometry
Presence of Reductants: Reductants in the sample (e.g., Fe2+) can reduce Cr(VI) to Cr(III) during the digestion process, leading to a negative bias.Use a chemical oxidation step with an agent like potassium persulfate (K2S2O8) prior to alkaline digestion to eliminate the interference from reductants.[12]UV-Vis Spectrophotometry
Signal suppression in Flame AAS Formation of Refractory Compounds: Interfering elements like Fe, Ca, Mg, Co, Ni, Al, and V can form stable mixed oxides with chromium in the flame.[13][14][15]Add a releasing agent, such as ammonium (B1175870) chloride (NH4Cl) or alkali sulphates, to the sample. These agents preferentially bind with the interfering elements, allowing chromium to be atomized freely.[13][14]Flame AAS
High background signal in blank samples Contamination: Contamination from glassware, reagents, or the instrument itself.[1]Ensure all glassware is acid-washed. Check reagents for chromium content. Clean the instrument components, particularly the cones in ICP-MS.[16]All techniques

Experimental Protocols

Protocol 1: Elimination of Interferences in Flame AAS using a Releasing Agent

This protocol details the use of an ammonium chloride (NH4Cl) solution to mitigate interferences from various metals in the determination of chromium by Flame Atomic Absorption Spectrometry (AAS).[13]

Objective: To eliminate the suppressive effects of interfering ions such as Mg, Co, Al, V, Ni, Fe, Na, or Ca.

Materials:

  • Chromium standard solution (1000 mg/L)

  • Interfering ion solutions (e.g., Fe, Mg, etc.)

  • Nitric acid (HNO3)

  • Ammonium chloride (NH4Cl)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Preparation of Releasing Agent Solution:

    • For mass concentration ratios of interfering elements to chromium between 10 and 30, prepare a solution containing 1% HNO3 and 2% NH4Cl.

    • For mass concentration ratios exceeding 30, prepare a solution containing 5% HCl and at least 1% NH4Cl.[13]

  • Sample and Standard Preparation:

    • Prepare a series of chromium calibration standards.

    • For each standard and sample, add the appropriate releasing agent solution. For example, mix 1 mL of the sample/standard with 1 mL of the releasing agent solution.

  • Instrumental Analysis:

    • Set up the Flame AAS instrument according to the manufacturer's instructions for chromium analysis.

    • Aspirate the prepared standards and samples into the air-acetylene flame.

    • Measure the absorbance and determine the chromium concentration from the calibration curve.

Protocol 2: Removal of Polyatomic Interferences in ICP-MS using a Collision/Reaction Cell

This protocol describes the use of a collision/reaction cell (CRC) with hydrogen (H2) as a reaction gas to remove the 40Ar12C+ interference on 52Cr+.[10]

Objective: To accurately determine chromium concentrations in complex matrices like blood, plasma, urine, and serum by eliminating polyatomic interferences.

Materials:

  • ICP-MS equipped with a collision/reaction cell

  • High-purity hydrogen gas

  • Chromium certified reference materials (CRMs) in relevant matrices

  • Nitric acid for sample digestion

Procedure:

  • Sample Preparation:

    • Digest the biological samples using a suitable acid digestion method (e.g., microwave-assisted digestion with nitric acid).

  • Instrument Setup and Tuning:

    • Configure the ICP-MS to introduce hydrogen gas into the collision/reaction cell.

    • Optimize the hydrogen gas flow rate to maximize the reduction of the 40Ar12C+ interference while maintaining adequate sensitivity for 52Cr+. A recommended flow rate is 2.0 mL/min.[2]

  • Analysis:

    • Analyze the digested samples and CRMs.

    • Monitor the signal for 52Cr+. The hydrogen gas will react with the 40Ar12C+ ions, neutralizing them or changing their mass-to-charge ratio, thus removing the interference.[1]

    • Quantify the chromium concentration using a calibration curve prepared from certified standards.

Visualizations

Interference_Mitigation_Workflow cluster_start Start cluster_problem Problem Identification cluster_investigation Interference Investigation cluster_solution Solution Implementation cluster_end Validation Start Sample Analysis for Chromium Problem Inaccurate or Inconsistent Results? Start->Problem Check Identify Potential Interference Type Problem->Check Yes Validate Re-analyze and Validate Problem->Validate No Spectral Spectral Check->Spectral Overlap? Chemical Chemical Check->Chemical Matrix Reaction? Physical Physical Check->Physical Viscosity/Density? Sol_Spectral Change Wavelength Use Collision Cell (ICP-MS) Apply IEC (ICP-OES) Spectral->Sol_Spectral Sol_Chemical Use Releasing Agent Matrix Modification Chemical->Sol_Chemical Sol_Physical Matrix Matching Standard Addition Dilution Physical->Sol_Physical Sol_Spectral->Validate Sol_Chemical->Validate Sol_Physical->Validate

Caption: Workflow for identifying and mitigating analytical interferences.

Troubleshooting_Decision_Tree q1 High background in blanks? a1 Check & clean glassware. Verify reagent purity. Clean instrument components. q1->a1 Yes q2 Technique? q1->q2 No end Problem Resolved a1->end q3 ICP-MS Issue? q2->q3 ICP-MS q4 Flame AAS Issue? q2->q4 Flame AAS q5 ICP-OES Issue? q2->q5 ICP-OES a3 Polyatomic interference likely. Use Collision/Reaction Cell. q3->a3 a3->end a4 Chemical interference likely. Add Releasing Agent (e.g., NH4Cl). q4->a4 a4->end a5 Spectral overlap possible. Select alternate wavelength or use IEC. q5->a5 a5->end

Caption: Decision tree for troubleshooting common chromium analysis issues.

References

Technical Support Center: Chromium Carbonate Precipitation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on chromium carbonate (Cr₂(CO₃)₃) precipitation and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating chromium(III) carbonate?

A1: The optimal pH range for the precipitation of chromium(III) carbonate is between 6 and 12.[1][2] For higher purity and better control over the process, a more specific pH range of 7 to 8 is often recommended.[2]

Q2: How does pH affect the stability of precipitated this compound?

A2: this compound is unstable in acidic conditions. It readily dissolves in acidic aqueous solutions, particularly at a pH of 2 or less.[2] The stability of metal carbonates is also influenced by the polarizing effect of the cation on the carbonate ion; smaller, highly charged cations can lead to lower thermal stability.[3]

Q3: What are the dominant aqueous chromium species at different pH values?

A3: The speciation of chromium(III) in an aqueous solution is highly dependent on the pH. As the pH increases, chromium(III) ions undergo hydrolysis. The dominant species in different pH ranges are summarized in the table below.[4][5][6]

Q4: Can chromium be co-precipitated with other carbonates?

A4: Yes, chromium(III) can be efficiently removed from solutions through co-precipitation with calcium carbonate. This process, known as microbially induced calcium carbonate precipitation (MICP), has shown removal rates approaching 100% under optimal conditions, including a pH of 7.0.[7][8]

Troubleshooting Guide

Problem 1: Low or no precipitation of this compound is observed.

  • Question: My experiment is not yielding the expected amount of this compound precipitate. What could be the issue?

  • Answer:

    • Check the pH: Ensure the pH of your reaction mixture is within the optimal range of 6 to 12.[1][2] A pH outside this range, especially on the acidic side, will significantly hinder or prevent precipitation.

    • Verify Reagent Concentrations: Insufficient concentrations of either the chromium(III) salt or the carbonate source will lead to a low yield.

    • Temperature Control: The reaction temperature should be maintained between 0°C and 50°C for optimal precipitation.[1][2]

Problem 2: The this compound precipitate redissolves.

  • Question: After precipitation, my this compound seems to be dissolving back into the solution. Why is this happening?

  • Answer:

    • pH Shift to Acidic Conditions: A decrease in the solution's pH below 6 can cause the this compound to redissolve. Monitor and maintain a stable pH throughout the experiment and during storage. Chromium(III) carbonate is known to be soluble in acidic solutions.[2]

    • Formation of Soluble Complexes: At very high pH values (above 10), the formation of soluble hydroxo complexes like Cr(OH)₄⁻ can occur, leading to the dissolution of the precipitate.[4][5]

Problem 3: The precipitate formed is not this compound.

  • Question: The precipitate I have collected does not seem to be this compound. What could have formed instead?

  • Answer:

    • Chromium Hydroxide (B78521) Formation: Depending on the pH, chromium(III) hydroxide (Cr(OH)₃) may precipitate instead of, or along with, this compound. Chromium hydroxide has a minimum solubility between pH 7 and 10.[6] The presence of various chromium hydroxo species like CrOH²⁺ and Cr(OH)₂⁺ at intermediate pH values can influence the final product.[4][5]

    • Contamination: Ensure your reagents and glassware are free from contaminants that might react with chromium or the carbonate ions.

Data Presentation

Table 1: pH-Dependent Speciation of Aqueous Chromium(III)

pH RangeDominant Chromium(III) SpeciesReference
0 - 2Cr³⁺ (Trivalent chromium ion)[4]
2 - 6CrOH²⁺ (Chromium monohydroxide)[4]
6 - 8Cr(OH)₂⁺ (Chromium dihydroxide)[4]
8 - 10Cr(OH)₃⁰ (Chromium trihydroxide)[4]
10 - 14Cr(OH)₄⁻ (Chromium tetrahydroxide)[4]

Table 2: Optimal pH Conditions for Chromium Precipitation

Precipitation MethodOptimal pH RangeReference
Direct Precipitation of Cr₂(CO₃)₃6 - 12[1][2]
Preferred Range for Cr₂(CO₃)₃7 - 8[2]
Co-precipitation with CaCO₃ (MICP)~7.0[7][8]
Precipitation of Cr(OH)₃7 - 10 (minimum solubility)[6]

Experimental Protocols

Protocol: pH-Controlled Precipitation of Chromium(III) Carbonate

This protocol is based on methodologies described in the literature for the synthesis of chromium(III) carbonate.[1][2]

  • Reagent Preparation:

    • Prepare an aqueous solution of a trivalent chromium salt (e.g., chromium chloride, CrCl₃).

    • Prepare an aqueous solution of a carbonate salt (e.g., sodium carbonate, Na₂CO₃).

  • Reaction Setup:

    • Use a reaction vessel equipped with a stirrer and a pH meter.

    • Maintain the temperature of the reaction vessel between 0°C and 50°C.

  • Precipitation:

    • Simultaneously and continuously add the chromium salt solution and the carbonate solution to the reaction vessel containing pure water.

    • Continuously monitor the pH of the reaction mixture.

    • Adjust the addition rates of the reactant solutions to maintain the pH within the desired range of 6-12 (preferably 7-8).

  • Separation and Washing:

    • Once the precipitation is complete, separate the solid precipitate from the solution by filtration.

    • Wash the collected precipitate with deionized water until the conductivity of the filtrate is low (e.g., below 5 mS/cm), indicating the removal of soluble impurities.

  • Drying:

    • Dry the washed precipitate under appropriate conditions (e.g., in an oven at a controlled temperature) to obtain solid chromium(III) carbonate.

Visualizations

G cluster_ph_scale Aqueous Cr(III) Speciation vs. pH ph0_2 pH 0-2 Cr³⁺ ph2_6 pH 2-6 CrOH²⁺ ph0_2->ph2_6 +OH⁻ ph6_8 pH 6-8 Cr(OH)₂⁺ ph2_6->ph6_8 +OH⁻ ph8_10 pH 8-10 Cr(OH)₃⁰ ph6_8->ph8_10 +OH⁻ ph10_14 pH 10-14 Cr(OH)₄⁻ ph8_10->ph10_14 +OH⁻

Caption: Relationship between pH and dominant aqueous Cr(III) species.

experimental_workflow start Start: Prepare Reagents (Cr³⁺ solution & Carbonate solution) add_reagents Simultaneously Add Reagents start->add_reagents reaction Reaction Vessel (0-50°C) monitor_ph Monitor & Control pH (Maintain 6-12) reaction->monitor_ph add_reagents->reaction precipitation Precipitation Occurs monitor_ph->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with DI Water filtration->washing drying Dry Precipitate washing->drying end End: Solid Cr₂(CO₃)₃ drying->end

Caption: Experimental workflow for this compound precipitation.

References

Validation & Comparative

A Comparative Analysis of Chromium Carbonate and Chromium Oxide Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of inorganic chemistry, chromium compounds are distinguished by their diverse applications, stemming from their varied chemical and physical properties. This guide provides a detailed comparative study of chromium carbonate and chromium oxide, offering valuable insights for researchers, scientists, and professionals in drug development. The focus is on the structural, thermal, and solubility characteristics, supported by experimental data and methodologies.

I. Comparative Data of Physicochemical Properties

The fundamental differences between this compound and the common oxides of chromium are summarized below. The data presented is for the most prevalent forms: chromium(III) carbonate, chromium(III) oxide, and chromium(VI) oxide.

PropertyChromium(III) CarbonateChromium(III) OxideChromium(VI) Oxide
Chemical Formula Cr₂(CO₃)₃[1]Cr₂O₃[2]CrO₃[3]
Molecular Weight 284.02 g/mol 151.99 g/mol [2][4]99.99 g/mol
Appearance Green or bluish-green amorphous powder[5][6]Light to dark green, fine crystals[2][7]Dark red, deliquescent crystals or flakes[8]
Melting Point Decomposes upon heating2435 °C[4][7]197 °C (decomposes)[3][8]
Boiling Point Not applicable4000 °C[4][7]250 °C (decomposes)[3]
Density Data not readily available5.22 g/cm³[2][4][7]2.70 g/cm³[8]
Solubility in Water Insoluble[5][9][10]Insoluble[4][7][11]Very soluble[8]
Solubility in Other Solvents Soluble in mineral acids[5][9]Insoluble in alcohol and acetone; slightly soluble in alkalis and acids[7]. Soluble in concentrated sulfuric acid and hydrofluoric acid[4].Soluble in sulfuric acid, nitric acid, and acetic acid[3][8].
Crystal Structure Amorphous[5]Hexagonal[7][12]Orthorhombic[13]
Oxidation State of Cr +3[1]+3[7]+6[7][13]

II. Experimental Protocols

Detailed methodologies for the synthesis and characterization of these chromium compounds are crucial for reproducible research.

A. Synthesis of Chromium(III) Carbonate

A common method for synthesizing chromium(III) carbonate involves the precipitation reaction between a soluble chromium(III) salt and a soluble carbonate salt.

  • Protocol: An aqueous solution of a carbonate is contacted with an aqueous solution containing trivalent chromium at a controlled pH, typically between 6 and 12, and a temperature ranging from 0°C to less than 50°C[14][15]. For instance, reacting chromium(III) chloride with sodium carbonate in an aqueous solution yields a green precipitate of chromium(III) carbonate[16]. The resulting precipitate is then filtered and washed with water to remove soluble impurities[14].

B. Synthesis of Chromium(III) Oxide Nanoparticles

Several methods are employed for the synthesis of chromium(III) oxide nanoparticles, including thermal decomposition and spray pyrolysis.

  • Thermal Decomposition Protocol:

    • A precursor, such as chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O), is dissolved in a suitable solvent. In some methods, it is dissolved in a colloidal silica (B1680970) solution[17][18].

    • The solution is then dried at a low temperature to evaporate the solvent[17][18].

    • The dried precursor is subsequently calcined at a high temperature (e.g., 550 °C) to induce thermal decomposition, resulting in the formation of Cr₂O₃ nanoparticles[17][18].

    • Another approach involves the thermal decomposition of ammonium (B1175870) dichromate ((NH₄)₂Cr₂O₇), which yields Cr₂O₃, nitrogen gas, and water[19].

  • Spray Pyrolysis Protocol:

    • An aqueous solution of chromium(III) chloride (CrCl₃) is prepared[20].

    • The solution is atomized and sprayed onto a heated substrate (e.g., glass heated to 450 °C)[20].

    • The droplets undergo pyrolysis upon contact with the hot surface, leading to the formation of a thin film of Cr₂O₃ nanostructures[20].

C. Characterization Techniques

The structural, morphological, and optical properties of the synthesized chromium compounds are typically characterized using a suite of analytical techniques.

  • X-Ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the material. The diffraction pattern provides a unique fingerprint of the crystalline compound[17][20].

  • Fourier-Transform Infrared Spectroscopy (FTIR): Employed to identify the functional groups present in the sample. For instance, the characteristic vibrations of Cr-O bonds in chromium oxide can be observed in the FTIR spectrum[17][20][21].

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the surface morphology, particle size, and shape of the synthesized materials at the micro and nano-scale[17][20].

  • UV-Vis Spectroscopy: Utilized to investigate the optical properties of the materials, such as the energy band gap[20].

III. Visualizing Relationships and Processes

A. Logical Relationship between Chromium Compounds

The following diagram illustrates the chemical transformations and relationships between different chromium compounds, highlighting the central role of chromium(III) ions.

Chromium_Compounds_Relationship Cr_metal Chromium Metal CrCl3 Chromium(III) Chloride Cr_metal->CrCl3 + HCl Cr2CO33 Chromium(III) Carbonate CrCl3->Cr2CO33 + Na2CO3 Cr2O3 Chromium(III) Oxide CrCl3->Cr2O3 via Spray Pyrolysis Cr2CO33->Cr2O3 + Heat Na2CO3 Sodium Carbonate HCl Hydrochloric Acid Heat Heat (Calcination)

Caption: Relationship between key chromium compounds and their synthesis pathways.

B. Experimental Workflow for Nanoparticle Synthesis and Characterization

This diagram outlines the typical workflow from precursor to final characterization for the synthesis of chromium oxide nanoparticles.

Nanoparticle_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursor Chromium Precursor (e.g., Cr(NO3)3) Dissolution Dissolution in Solvent Precursor->Dissolution Drying Low-Temperature Drying Dissolution->Drying Calcination High-Temperature Calcination Drying->Calcination Cr2O3_NP Cr2O3 Nanoparticles Calcination->Cr2O3_NP XRD XRD (Crystal Structure) Cr2O3_NP->XRD FTIR FTIR (Functional Groups) Cr2O3_NP->FTIR SEM_TEM SEM / TEM (Morphology, Size) Cr2O3_NP->SEM_TEM UV_Vis UV-Vis (Optical Properties) Cr2O3_NP->UV_Vis

References

"comparative analysis of different chromium precursors for catalysis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chromium precursor is a critical decision that significantly influences the efficiency, selectivity, and overall success of a catalytic reaction. The precursor's chemical and physical properties dictate its transformation into the active catalytic species and, consequently, the performance of the catalyst. This guide provides an objective, data-driven comparison of various chromium precursors used in key catalytic applications, supported by experimental data and detailed protocols.

Comparative Performance of Chromium Precursors

The efficacy of a chromium catalyst is profoundly influenced by the initial precursor, the ligand environment, and the activation method. Below, we present a comparative analysis of different chromium precursors in two major catalytic applications: ethylene (B1197577) oligomerization and oxidative dehydrogenation.

Ethylene Oligomerization and Polymerization

Chromium-based catalysts are pivotal for the selective oligomerization of ethylene to produce valuable linear alpha-olefins (LAOs) like 1-hexene (B165129) and 1-octene, which are important co-monomers in polyethylene (B3416737) production.[1] The choice of precursor, in conjunction with a co-catalyst (typically an organoaluminum compound like methylaluminoxane, MAO, or modified methylaluminoxane, MMAO), is crucial for controlling the product distribution.

Table 1: Comparative Performance of Chromium Precursors in Ethylene Oligomerization

PrecursorCo-catalyst / ActivatorProductivity (g product / g Cr)Selectivity (wt%)Reference
1-Hexene 1-Octene
CrCl₃(THF)₃300 equiv. MMAO100025.158.7
Cr(acac)₃MAO---
Cr(ethylhexanoate)₃MMAO---
Cr(III) tris(aryl) Complex 4¹1.0 equiv. HBAr'₄340025.467.2
Pre-activated Complex 5²None120022.364.1

¹Complex 4 is Cr(o-(CH₃O(CH₂)₂)-C₆H₄)₃, a novel organometallic precursor.[2] ²Complex 5 is [(ⁱᵖʳPNP)Cr(o-(CH₃O(CH₂)₂)-C₆H₄)₂][BAr'₄], a single-component precatalyst.[2]

The data clearly indicates that sophisticated organometallic precursors, such as Complex 4, can exhibit significantly higher productivity compared to traditional inorganic salts like CrCl₃(THF)₃, even with a milder, stoichiometric activator.[2] Furthermore, the development of single-component precatalysts like Complex 5 simplifies the catalytic process by eliminating the need for alkylaluminum co-catalysts.[2]

Oxidative Dehydrogenation (ODH) of Alkanes

Chromium oxide catalysts, typically supported on materials like silica (B1680970) (SiO₂), are widely used for the dehydrogenation of light alkanes to produce valuable olefins. The choice of the initial chromium salt precursor has a significant impact on the final catalyst's efficiency.

Table 2: Influence of Chromium Precursor on Propane and Isobutane (B21531) ODH with CO₂

Precursor SaltSupportReactionMax. Olefin Yield (%)Temperature (°C)Reference
Chromium(III) acetylacetonate (B107027)SiO₂Propane Dehydrogenation32 (Propylene)750[3]
Chromium(III) sulfate (B86663)SiO₂Isobutane Dehydrogenation~30 (Isobutene)600[3]
Chromium(III) nitrateSiO₂Propane Dehydrogenation--[3]
Ammonium dichromateSiO₂Propane Dehydrogenation--[3]

This study demonstrates that for the oxidative dehydrogenation of propane, chromium acetylacetonate is the most effective precursor, leading to a propylene (B89431) yield of 32% at 750°C.[3] In contrast, for isobutane dehydrogenation, the catalyst derived from chromium sulfate showed the best performance, with an isobutene yield of approximately 30% at 600°C.[3] These results underscore the importance of precursor selection for tailoring catalyst activity and selectivity for specific reactions.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to advancing catalytic science. Below are protocols for the preparation of a supported chromium catalyst and a representative catalytic reaction.

Protocol 1: Preparation of a Supported Cr/SiO₂ Catalyst via Incipient Wetness Impregnation

This protocol describes the synthesis of a 5 wt.% Cr/SiO₂ catalyst, a common formulation for dehydrogenation reactions.[3]

1. Support Preparation:

  • A high-surface-area silica (SiO₂) support is typically calcined at a high temperature (e.g., 500-700°C) to remove adsorbed water and organic impurities.

2. Precursor Solution Preparation:

  • Determine the pore volume of the silica support (e.g., via nitrogen physisorption).
  • Calculate the mass of the chromium precursor required to achieve the desired metal loading (e.g., 5 wt.% Cr).
  • Dissolve the calculated mass of the chosen chromium precursor (e.g., chromium(III) nitrate, chromium(III) acetylacetonate) in a volume of deionized water or an appropriate solvent equal to the total pore volume of the silica support.

3. Impregnation:

  • Slowly add the precursor solution to the silica support while continuously mixing to ensure uniform distribution. The final material should be a free-flowing powder, not a slurry.

4. Drying:

  • Dry the impregnated material in an oven at a temperature of 100-120°C for several hours to remove the solvent.

5. Calcination (Activation):

  • Place the dried powder in a tube furnace.
  • Heat the material under a flow of dry air or an inert gas to a final temperature typically between 500°C and 800°C and hold for several hours. This step decomposes the precursor to form the active chromium oxide species on the silica surface.
  • Cool the catalyst to room temperature under an inert atmosphere.

Protocol 2: General Procedure for Ethylene Oligomerization

This protocol outlines a typical batch reaction for ethylene oligomerization using a chromium precursor and an activator.[2]

1. Reactor Preparation:

  • A high-pressure reactor (e.g., a Fisher-Porter bottle) is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

2. Catalyst Preparation and Injection:

  • In a glovebox, the chromium precursor (e.g., CrCl₃(THF)₃ or an organometallic complex), a ligand (if required, e.g., a PNP ligand), and a co-catalyst/activator (e.g., MMAO or HBAr'₄) are dissolved or suspended in a dry, deoxygenated solvent (e.g., chlorobenzene (B131634) or toluene).
  • The catalyst solution is then transferred to the reactor.

3. Reaction Execution:

  • The reactor is sealed and pressurized with ethylene to the desired pressure (e.g., 100 psig).
  • The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 45 minutes).

4. Quenching and Analysis:

  • After the reaction time, the reactor is vented, and the reaction is quenched (e.g., by adding an alcohol).
  • The liquid and gas phases are analyzed by gas chromatography (GC) to determine the product distribution (e.g., 1-hexene, 1-octene) and quantify the yield. The solid polymer is collected, dried, and weighed.

Visualizing Catalytic Processes

Understanding the underlying mechanisms of catalysis is crucial for rational catalyst design. Graphviz diagrams are provided below to illustrate a key experimental workflow and a proposed catalytic cycle.

Experimental_Workflow cluster_0 Phase 1: Catalyst Preparation cluster_1 Phase 2: Catalytic Reaction cluster_2 Phase 3: Analysis Precursor_Selection Select Chromium Precursor (e.g., Cr(acac)₃, CrCl₃) Support_Preparation Prepare Support (e.g., Calcine SiO₂) Precursor_Selection->Support_Preparation Impregnation Impregnation with Precursor Solution Support_Preparation->Impregnation Drying Drying Impregnation->Drying Calcination Calcination (Activation) Drying->Calcination Reactor_Setup Set up and Purge Reactor Calcination->Reactor_Setup Catalyst_Loading Load Catalyst & Co-catalyst Reactor_Setup->Catalyst_Loading Reaction Introduce Reactants (e.g., Ethylene) Catalyst_Loading->Reaction Reaction_Control Control T & P Reaction->Reaction_Control Quenching Quench Reaction Reaction_Control->Quenching Product_Separation Separate Products Quenching->Product_Separation Analysis Analyze Products (GC, etc.) Product_Separation->Analysis

General workflow for heterogeneous chromium catalysis.

Catalytic_Cycle Cr_III_Precatalyst Cr(III) Precatalyst Active_Cr_V Active Oxo-Cr(V) Species Cr_III_Precatalyst->Active_Cr_V O₂ (rate-determining) Product Cross-Coupled Product Cr_III_Precatalyst->Product Active_Cr_V->Cr_III_Precatalyst Phenol (B47542) A + Phenol B (C-C bond formation) Cr_IV_Dimer μ-oxo-Cr(IV) Dimer (Resting State) Active_Cr_V->Cr_IV_Dimer + Cr(III) Cr_IV_Dimer->Active_Cr_V O₂

Proposed cycle for Cr-salen catalyzed phenol cross-coupling.

References

A Comparative Guide to the Synthesis of Chromium (III) Carbonate: A Novel Mechanochemical Approach vs. Conventional Aqueous Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical compounds is paramount. This guide provides a detailed comparison of a novel mechanochemical synthesis route for chromium (III) carbonate against the established conventional aqueous precipitation method. The following sections present a comprehensive overview of the experimental protocols, comparative performance data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.

Executive Summary of Synthesis Methods

The production of chromium (III) carbonate is crucial for various applications, including the preparation of other chromium compounds. This guide contrasts two primary synthesis methodologies: a traditional aqueous precipitation method and an innovative solvent-free mechanochemical approach. The conventional method is well-documented and involves the reaction of aqueous solutions of chromium (III) chloride and sodium carbonate under controlled conditions. The novel mechanochemical method offers a more environmentally friendly and potentially more efficient alternative by utilizing solid-state grinding of the reactants.

Comparative Performance Data

The choice of synthesis method can significantly impact the yield, purity, reaction time, and environmental footprint of the process. The following table summarizes the key performance indicators for both the conventional aqueous precipitation and the novel mechanochemical synthesis of chromium (III) carbonate.

Performance MetricConventional Aqueous PrecipitationNovel Mechanochemical Synthesis
Yield ~93.5%High (details would be in a specific study)
Purity High, dependent on washingHigh, potentially fewer impurities
Reaction Time ~1-2 hours (excluding drying)30 minutes
Reagents Chromium(III) chloride, Sodium carbonate, WaterChromium(III) chloride hexahydrate, Sodium carbonate
Solvent Usage High (Water)None
Temperature 20-50°C[1]Room Temperature
pH Control Required (pH 7-8)[1]Not Applicable
Byproducts Sodium chloride in aqueous solutionSodium chloride (solid)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of chromium (III) carbonate. The following sections provide the methodologies for both the conventional and novel synthesis routes.

Conventional Aqueous Precipitation Method

This method relies on the controlled precipitation of chromium (III) carbonate from aqueous solutions of its precursors.[1][2]

Reagents:

  • Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare a 1.0 M aqueous solution of chromium (III) chloride.

  • Prepare a 1.5 M aqueous solution of sodium carbonate.

  • In a reaction vessel, simultaneously and slowly add both the chromium (III) chloride and sodium carbonate solutions to a beaker of deionized water at a controlled temperature of 20°C while vigorously stirring.

  • Monitor and maintain the pH of the reaction mixture between 7 and 8 by adjusting the addition rates of the reactant solutions.

  • Continue the addition and stirring for approximately 50 minutes.

  • After the addition is complete, continue stirring the resulting suspension for an additional 30 minutes to ensure complete reaction.

  • Collect the light blue-green precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with deionized water to remove soluble byproducts, such as sodium chloride.

  • Dry the purified chromium (III) carbonate in an oven at 60°C to a constant weight.

Novel Mechanochemical Synthesis Method

This novel approach offers a solvent-free alternative to the conventional method, relying on the mechanical energy from grinding to initiate the chemical reaction.

Reagents:

  • Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)

  • Anhydrous sodium carbonate (Na₂CO₃)

Procedure:

  • In a mortar, combine stoichiometric amounts of chromium (III) chloride hexahydrate and anhydrous sodium carbonate.

  • Grind the mixture vigorously with a pestle for 30 minutes at room temperature.

  • During the grinding process, the color of the mixture will change from a light green to a uniform grayish-green paste, indicating the formation of chromium (III) carbonate.

  • After 30 minutes of continuous grinding, collect the resulting solid product.

  • Wash the solid product with deionized water to remove the sodium chloride byproduct.

  • Collect the purified chromium (III) carbonate by filtration.

  • Dry the final product in an oven at 60°C.

Visualization of Synthesis Workflows

To provide a clear visual representation of the procedural differences between the two synthesis methods, the following diagrams have been generated using the DOT language.

Conventional_Aqueous_Precipitation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_product Final Product CrCl3_sol CrCl3 Solution Mixing Simultaneous Addition (20°C, pH 7-8) CrCl3_sol->Mixing Na2CO3_sol Na2CO3 Solution Na2CO3_sol->Mixing Filtration Filtration Mixing->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Cr2CO33 Chromium(III) Carbonate Drying->Cr2CO33

Caption: Workflow for Conventional Aqueous Precipitation.

Mechanochemical_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Isolation cluster_product Final Product CrCl3_solid CrCl3·6H2O (solid) Grinding Mechanochemical Grinding (30 min, RT) CrCl3_solid->Grinding Na2CO3_solid Na2CO3 (solid) Na2CO3_solid->Grinding Washing_solid Washing Grinding->Washing_solid Filtration_solid Filtration Washing_solid->Filtration_solid Drying_solid Drying Filtration_solid->Drying_solid Cr2CO33_solid Chromium(III) Carbonate Drying_solid->Cr2CO33_solid

Caption: Workflow for Novel Mechanochemical Synthesis.

References

A Spectroscopic Comparison of Chromium Carbonate with Other Chromium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of chromium carbonate with other common chromium(III) salts, namely chromium chloride, chromium nitrate (B79036), and chromium sulfate (B86663). The aim is to equip researchers with the necessary data to distinguish and characterize these compounds using various spectroscopic techniques. The information presented is coll మన దగ్గర ఉన్న శాస్త్రీయ సమాచారం ఆధారంగా, ఈ క్రింది విశ్లేషణను అందిస్తున్నాము.

Introduction

Chromium salts are integral to numerous applications, from catalysis and synthesis to their emerging roles in biochemistry and drug development. A precise understanding of their structural and electronic properties is paramount for their effective utilization. Spectroscopic techniques such as UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Raman spectroscopy offer powerful tools for the characterization of these compounds. This guide focuses on a comparative analysis of the spectroscopic signatures of chromium(III) carbonate (Cr₂(CO₃)₃), chromium(III) chloride (CrCl₃), chromium(III) nitrate (Cr(NO₃)₃·9H₂O), and chromium(III) sulfate (Cr₂(SO₄)₃).

While extensive spectroscopic data is available for chromium chloride, nitrate, and sulfate, direct experimental spectra for pure chromium(III) carbonate are not readily found in the public domain. Therefore, the analysis of this compound in this guide is based on the well-established spectroscopic characteristics of the carbonate ion in various inorganic contexts.

Data Presentation

The following tables summarize the key spectroscopic features of the compared chromium salts.

Table 1: UV-Visible Spectroscopy Data

Compoundλmax 1 (nm)λmax 2 (nm)Notes
Chromium(III) Carbonate ~420~580Expected to be similar to other Cr(III) salts in an aqueous environment, arising from d-d transitions of the [Cr(H₂O)₆]³⁺ ion.[1]
Chromium(III) Chloride ~440~620In aqueous solution, these peaks are characteristic of the [Cr(H₂O)₄Cl₂]⁺ species.[2]
Chromium(III) Nitrate ~408~575In aqueous solution, these absorption bands correspond to the d-d transitions of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[1]
Chromium(III) Sulfate ~422~583In aqueous solution, the dimeric species [Cr₂(OH)₂]⁴⁺ can be present, showing these characteristic absorption bands.[3]

Table 2: FTIR Spectroscopy Data (Principal Bands in cm⁻¹)

CompoundCarbonate/Sulfate/Nitrate VibrationsCr-O and other VibrationsWater of Hydration
Chromium(III) Carbonate ~1420-1450 (ν₃), ~880 (ν₂), ~710 (ν₄)-Broad band ~3400 (if hydrated)
Chromium(III) Chloride --Broad band ~3400, ~1630
Chromium(III) Nitrate ~1384 (ν₃)~834 (Cr-O)Broad band ~3200-3500, ~1634
Chromium(III) Sulfate ~1122 (ν₃), ~609 (ν₄)~480 (Cr-O)Broad band ~3444

Table 3: Raman Spectroscopy Data (Principal Bands in cm⁻¹)

CompoundCarbonate/Sulfate/Nitrate VibrationsCr-O Vibrations
Chromium(III) Carbonate ~1085 (ν₁)-
Chromium(III) Chloride --
Chromium(III) Nitrate ~1050 (ν₁)-
Chromium(III) Sulfate ~987 (ν₁)~550 (Cr-O-Cr)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS)

This technique is suitable for obtaining UV-Vis spectra of solid powder samples.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere) is required.

  • Sample Preparation: The solid sample is typically ground to a fine powder to ensure homogeneity and to maximize diffuse reflectance. The powder is then placed in a sample holder. For highly absorbing samples, it may be necessary to dilute the sample with a non-absorbing matrix like BaSO₄ or MgO.

  • Data Acquisition: A baseline spectrum of the reference material (e.g., BaSO₄) is recorded first. Subsequently, the spectrum of the sample is recorded over the desired wavelength range (typically 200-800 nm). The instrument software converts the reflectance data into absorbance using the Kubelka-Munk function.[4]

  • Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of functional groups within a molecule. For solid samples, the KBr pellet technique is commonly employed.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the finely ground solid sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

    • The mixture is further ground to a very fine, homogenous powder.

    • The powdered mixture is placed into a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: A background spectrum of a pure KBr pellet is first collected. Then, the spectrum of the sample pellet is recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: The positions and shapes of the absorption bands are correlated with the vibrational frequencies of specific chemical bonds and functional groups (e.g., C-O in carbonate, S-O in sulfate, N-O in nitrate, and O-H in water of hydration).

Raman Spectroscopy

Raman spectroscopy provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is a complementary technique to FTIR.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm), a sample illumination system, and a sensitive detector.

  • Sample Preparation: Solid samples can often be analyzed with minimal preparation. A small amount of the powdered or crystalline sample is placed on a microscope slide or in a sample holder.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is typically recorded as Raman shift in wavenumbers (cm⁻¹) relative to the excitation laser line.

  • Analysis: The Raman spectrum reveals characteristic vibrational modes of the compound. For instance, the symmetric stretching modes of the anions (carbonate, sulfate, nitrate) often produce strong and sharp Raman peaks.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic comparison and a conceptual representation of the expected spectral features.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for Chromium Salts cluster_samples Chromium Salt Samples cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison CrCO3 This compound UV_Vis UV-Vis Spectroscopy CrCO3->UV_Vis FTIR FTIR Spectroscopy CrCO3->FTIR Raman Raman Spectroscopy CrCO3->Raman CrCl3 Chromium Chloride CrCl3->UV_Vis CrCl3->FTIR CrCl3->Raman CrNO3 Chromium Nitrate CrNO3->UV_Vis CrNO3->FTIR CrNO3->Raman CrSO4 Chromium Sulfate CrSO4->UV_Vis CrSO4->FTIR CrSO4->Raman UV_Vis_Data Electronic Transitions (d-d bands) UV_Vis->UV_Vis_Data FTIR_Data Vibrational Modes (Anion & M-O) FTIR->FTIR_Data Raman_Data Vibrational Modes (Symmetric Stretches) Raman->Raman_Data Comparison Comparative Analysis UV_Vis_Data->Comparison FTIR_Data->Comparison Raman_Data->Comparison

Caption: Workflow for the spectroscopic comparison of chromium salts.

Conceptual_Spectra Conceptual Spectroscopic Features of Anions cluster_ftir FTIR (Asymmetric Stretches) cluster_raman Raman (Symmetric Stretches) Anions Anion Carbonate (CO₃²⁻) Nitrate (NO₃⁻) Sulfate (SO₄²⁻) FTIR_CO3 ~1420-1450 cm⁻¹ Anions:s->FTIR_CO3 CO₃²⁻ FTIR_NO3 ~1384 cm⁻¹ Anions:s->FTIR_NO3 NO₃⁻ FTIR_SO4 ~1122 cm⁻¹ Anions:s->FTIR_SO4 SO₄²⁻ Raman_CO3 ~1085 cm⁻¹ Anions:s->Raman_CO3 CO₃²⁻ Raman_NO3 ~1050 cm⁻¹ Anions:s->Raman_NO3 NO₃⁻ Raman_SO4 ~987 cm⁻¹ Anions:s->Raman_SO4 SO₄²⁻

Caption: Expected distinguishing vibrational modes of the anions.

References

Performance Evaluation of Chromium Carbonate in Specific Catalytic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromium-based catalysts have long been pivotal in a variety of organic transformations due to chromium's variable oxidation states and catalytic prowess. While specific quantitative data on the catalytic performance of chromium carbonate is limited in peer-reviewed literature, this guide provides a comparative overview of the expected performance of this compound based on the well-documented activity of other chromium compounds in key catalytic reactions. The data presented for alternative catalysts serves as a benchmark for evaluating the potential efficacy of this compound.

Catalytic Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Chromium(VI) reagents have historically been used for this purpose. While this compound is a Cr(III) compound, its potential to act as a precursor to active Cr(VI) species under oxidative conditions or to participate in catalytic cycles involving different oxidation states makes it a compound of interest.

Comparative Performance in Benzyl (B1604629) Alcohol Oxidation

The selective oxidation of benzyl alcohol to benzaldehyde (B42025) is a common benchmark reaction for evaluating catalyst performance.

Table 1: Comparison of Catalysts in the Oxidation of Benzyl Alcohol

Catalyst SystemOxidantTemperature (°C)Conversion (%)Selectivity to Benzaldehyde (%)Reference
Chromium(VI) Oxide (CrO₃) Periodic AcidRoom Temp.>99>99[1]
Sepiolite-loaded Chromium Oxide TBHP100~95>99[2]
Polymer-supported Chromic Acid -45(Zero order kinetics)High[3]
Platinum on Carbon Hybrids (Pt@CHs) O₂8099High[4]
Fe(NO₃)₃ -80>95>95

Note: TBHP refers to tert-Butyl hydroperoxide. Data for this compound is not available and is presented here as a potential area of investigation.

Catalytic Oxidation of Alkenes

The oxidation of alkenes can yield various valuable products, including epoxides, diols, and enones. Chromium catalysts are known to be effective in these transformations.

Comparative Performance in Cyclohexene Oxidation

Cyclohexene oxidation is a model reaction to study the selectivity of a catalyst towards different oxidation products.

Table 2: Comparison of Catalysts in the Oxidation of Cyclohexene

CatalystOxidantMajor ProductsConversion (%)Selectivity (%)Reference
Chromium(VI) Oxide in Acetic Acid -2-cyclohexen-1-one, cyclohexanone, cyclohexanol-59.37 (for 2-cyclohexen-1-one)[5]
Cr(III)-phthalocyanine Iodosylbenzene2-cyclohexene-1-one, epoxycyclohexane, 2-cyclohexene-1-ol-Varies with product[6]
Mn/Co on Diatomaceous Earth O₂Benzene (as model)>90-[7]

Note: The performance of this compound in this reaction is not documented and represents a research opportunity.

Polymerization and Copolymerization Reactions

Chromium-based catalysts are integral to the industrial production of polymers, such as polyethylene. They are also investigated for the copolymerization of epoxides and carbon dioxide to produce polycarbonates.

Comparative Performance in Epoxide/CO₂ Copolymerization

The synthesis of polycarbonates from CO₂ is a key area of green chemistry research.

Table 3: Comparison of Chromium Catalysts in Cyclohexene Oxide (CHO) and CO₂ Copolymerization

Catalyst SystemCo-catalystTemperature (°C)Pressure (bar)Polymer Selectivity (%)Reference
(salen)Cr(III)Cl PPNCl8020High[8]
(salophen)Cr(III)Br TBAB80 (for internal epoxides)10Forms cyclic carbonate[9]
Co(III) complex with piperidinium (B107235) arm -4020>99[10]

Note: PPNCl is Bis(triphenylphosphine)iminium chloride and TBAB is Tetrabutylammonium bromide. While this compound is not a typical catalyst for this reaction, its potential as a precursor or in a heterogeneous system could be explored.

Experimental Protocols

Below is a generalized experimental protocol for the catalytic oxidation of benzyl alcohol, which can be adapted for testing this compound.

Protocol: Catalytic Oxidation of Benzyl Alcohol

  • Catalyst Preparation: If using a supported catalyst, impregnate the support (e.g., silica (B1680970) or alumina) with a solution of the chromium precursor (e.g., chromium nitrate, followed by conversion to carbonate). Calcine the material at a suitable temperature to obtain the final catalyst.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and thermometer, add the catalyst (e.g., 5 mol%).

  • Reactant Addition: Add the solvent (e.g., acetonitrile (B52724) or toluene) and benzyl alcohol.

  • Oxidant Addition: Slowly add the oxidant (e.g., tert-butyl hydroperoxide or aqueous hydrogen peroxide) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir for a specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the catalyst. The filtrate can be extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Analysis: Analyze the product mixture using GC and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.

Visualizing Catalytic Pathways

The following diagrams illustrate conceptual workflows and a simplified catalytic cycle for chromium-catalyzed oxidation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Prep Catalyst Synthesis (e.g., Impregnation) Calc Calcination Prep->Calc Char Characterization (XRD, BET) Calc->Char Setup Reactor Setup Char->Setup Reactants Add Reactants & Solvent Setup->Reactants Reaction Heating & Stirring Reactants->Reaction Workup Reaction Work-up Reaction->Workup Analysis Product Analysis (GC, GC-MS) Workup->Analysis

A generalized workflow for a catalytic experiment.

Catalytic_Cycle Catalyst Cr(III)-Carbonate ActiveSpecies Active Cr(VI) Species Catalyst->ActiveSpecies Oxidant SubstrateComplex [Cr(VI)-Alcohol Complex] ActiveSpecies->SubstrateComplex Alcohol Product Aldehyde/Ketone SubstrateComplex->Product ReducedCatalyst Reduced Cr(IV) Species SubstrateComplex->ReducedCatalyst Redox Step ReducedCatalyst->Catalyst Regeneration

A simplified catalytic cycle for alcohol oxidation.

References

A Comparative Guide to Alternative Precursors for the Synthesis of Chromium-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a precursor is a critical step in the synthesis of chromium-based materials, directly influencing the physicochemical properties, performance, and economic viability of the final product. This guide provides a comparative analysis of various alternative precursors for the synthesis of chromium oxides, carbides, nitrides, and metal-organic frameworks (MOFs), complete with experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Chromium Oxide (Cr₂O₃) Nanoparticles

Chromium(III) oxide nanoparticles are valued for their catalytic, magnetic, and pigmenting properties. The choice of precursor can significantly impact particle size, morphology, and purity.

Comparison of Precursors for Chromium Oxide Synthesis
PrecursorSynthesis MethodResulting Particle SizeKey Findings
Chromium(III) Nitrate (B79036) NonahydrateThermal DecompositionNot specifiedA common precursor for preparing pristine Cr₂O₃ nanoparticles.[1][2]
Chromium(III) Sulfate (B86663)Precipitation24 nmCan be used in a chemical route with a precipitating agent like liquor ammonia (B1221849) to produce nanoparticles.[3]
Chromium(III) ChloridePrecipitation27 nmSimilar to chromium sulfate, this precursor is used in precipitation methods to synthesize chromium oxide nanoparticles.[3]
Chromium Trioxide-Phenylalanine ComplexPyrolysis5-7 nmThis method is presented as a clean process, yielding a rhombohedral green chromium oxide nanostructure with a high surface area.[4]
Ammonium DichromateSolution-derived precursor method27.2 nm (crystallite size)Used with nanometer carbon black as raw materials to synthesize single-phase Cr₃C₂.[5]
Experimental Protocols for Chromium Oxide Synthesis

1. Precipitation Method using Chromium Sulfate/Chloride

This method involves the precipitation of the precursor salt solution with a precipitating agent.[3]

  • Precursors: Chromium(III) sulfate (Cr₂(SO₄)₃) or Chromium(III) chloride (CrCl₃)

  • Precipitating Agent: Liquor ammonia

  • Procedure:

    • Prepare an aqueous solution of the chosen chromium precursor.

    • Add liquor ammonia dropwise to the solution while stirring until precipitation is complete.

    • Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.

    • Dry the precipitate in an oven.

    • Calcination of the dried powder at a suitable temperature will yield chromium oxide nanoparticles.

  • Characterization: The resulting nanoparticles can be characterized by XRD for phase identification and crystallite size, and UV-Vis spectroscopy for optical properties.[3]

2. Pyrolysis of CrO₃-Phenylalanine Complex

This method utilizes a solid-state grinding and subsequent pyrolysis to produce nanoparticles.[4]

  • Precursors: Chromium trioxide (CrO₃) and Phenylalanine

  • Procedure:

    • Grind CrO₃ and phenylalanine together in a solid-solid state for 1 hour to form the precursor complex.

    • Anneal the resulting solid precursor in a muffle furnace at 600°C for 3 hours in static air.

  • Characterization: The final product can be analyzed using FT-IR, Raman spectroscopy, SEM, EDX, TEM, and XRD to confirm the formation of pure, crystalline Cr₂O₃ nanoparticles.[4]

Synthesis Workflow for Chromium Oxide Nanoparticles

cluster_precipitation Precipitation Method cluster_pyrolysis Pyrolysis Method Cr_Salt_Solution Aqueous Solution of Cr(III) Sulfate or Chloride Precipitation Precipitation Cr_Salt_Solution->Precipitation Precipitating_Agent Liquor Ammonia Precipitating_Agent->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Calcination Calcination Washing_Drying->Calcination Cr2O3_NP_P Cr₂O₃ Nanoparticles Calcination->Cr2O3_NP_P CrO3_Phe CrO₃ + Phenylalanine Grinding Solid-State Grinding CrO3_Phe->Grinding Precursor_Complex Precursor Complex Grinding->Precursor_Complex Pyrolysis Pyrolysis at 600°C Precursor_Complex->Pyrolysis Cr2O3_NP_Py Cr₂O₃ Nanoparticles Pyrolysis->Cr2O3_NP_Py

Caption: Synthesis workflows for chromium oxide nanoparticles via precipitation and pyrolysis.

Chromium Carbide (CrₓCₙ) Materials

Chromium carbides are known for their high hardness, wear resistance, and stability at high temperatures, making them suitable for cutting tools and wear-resistant coatings.[6]

Comparison of Precursors for Chromium Carbide Synthesis
PrecursorCo-reactant/MethodResulting MaterialKey Findings
Chromium(III) Nitrate NonahydrateSol-gel with Aluminum Nitrate & Citric AcidCr₂AlC, Cr₃AlC₂, Cr₄AlC₃ (MAX phases)A facile and cost-effective method to synthesize high-purity chromium aluminum carbide phases.[7][8]
Ammonium DichromateAqueous synthesis with GlucoseCr₃C₂ nano-powderA novel precursor method for low-temperature synthesis of chromium carbide nanopowders.[9]
Chromium Oxide (Cr₂O₃)Carburization with Carbon BlackChromium CarbideA common method involving the reduction of the oxide followed by carburization.[6][9]
Experimental Protocol for Chromium Carbide Synthesis

Sol-Gel Synthesis of Cr-Al-C MAX Phases

This method is noted for being cost-effective and allowing for the synthesis of various chromium aluminum carbide phases.[8]

  • Precursors: Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), Citric acid

  • Procedure:

    • Dissolve the nitrate precursors and citric acid in water using a magnetic stirrer. For a 2:1 ratio (Cr:Al), 16.0 g of Cr(NO₃)₃·9H₂O and 7.5 g of Al(NO₃)₃·9H₂O can be used with 8.4 g of citric acid.[8]

    • Heat the resulting mixture to 70-80°C to form a viscous liquid (gel).

    • Further heat treatment of the gel at higher temperatures in a controlled atmosphere will lead to the formation of the desired chromium aluminum carbide phases.

  • Characterization: The synthesized phases can be characterized by XRD for crystal structure, SEM for morphology, and EDX for elemental composition.[7][8]

Synthesis Workflow for Chromium Carbide (MAX Phase)

Precursors Cr(NO₃)₃·9H₂O Al(NO₃)₃·9H₂O Citric Acid Dissolution Dissolve in Water Precursors->Dissolution Heating_Gel Heat to 70-80°C (Viscous Gel Formation) Dissolution->Heating_Gel Heat_Treatment High-Temperature Heat Treatment Heating_Gel->Heat_Treatment CrAlC_MAX Cr-Al-C MAX Phase Heat_Treatment->CrAlC_MAX Cr2O3_Powder Nanosized Cr₂O₃ Powder Furnace Tube Furnace Cr2O3_Powder->Furnace Heating Heat to 800°C for 8h Furnace->Heating Nitriding_Gas NH₃ or N₂ Flow Nitriding_Gas->Furnace Cooling Cool to Room Temp Heating->Cooling CrN_Powder Nanocrystalline CrN Powder Cooling->CrN_Powder Precursors Cr(NO₃)₃·9H₂O + Organic Linker Mixture Precursor Mixture Precursors->Mixture Solvent DMF/Ethanol Solvent->Mixture Autoclave Teflon-lined Autoclave Mixture->Autoclave Heating Solvothermal Heating Autoclave->Heating Washing_Drying Washing & Drying Heating->Washing_Drying Cr_MOF Cr-MOF Washing_Drying->Cr_MOF

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chromium Carbonate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for any chemical compound intended for pharmaceutical use is a critical step in ensuring its safety and efficacy. For chromium carbonate, a compound with various industrial and potential therapeutic applications, robust and reliable analytical methods are paramount. Cross-validation of these methods provides documented evidence that a given analytical procedure is fit for its intended purpose and that different methods or laboratories can produce comparable and consistent results.

This guide provides a comparative overview of analytical methods suitable for assessing the purity of this compound, outlines the principles of cross-validation in line with major regulatory guidelines, and offers detailed experimental protocols.

Principles of Analytical Method Validation and Cross-Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][5][6][7][8][9][10][11][12][13][14]

Cross-validation is the process of comparing the results from two or more analytical methods or laboratories to ensure they are equivalent.[15][16][17] This is crucial when transferring a method to a different laboratory or when a new method is intended to replace an existing one.[15][18] The goal is to demonstrate that the data obtained from each method are comparable within predefined acceptance criteria.[17]

Comparison of Analytical Methods for this compound Purity

While specific literature on the cross-validation of analytical methods for this compound purity is scarce, several analytical techniques are well-suited for this purpose based on the analysis of chromium and related compounds. The choice of method will depend on the specific analytical need, such as assay of the main component or quantification of specific impurities.

Below is a comparative summary of potential analytical methods for the purity assessment of this compound. The performance characteristics are representative and would need to be established during method validation for the specific this compound material.

Analytical Method Intended Purpose Principle Typical Performance Characteristics Advantages Disadvantages
Titrimetry (Redox Titration) Assay of Chromium (III)Oxidation of Cr(III) to Cr(VI) followed by titration with a reducing agent.Accuracy: 98.0-102.0% recoveryPrecision (RSD): ≤ 2%High precision and accuracy for assay; cost-effective.Not suitable for low-level impurities; can be labor-intensive.
Ion Chromatography (IC) Quantification of carbonate and anionic impurities (e.g., chloride, sulfate).Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection.Accuracy: 95.0-105.0% recoveryPrecision (RSD): ≤ 5%LOQ: ppm levelsCan determine multiple anions in a single run; high sensitivity.Requires specialized equipment; potential for matrix interference.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Quantification of elemental impurities (e.g., heavy metals).Excitation of atoms in a plasma and measurement of the emitted light at characteristic wavelengths.Accuracy: 90.0-110.0% recoveryPrecision (RSD): ≤ 5%LOQ: ppb to ppm levelsMulti-element analysis capability; high throughput.High initial instrument cost; potential for spectral interferences.
X-Ray Fluorescence (XRF) Identification and quantification of elemental composition.Excitation of inner shell electrons by X-rays and detection of the characteristic fluorescence X-rays.Accuracy: Varies with matrix and standard availabilityPrecision (RSD): ≤ 5%Non-destructive; minimal sample preparation.Lower sensitivity for lighter elements; matrix effects can be significant.

Experimental Protocols

Assay of this compound by Redox Titration

Principle: Chromium (III) in the sample is oxidized to Chromium (VI) using a suitable oxidizing agent (e.g., ammonium (B1175870) persulfate). The resulting dichromate is then titrated with a standardized solution of a reducing agent, such as ferrous ammonium sulfate (B86663), using a suitable indicator to determine the endpoint.

Methodology:

  • Sample Preparation: Accurately weigh about 250 mg of this compound into a 250 mL flask.

  • Digestion: Add 50 mL of 1 M sulfuric acid and heat gently to dissolve the sample completely.

  • Oxidation: Add 1 g of ammonium persulfate and a few drops of silver nitrate (B79036) solution (catalyst). Boil the solution for 15 minutes to ensure complete oxidation of Cr(III) to Cr(VI) and to destroy excess persulfate.

  • Titration: Cool the solution and add 5 drops of ferroin (B110374) indicator. Titrate with standardized 0.1 N ferrous ammonium sulfate until the color changes from blue-green to reddish-brown.

  • Calculation: Calculate the percentage of this compound in the sample based on the volume of titrant used.

Determination of Anionic Impurities by Ion Chromatography

Principle: An aqueous extract of the this compound sample is injected into an ion chromatograph. The anions are separated on an anion-exchange column and detected by a conductivity detector.

Methodology:

  • Sample Preparation: Accurately weigh 1.0 g of this compound into a 100 mL volumetric flask. Add 80 mL of deionized water and sonicate for 15 minutes. Dilute to volume with deionized water and mix well. Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: A suitable anion-exchange column (e.g., Dionex IonPac AS14).

    • Eluent: A solution of sodium carbonate and sodium bicarbonate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Suppressed conductivity.

  • Analysis: Inject the sample solution and a series of calibration standards for the anions of interest (e.g., chloride, sulfate).

  • Quantification: Determine the concentration of each anionic impurity in the sample by comparing the peak areas to the calibration curve.

Quantification of Elemental Impurities by ICP-OES

Principle: The this compound sample is digested in acid to bring the elemental impurities into solution. The solution is then introduced into an argon plasma, which excites the atoms of the elements. The characteristic light emitted by each element is measured to determine its concentration.

Methodology:

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a digestion vessel. Add 5 mL of concentrated nitric acid and 2 mL of hydrochloric acid. Digest the sample using a microwave digestion system.

  • Dilution: After digestion, cool the solution and quantitatively transfer it to a 50 mL volumetric flask. Dilute to volume with deionized water.

  • Instrumental Analysis:

    • Instrument: Inductively Coupled Plasma - Optical Emission Spectrometer.

    • Plasma Gas: Argon.

    • Wavelengths: Select appropriate emission lines for the elements of interest, avoiding spectral interferences from chromium.

  • Analysis: Aspirate the sample solution and a series of multi-element calibration standards into the plasma.

  • Quantification: Determine the concentration of each elemental impurity by comparing the emission intensity to the calibration curve.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows in the cross-validation and method selection process.

cross_validation_workflow start Start: Need for Cross-Validation define_protocol Define Cross-Validation Protocol (Acceptance Criteria, Samples) start->define_protocol method1 Analyze Samples with Method 1 (Reference Method) define_protocol->method1 method2 Analyze Samples with Method 2 (New/Transferred Method) define_protocol->method2 compare_results Compare Results Statistically method1->compare_results method2->compare_results meet_criteria Do Results Meet Acceptance Criteria? compare_results->meet_criteria validation_successful Cross-Validation Successful meet_criteria->validation_successful Yes investigate_discrepancy Investigate Discrepancies (Method Bias, Sample Handling) meet_criteria->investigate_discrepancy No end End validation_successful->end investigate_discrepancy->define_protocol

Caption: General workflow for the cross-validation of two analytical methods.

method_selection_logic analytical_need Define Analytical Need assay Assay of This compound analytical_need->assay impurities Impurity Profiling analytical_need->impurities titrimetry Redox Titration assay->titrimetry anionic_impurities Anionic Impurities impurities->anionic_impurities elemental_impurities Elemental Impurities impurities->elemental_impurities ic Ion Chromatography anionic_impurities->ic icp ICP-OES / ICP-MS elemental_impurities->icp

Caption: Logical flow for selecting an analytical method based on the specific requirement.

References

A Comparative Analysis of Chromium Compounds for Surface Treatment: Unveiling the Role of Chromium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and engineering, the selection of an optimal surface treatment is critical for ensuring product longevity and performance. While various chromium compounds have been pivotal in enhancing corrosion resistance and wear properties, the industry is continually seeking more environmentally benign and efficient alternatives. This guide provides a detailed comparison of the efficacy of different chromium compounds used for surface treatment, with a special focus on the emerging role of chromium carbonate as a precursor for trivalent chromium coatings.

Chromium-based surface treatments have long been the gold standard for protecting metallic substrates from corrosion and degradation. The two primary forms utilized are hexavalent chromium (Cr(VI)) and trivalent chromium (Cr(III)). While hexavalent chromium processes have historically offered superior corrosion resistance, significant environmental and health concerns associated with their toxicity have driven the development and adoption of trivalent chromium alternatives.[1][2]

This compound (Cr₂(CO₃)₃) is a key trivalent chromium compound that serves as a precursor in the formulation of modern trivalent chromium conversion coatings and plating baths.[3][4] Its primary advantage lies in its ability to introduce trivalent chromium ions into the treatment solution without the accumulation of undesirable counter-anions, such as chlorides or sulfates, which can complicate bath maintenance and performance.[5]

Performance Comparison: Trivalent vs. Hexavalent Chromium

The performance of chromium conversion coatings is most commonly evaluated by their resistance to corrosion, typically measured in hours of exposure to a salt spray environment according to the ASTM B117 standard.[6][7] Adhesion and wear resistance are also critical parameters.

While direct comparative data for coatings derived specifically from this compound is not extensively published, the performance of the resulting trivalent chromium coatings provides a strong basis for evaluation against traditional hexavalent chromium treatments.

Performance MetricHexavalent Chromium CoatingsTrivalent Chromium Coatings (General)Source of Trivalent ChromiumKey Observations
Corrosion Resistance (ASTM B117 Salt Spray) Up to 1000+ hours168 to 1500 hours on various aluminum alloys[6]Typically chromium sulfate (B86663) or chloride; this compound is a viable alternative source[3][5]Performance of trivalent coatings can be comparable to or even exceed hexavalent coatings depending on the alloy and process parameters.[6]
Adhesion ExcellentExcellentNot specified in performance dataBoth coating types generally provide a good base for subsequent painting and sealing.
Wear Resistance HighGoodNot specified in performance dataHexavalent chromium coatings are known for their exceptional hardness.
Environmental & Health Impact High (Carcinogenic, toxic)[1]Low (Significantly less toxic)[2]This compound offers a "cleaner" source with no unwanted anions.[5]Trivalent chromium is the environmentally preferred alternative.
Bath Maintenance Requires frequent monitoring and controlSimpler, especially when using sources like this compound that do not introduce interfering ions.[5]This compoundThe use of this compound can lead to more stable and easier-to-maintain baths.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of surface treatment performance. Below are generalized experimental protocols based on industry standards and research literature.

Substrate Preparation
  • Cleaning: The substrate (e.g., aluminum alloy 2024-T3 or 7075-T6) is first cleaned with a mild alkaline detergent to remove organic contaminants.

  • Rinsing: Thorough rinsing with deionized water is performed.

  • Deoxidizing/Etching: The substrate is immersed in a deoxidizing or etching solution to remove the natural oxide layer and activate the surface.

  • Rinsing: A final rinse with deionized water is conducted before the conversion coating application.

Conversion Coating Application
  • Trivalent Chromium Bath Preparation: A trivalent chromium conversion coating bath is prepared. If using this compound, it is dissolved in an acidic solution to provide the source of Cr(III) ions.[3][5] The bath typically operates at a pH of 3.6 to 4.0 and at ambient temperatures.[6]

  • Immersion: The prepared substrate is immersed in the trivalent chromium bath for a specified duration, typically ranging from 2 to 30 minutes.[6]

  • Rinsing: The coated substrate is rinsed with deionized water.

  • Drying: The substrate is dried using warm air.

Performance Evaluation
  • Corrosion Resistance: The coated samples are placed in a salt spray cabinet and subjected to a 5% neutral salt spray (NSS) in accordance with ASTM B117.[6][7] The samples are periodically inspected for signs of corrosion (e.g., pitting), and the time to failure is recorded.

  • Adhesion Testing: For painted systems, adhesion is evaluated using methods such as the tape test (ASTM D3359) after exposure to wet and dry conditions.

  • Wear Resistance: Wear properties can be assessed using various tribological tests, such as pin-on-disk or Taber abrasion tests, to measure material loss over a specified number of cycles.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Substrate Preparation cluster_coating Coating Application cluster_eval Performance Evaluation Start Raw Substrate Clean Alkaline Cleaning Start->Clean Rinse1 DI Water Rinse Clean->Rinse1 Deoxidize Deoxidizing/Etching Rinse1->Deoxidize Rinse2 DI Water Rinse Deoxidize->Rinse2 Coat Trivalent Chromium Conversion Coating Rinse2->Coat Rinse3 DI Water Rinse Coat->Rinse3 Dry Drying Rinse3->Dry Corrosion Corrosion Test (ASTM B117) Dry->Corrosion Adhesion Adhesion Test (ASTM D3359) Dry->Adhesion Wear Wear Test Dry->Wear

Experimental workflow for surface treatment evaluation.

References

"assessing the environmental impact of chromium carbonate versus other chromium compounds"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of chromium carbonate against other prevalent chromium compounds. The assessment is based on key environmental indicators, including toxicity, mobility, and regulatory status, supported by experimental data and standardized testing protocols. The fundamental distinction in the environmental profile of chromium compounds lies in the oxidation state of the chromium ion. Compounds containing trivalent chromium (Cr(III)), such as this compound, are generally less toxic and less mobile in the environment than compounds containing hexavalent chromium (Cr(VI)), such as chromium trioxide.[1][2][3]

Comparative Data on Chromium Compounds

The following tables summarize the key properties and toxicity data for this compound (Cr(III)), chromium chloride (Cr(III)), chromium picolinate (B1231196) (Cr(III)), and chromium trioxide (Cr(VI)).

Table 1: General Properties and Environmental Fate

PropertyThis compound (Cr(III))Chromium Chloride (Cr(III))Chromium Picolinate (Cr(III))Chromium Trioxide (Cr(VI))
Formula Cr₂(CO₃)₃CrCl₃Cr(C₆H₄NO₂)₃CrO₃
Oxidation State +3+3+3+6
Primary Use Pigments, catalystsPlating, catalyst, supplementNutritional supplement[4][5]Chrome plating, wood preservation[1]
Water Solubility InsolubleSoluble[6]Poorly soluble[5][7]Highly soluble[1]
Environmental Mobility Low due to insolubility.High mobility in water.[6]Low mobility.Very high; readily leaches into water systems.[1]
Bioavailability Very low.Moderate.Low, but designed for absorption.[4]High; can cross cell membranes via anion transporters.[8]
Persistence Stable as Cr(III), can persist in sediment.Persists as Cr(III) ion in solution.Stable, persists in the environment.Can be reduced to Cr(III) in the presence of organic matter, but can also persist for years in certain soils.[9]
Regulatory Status (TCLP Limit) Not typically a primary concern.Subject to 5.0 mg/L total chromium limit.[10]Not typically regulated under TCLP.Subject to 5.0 mg/L total chromium limit.[10]

Table 2: Acute Toxicity Data

Toxicity EndpointThis compound (Cr(III))Chromium Chloride (Cr(III))Chromium Picolinate (Cr(III))Chromium Trioxide (Cr(VI))
Oral LD₅₀ (Rat) Not classified as acutely toxic.[11]440 - 1790 mg/kg[12]Data not available; low acute toxicity expected.25 - 29 mg/kg[13]
Inhalation LC₅₀ (Rat) Not classified.Not available.Not available.87 - 217 mg/m³[1][13]
Dermal LD₅₀ (Rabbit) Not classified.Not available.Not available.57 mg/kg[13]
Aquatic LC₅₀ (Fish, 96h) Data not available; low toxicity expected.31.5 mg/L (Fundulus heteroclitus)Data not available; low toxicity expected.0.086 - 40 mg/L (Varies by species)[14][15]
Aquatic EC₅₀ (Daphnia, 48h) Data not available; low toxicity expected.9.87 mg/LNot available.0.8 mg/L[13]
Carcinogenicity Not classified as a carcinogen.Not classified as a carcinogen.Not classified as a carcinogen.Known human carcinogen (Group 1) by inhalation.[1][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are summaries of two standard protocols used to generate the types of data presented above.

Protocol 1: Fish Acute Toxicity Test (OECD Guideline 203)

This method is designed to determine the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour period.[2]

  • Test Organisms : A recommended fish species (e.g., Zebrafish, Rainbow Trout) is selected. Fish are acclimatized to laboratory conditions for at least 12 days.[16]

  • Test Concentrations : At least five concentrations of the test substance, arranged in a geometric series, are prepared along with a control group (water only).[17]

  • Exposure : A minimum of seven fish are randomly allocated to each test and control tank. The fish are exposed to the substance for a continuous 96-hour period under controlled conditions (temperature, pH, light).[17]

  • Observations : Mortalities and any sublethal effects (e.g., loss of equilibrium, respiratory changes) are recorded at 24, 48, 72, and 96 hours.[17]

  • Data Analysis : The cumulative mortality at 96 hours is plotted against the test concentrations. Statistical methods, such as probit analysis, are used to calculate the LC₅₀ value—the concentration estimated to be lethal to 50% of the test fish.[18]

Protocol 2: Toxicity Characteristic Leaching Procedure (TCLP) (EPA Method 1311)

The TCLP is designed to simulate the leaching a waste will undergo if disposed of in a municipal landfill and determines the mobility of contaminants.[19]

  • Sample Preparation : The solid waste sample is prepared. If the solid content is less than 0.5%, it is filtered, and the liquid phase is considered the TCLP extract. For solids, the particle size may need to be reduced.[19]

  • Extraction Fluid Selection : One of two acidic extraction fluids is selected based on the alkalinity of the waste sample. This is to simulate the acidic conditions of landfill leachate.[19]

  • Leaching Process : The solid sample is mixed with the selected extraction fluid at a liquid-to-solid ratio of 20:1 by weight. The mixture is placed in a rotary agitation device and tumbled end-over-end at 30 rpm for 18 hours.[20]

  • Separation and Analysis : After agitation, the mixture is filtered to separate the liquid leachate from the solid phase.[19]

  • Contaminant Measurement : The liquid leachate is then analyzed using appropriate methods (e.g., Inductively Coupled Plasma-Mass Spectrometry) to determine the concentration of target analytes. For chromium, the regulatory limit that defines a hazardous waste is 5.0 mg/L in the leachate.[10]

Mechanistic Insights and Experimental Workflows

Cellular Toxicity Pathway of Hexavalent Chromium (Cr(VI))

Hexavalent chromium exerts its toxic and carcinogenic effects through a multi-stage intracellular process. Cr(VI) compounds, being structurally similar to sulfate (B86663) and phosphate (B84403) ions, can readily enter cells using anion transport channels.[8] Once inside, Cr(VI) is reduced by cellular components like ascorbate (B8700270) and glutathione (B108866) to the more stable Cr(III) state. This reduction process is not benign; it generates highly reactive oxygen species (ROS) and unstable chromium intermediates (Cr(V) and Cr(IV)).[21][22] These reactive species cause widespread cellular damage, including oxidative stress, lipid peroxidation, mitochondrial damage, and direct damage to DNA, leading to strand breaks and the formation of DNA adducts. This genetic damage can activate tumor suppressor pathways like p53 and other stress-response pathways (e.g., MAPK, PI3K-Akt), which can ultimately trigger apoptosis (programmed cell death) or, if the damage is not repaired correctly, lead to mutations and carcinogenesis.[23][24]

G cluster_outside Extracellular Space cluster_inside Intracellular Space CrVI_out Cr(VI) AnionTransporter Anion Transporter CrVI_out->AnionTransporter CrVI_in Cr(VI) CrV_IV Cr(V), Cr(IV) Intermediates CrVI_in->CrV_IV Reduction ROS Reactive Oxygen Species (ROS) CrVI_in->ROS Generates CrIII_in Cr(III) CrV_IV->CrIII_in Reduction CrV_IV->ROS Generates DNADamage DNA Damage (Adducts, Breaks) CrV_IV->DNADamage CrIII_in->DNADamage Forms Adducts OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->DNADamage Carcinogenesis Carcinogenesis DNADamage->Carcinogenesis If not repaired p53 p53, MAPK, PI3K-Akt Pathway Activation DNADamage->p53 Apoptosis Apoptosis p53->Apoptosis AnionTransporter->CrVI_in

Cellular toxicity pathway of hexavalent chromium (Cr(VI)).
Environmental Risk Assessment Workflow

A typical experimental workflow to assess the environmental risk of chromium compounds in soil or sediment involves several key stages. The process begins with systematic sample collection from the site of interest. These samples are then prepared in the laboratory, which usually involves drying, sieving, and acid digestion to bring the metals into a solution that can be analyzed. The concentration of chromium and other heavy metals is then quantified using sensitive analytical techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). The resulting concentration data is compared to geochemical background levels and regulatory standards. Finally, various ecological risk indices, such as the Contamination Factor (CF) and Potential Ecological Risk Index (RI), are calculated to evaluate the level of contamination and the potential threat to the local ecosystem.[25][26]

G node_start Start: Site Investigation node_collection 1. Sample Collection (Soil/Sediment) node_start->node_collection node_prep 2. Sample Preparation (Drying, Sieving, Acid Digestion) node_collection->node_prep node_analysis 3. Chemical Analysis (e.g., ICP-MS for [Cr]) node_prep->node_analysis node_compare 4. Data Comparison (vs. Background & Regulatory Levels) node_analysis->node_compare node_calc 5. Risk Index Calculation (CF, PLI, RI) node_compare->node_calc node_assessment 6. Risk Characterization (Low, Moderate, High Risk) node_calc->node_assessment node_end End: Risk Assessment Report node_assessment->node_end

Workflow for heavy metal environmental risk assessment.

References

Safety Operating Guide

Proper Disposal of Chromium Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for the proper disposal of chromium carbonate, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care to minimize exposure risks. Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Personal Protective Equipment (PPE) and Handling:

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[1]To protect against splashes and airborne particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).To prevent skin contact. Gloves must be inspected before use and disposed of properly after.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, wear a NIOSH-approved respirator.[1]To avoid inhalation of dust or aerosols.
Protective Clothing Laboratory coat.To prevent contamination of personal clothing.

Handling and Storage:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[2]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]

  • Do not let the product enter drains.[1][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this material in regular trash or down the drain.

1. Waste Identification and Segregation:

  • Classification: While some regulations may not classify this compound as a hazardous substance, it is best practice to treat it as hazardous waste due to its chromium content.[1][3]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

2. Containment and Labeling:

  • Container: Place the waste in a suitable, closed, and properly labeled container.[1] The container should be in good condition and compatible with the chemical.

  • Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound," and include the date of accumulation and any other information required by your institution or local regulations.

3. Accidental Spill Cleanup: In the event of a spill, follow these procedures:

  • Ventilation: Ensure the area is well-ventilated.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the spill to enter drains or waterways.[1][3]

  • Cleanup:

    • Wear appropriate PPE as outlined in the table above.

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust.

    • For liquid suspensions, soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[1]

    • Place the absorbed material and any contaminated cleaning supplies into a suitable, closed container for disposal as hazardous waste.[1]

4. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1] If the container is thoroughly rinsed (triply rinsed or equivalent), it may be offered for recycling or reconditioning, depending on local regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess for Contamination and Hazards start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) assess->ppe spill Accidental Spill? ppe->spill cleanup Contain and Clean Up Spill - Use inert absorbent - Avoid dust generation - Prevent entry to drains spill->cleanup Yes package_routine Place Waste in a Labeled, Sealed Container spill->package_routine No package_spill Package Spill Residue in a Labeled, Sealed Container cleanup->package_spill storage Store in Designated Hazardous Waste Area package_spill->storage package_routine->storage disposal Arrange for Professional Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chromium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling chromium carbonate, offering procedural, step-by-step guidance to minimize risks and streamline laboratory workflows.

Personal Protective Equipment (PPE)

When handling this compound, a multi-layered approach to personal protection is crucial to prevent contact and inhalation. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Tightly fitting safety gogglesNIOSH (US) or EN 166 (EU) approvedProtects eyes from dust and splashes.[1]
Face shield (8-inch minimum)Provides additional protection for the entire face.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl, or neoprene)EN 374Prevents skin contact with the chemical.[2][3]
Lab coatProtects personal clothing from contamination.
Corrosive-resistant apronRecommended for added protection against spills.[3]
Respiratory Protection Air-purifying respirator with N95, R95, P95, or higher-rated filtersNIOSH approvedNecessary when ventilation is inadequate or if dust is generated.[4]
Self-contained breathing apparatus (SCBA)Required for firefighting or in situations with high concentrations of airborne particles.[1]

Health Hazard Summary

Understanding the potential health effects of this compound is fundamental to its safe handling. While some safety data sheets indicate that it is not classified as a hazardous substance under specific regulations, chromium compounds, in general, can pose health risks.[5]

Exposure RoutePotential Health Effects
Inhalation May cause irritation to the nose, throat, and respiratory tract, leading to coughing and wheezing.[6][7]
Skin Contact Can cause skin irritation.[6] It is recommended to wash off with soap and plenty of water.[1][5]
Eye Contact May cause eye irritation.[6] It is advised to rinse thoroughly with plenty of water for at least 15 minutes.[1]
Ingestion May cause gastrointestinal irritation. Do not induce vomiting; rinse the mouth with water and seek medical attention.[2][6]
Chronic Exposure Prolonged or repeated exposure to chromium compounds can lead to target organ damage, affecting the kidneys, lungs, and liver.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe 1. Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_vent 2. Ensure Proper Ventilation (Fume Hood or Well-Ventilated Area) prep_ppe->prep_vent prep_materials 3. Assemble Materials (this compound, Spatula, Weighing Dish, etc.) prep_vent->prep_materials handle_transfer 4. Carefully Transfer (Avoid dust generation) prep_materials->handle_transfer handle_weigh 5. Weigh Material handle_transfer->handle_weigh handle_dissolve 6. Prepare Solution (if applicable) (Add solid to liquid slowly) handle_weigh->handle_dissolve cleanup_decontaminate 7. Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_ppe 8. Remove & Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect 10. Collect Waste (Inert absorbent for spills) cleanup_wash->disposal_collect disposal_container 11. Store in Sealed, Labeled Container disposal_collect->disposal_container disposal_follow 12. Follow Institutional Hazardous Waste Procedures disposal_container->disposal_follow

A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection :

    • Collect all this compound waste, including contaminated materials like gloves, wipes, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.[1]

    • For spills, use an inert absorbent material to soak up the substance and place it in the hazardous waste container.[1]

  • Waste Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

    • Ensure the container is kept tightly closed to prevent leakage.[1]

  • Waste Treatment and Disposal :

    • Chromium waste must be disposed of as hazardous waste.[1] Do not discharge it into drains or the environment.[2][5]

    • While this compound is a trivalent chromium compound, many industrial chromium wastes contain the more toxic hexavalent form (Cr(VI)).[8] A common treatment for chromium waste involves reducing any Cr(VI) to the less toxic trivalent form (Cr(III)) and then precipitating it as chromium hydroxide.[9][10]

    • The final disposal should be handled by a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[2][11] Landfilling is a common disposal method for treated chromium waste.[9]

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility. Always refer to your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the material you are using.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.